molecular formula C7H13NO2 B1504832 (S)-1-Isopropylazetidine-2-carboxylic acid CAS No. 255882-98-5

(S)-1-Isopropylazetidine-2-carboxylic acid

Cat. No.: B1504832
CAS No.: 255882-98-5
M. Wt: 143.18 g/mol
InChI Key: QXSMFOUJZBBPIV-LURJTMIESA-N
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Description

(S)-1-Isopropylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-1-propan-2-ylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)8-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSMFOUJZBBPIV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680044
Record name (2S)-1-(Propan-2-yl)azetidine-2-carboxylic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255882-98-5
Record name (2S)-1-(1-Methylethyl)-2-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255882-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(Propan-2-yl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-Isopropylazetidine-2-carboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of (S)-1-Isopropylazetidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Publication Date: January 20, 2026

Abstract

This compound is a constrained, non-proteinogenic amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure and N-substitution offer unique conformational constraints and physicochemical properties compared to its natural counterpart, proline. A thorough understanding of its basic properties, particularly the ionization constants (pKa) of its secondary amine and carboxylic acid moieties, is fundamental to its application in designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the structural features governing the basicity of this compound, outlines a detailed protocol for the experimental determination of its pKa values, and discusses its applications in drug discovery.

Introduction: The Significance of Constrained Amino Acid Analogs

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Non-proteinogenic amino acids, such as derivatives of azetidine-2-carboxylic acid, serve as powerful tools for medicinal chemists.[1] These building blocks are often employed as proline surrogates to introduce conformational rigidity into peptides or small molecules.[2] The four-membered azetidine ring is significantly more strained than the five-membered pyrrolidine ring of proline, which can lead to unique molecular conformations and potentially enhanced binding to biological targets.[3]

This compound, the subject of this guide, combines the constraints of the azetidine ring with the steric and electronic influence of an N-isopropyl group. These features modulate its fundamental physicochemical properties, including its basicity, which in turn governs its behavior in physiological environments (pH ~7.4). The degree of ionization of the amino and carboxyl groups at a given pH dictates a molecule's solubility, membrane permeability, and ability to form critical interactions—such as hydrogen bonds and salt bridges—with protein targets.[4] Therefore, a deep understanding of its acid-base chemistry is not merely academic but a critical prerequisite for its successful application.

This guide will delve into the core basic properties of this compound, offering theoretical insights, practical experimental guidance, and a discussion of its relevance in the field.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while experimental pKa values for this specific N-substituted derivative are not widely reported in the literature, we can infer its approximate acidic and basic characteristics by examining related structures.

PropertyValueSource
Molecular Formula C7H13NO2[5]
Molecular Weight 143.18 g/mol [5]
CAS Number 255882-98-5[5]
Appearance White to off-white solid (predicted)-
pKa1 (Carboxylic Acid) ~1.7 - 2.1 (Estimated)[6]
pKa2 (Secondary Amine) ~8.5 - 9.5 (Estimated)[6]

Structural Analysis:

The molecule's basicity is defined by two key functional groups: the carboxylic acid (-COOH) and the secondary amine (-NH-) within the azetidine ring.

  • The Carboxylic Acid Group: This group is acidic, meaning it can donate a proton. The pKa of the carboxylic acid in amino acids is typically in the range of 1.7 to 2.4.[6] The electronegative nitrogen atom in the alpha position slightly stabilizes the carboxylate anion, making it a stronger acid than a simple aliphatic carboxylic acid.

  • The Azetidine Nitrogen: This secondary amine is basic and acts as a proton acceptor. The basicity of this nitrogen is influenced by several factors:

    • Ring Strain: The four-membered azetidine ring possesses considerable angle strain.[3] This can affect the hybridization of the nitrogen lone pair and its availability for protonation.

    • Inductive Effect of the Isopropyl Group: The isopropyl group is an electron-donating group (EDG) through induction. This effect increases the electron density on the nitrogen atom, making it a stronger base (and thus increasing its pKa) compared to the unsubstituted (S)-azetidine-2-carboxylic acid.

    • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of a proton to the nitrogen lone pair, which could slightly decrease its basicity. However, the inductive effect is generally considered more dominant in determining the pKa of simple alkylamines.

Compared to proline (pKa2 ~10.6), the nitrogen in azetidine-2-carboxylic acid is generally less basic. This is attributed to the increased s-character of the nitrogen lone pair orbital in the more strained four-membered ring, which holds the electrons closer to the nucleus and makes them less available for protonation. The addition of the electron-donating isopropyl group is expected to increase the basicity, bringing the pKa2 value closer to that of proline, likely in the 8.5-9.5 range.

Acid-Base Equilibria and Zwitterionic Nature

Like all alpha-amino acids, this compound exists in different ionic forms depending on the pH of the surrounding medium. At physiological pH, it predominantly exists as a zwitterion, or a molecule with both a positive and a negative charge.

The protonation and deprotonation equilibria can be visualized as follows:

G Cation Cationic Form (Low pH, e.g., < 1.5) Zwitterion Zwitterionic Form (Intermediate pH, e.g., 3-8) Cation->Zwitterion + OH⁻ - H₂O (pKa₁ ~ 1.9) Zwitterion->Cation + H⁺ (Reverse) Anion Anionic Form (High pH, e.g., > 10) Zwitterion->Anion + OH⁻ - H₂O (pKa₂ ~ 9.0) Anion->Zwitterion + H⁺ (Reverse)

Figure 1: pH-dependent equilibrium states of this compound.

  • At low pH (e.g., < 1.5): Both the carboxylic acid and the amine are protonated, resulting in a net positive charge (cationic form).

  • At intermediate pH (between pKa1 and pKa2): The carboxylic acid is deprotonated (carboxylate, -COO⁻), and the amine is protonated (ammonium, -NH₂⁺-), resulting in a neutral molecule with separated charges (zwitterionic form). This is the predominant form in most biological systems.

  • At high pH (e.g., > 10): The amine is deprotonated (-NH-), and the carboxylic acid remains deprotonated, resulting in a net negative charge (anionic form).

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a simple amino acid like this, it can be calculated as: pI = (pKa₁ + pKa₂) / 2

Using our estimated pKa values, the pI would be approximately (1.9 + 9.0) / 2 = 5.45. This value is crucial for techniques like isoelectric focusing and for understanding the molecule's solubility, which is typically at a minimum at its pI.

Experimental Determination of pKa via Potentiometric Titration

The most accurate method for determining the pKa values of an amino acid is through potentiometric titration. This involves monitoring the pH of a solution of the amino acid as a strong base (e.g., NaOH) is added incrementally. The resulting titration curve will show two inflection points corresponding to the two pKa values.

Principle of the Method

The amino acid is first fully protonated by dissolving it in a solution of a strong acid (e.g., HCl). This ensures the titration starts at a very low pH where the molecule is in its fully cationic form. A standardized solution of a strong base is then added in small, precise volumes. A pH meter records the pH after each addition. The pKa values are the pH readings at the midpoints of the buffering regions (the flattest parts of the curve), where the concentrations of the acid and its conjugate base are equal.[7]

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment:

  • This compound (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • High-purity deionized water, boiled to remove CO₂

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A 25 mL or 50 mL burette

  • Beaker (100 mL)

  • Inert gas (Nitrogen or Argon) supply

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Calibrate pH Meter (pH 4, 7, 10 buffers) B 2. Prepare Sample Accurately weigh ~0.5 mmol of sample A->B C 3. Dissolve & Acidify Dissolve in CO₂-free water, add excess 0.1 M HCl B->C D 4. Set Up Apparatus Beaker on stirrer, immerse electrode, blanket with N₂ C->D E 5. Titrate with 0.1 M NaOH Add small increments (e.g., 0.1-0.2 mL) D->E F 6. Record Data Record pH and total volume of NaOH added after each increment E->F G 7. Plot Titration Curve (pH vs. Volume NaOH) F->G H 8. Determine Equivalence Points (Using first or second derivative plot) G->H I 9. Calculate pKa Values pH at 1/2 and 3/2 equivalence points H->I

Figure 2: Workflow for potentiometric pKa determination.

Procedure:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the calibration is performed at the same temperature as the titration.[8]

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., ~71.6 mg, 0.5 mmol) and transfer it to a 100 mL beaker.

  • Acidification: Add 40 mL of CO₂-free deionized water and a magnetic stir bar. Once dissolved, add a precise volume of standardized 0.1 M HCl that is in slight excess of the sample amount (e.g., 5.5 mL, 0.55 mmol) to ensure all amine groups are fully protonated.

  • Titration Setup: Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the stir bar or the beaker walls. Gently purge the headspace of the beaker with an inert gas like nitrogen to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration.[9]

  • Titration Execution: Begin adding the standardized 0.1 M NaOH from the burette. Add in larger increments (e.g., 0.5 mL) initially, then decrease to smaller increments (e.g., 0.1 mL or less) as you approach the equivalence points (where the pH changes most rapidly).[7]

  • Data Recording: After each addition, allow the pH reading to stabilize completely before recording the pH and the cumulative volume of NaOH added. Continue the titration until the pH is well above the second expected pKa (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • To accurately find the equivalence points (the steepest parts of the curve), plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) against the volume of NaOH. The peaks of the first derivative plot correspond to the equivalence points.

    • The first equivalence point (V₁) corresponds to the neutralization of the excess HCl. The second equivalence point (V₂) corresponds to the complete deprotonation of the carboxylic acid. The third equivalence point (V₃) corresponds to the complete deprotonation of the azetidinium group.

    • pKa₁ is the pH at the volume corresponding to (V₂ + V₁)/2.

    • pKa₂ is the pH at the volume corresponding to (V₃ + V₂)/2.

Synthesis and Safe Handling

Synthetic Overview

The synthesis of N-substituted azetidine-2-carboxylic acids typically starts from the parent (S)-azetidine-2-carboxylic acid, which can be prepared via several routes, including asymmetric synthesis or resolution of a racemic mixture.[10] A common approach for N-alkylation involves reductive amination or direct alkylation. For this compound, a likely route would involve the reaction of (S)-azetidine-2-carboxylic acid with acetone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through direct alkylation with 2-bromopropane under basic conditions. Protecting the carboxylic acid moiety (e.g., as a methyl or ethyl ester) may be necessary prior to N-alkylation to prevent side reactions.

An efficient synthesis for the parent compound, (S)-azetidine-2-carboxylic acid, has been established via a five-step route achieving a high enantiomeric excess (>99.9% ee).[11] This method involves the formation of the four-membered ring from a malonic ester intermediate.[11]

Safety and Handling Guidelines

While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, prudent laboratory practices for handling novel chemical entities and azetidine derivatives should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12][13]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[12]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[13] Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Applications in Drug Development and Medicinal Chemistry

The incorporation of this compound into a drug candidate can offer several strategic advantages. The carboxylic acid functional group is a common pharmacophore in many drugs, but it can also lead to poor membrane permeability and metabolic instability.[15][16] Replacing a natural amino acid like proline with this analog can profoundly impact a molecule's properties.

  • Conformational Constraint: The rigid azetidine ring restricts the rotatable bonds in a molecule's backbone, locking it into a specific conformation. This can lead to increased binding affinity and selectivity for the target receptor or enzyme by reducing the entropic penalty of binding.

  • Metabolic Stability: The N-isopropyl group can act as a steric shield, protecting the adjacent amide bond (if incorporated into a peptide) from enzymatic degradation by peptidases, thus increasing the molecule's in vivo half-life.

  • Modulation of Physicochemical Properties: The basicity of the nitrogen and the overall lipophilicity of the molecule are altered by the isopropyl group. This can be fine-tuned to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. For example, modifying pKa can influence a drug's absorption profile in the gastrointestinal tract.[4]

  • Proline Bioisostere: As a proline analog, it can be used to probe structure-activity relationships (SAR).[17] Replacing proline with this moiety and observing the effect on biological activity provides valuable information about the steric and electronic requirements of the target's binding pocket. Azetidine-containing molecules have been explored as building blocks for a wide range of biologically active compounds, including antibacterial and antihypertensive agents.[18]

Conclusion

This compound is a valuable building block for medicinal chemists, offering a unique combination of conformational rigidity and modulated basicity. While specific experimental pKa data is sparse, a solid theoretical framework allows for a reasoned estimation of its acid-base properties. The nitrogen of the azetidine ring, influenced by ring strain and the electron-donating isopropyl group, provides a distinct basic character compared to proline. The precise determination of its pKa values through a robust potentiometric titration protocol, as detailed in this guide, is essential for its rational application. By leveraging its unique structural features, researchers can design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, underscoring the importance of understanding the fundamental basic properties of such constrained amino acid analogs.

References

  • Anonymous. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • El-Brashy, A. M., & Al-Ghannam, S. M. (1996). Titrimetric Determinations of Some Amino Acids. Microchemical Journal, 53(4), 420-426.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Retrieved January 20, 2026, from [Link]

  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(18), 7389–7409.
  • Baich, A., & Smith, F. I. (1972). Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. Journal of General Microbiology, 71(3), 503-509.
  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7546-7570.
  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Heiserman, A. O., & Simser, J. A. (2017). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.
  • ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved January 20, 2026, from [Link]

  • Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved January 20, 2026, from [Link]

  • Caci, E., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10245.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • ResearchGate. (n.d.). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Retrieved January 20, 2026, from [Link]

  • Madan, J. R., et al. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polimery w Medycynie, 48(2), 99-104.
  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved January 20, 2026, from [Link]

  • Kán, J., & Bakó, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12643-12665.
  • PrepChem.com. (n.d.). Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(18), 7389–7409.
  • Kán, J., & Bakó, P. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • ResearchGate. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres | Request PDF. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Retrieved January 20, 2026, from [Link]

  • Sova, M., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(11), 2814.

Sources

A Technical Guide to (S)-1-Isopropylazetidine-2-carboxylic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Isopropylazetidine-2-carboxylic acid is a synthetically derived, non-proteinogenic amino acid analog of significant interest in medicinal chemistry. As a conformationally constrained proline mimetic, its rigid four-membered azetidine ring offers a unique structural scaffold for modulating peptide and protein interactions. This guide provides an in-depth analysis of its molecular structure, a detailed protocol for its synthesis and characterization, and a discussion of its applications in drug development, grounded in established scientific principles and methodologies.

Introduction: The Significance of Constrained Analogs

In the field of drug discovery, the modification of endogenous ligands or peptide structures is a cornerstone of rational drug design. Non-proteinogenic amino acids, such as this compound, serve as invaluable tools for this purpose. The parent compound, L-azetidine-2-carboxylic acid (Aze), is a natural homolog of proline, differing by the contraction of the five-membered pyrrolidine ring to a four-membered azetidine ring.[1] This seemingly minor change imparts significant conformational rigidity.[2]

The incorporation of such constrained analogs into peptide chains can pre-organize the molecule into a specific bioactive conformation, potentially enhancing binding affinity for a target receptor or enzyme. Furthermore, the unnatural structure can confer resistance to enzymatic degradation, improving pharmacokinetic properties. The N-isopropyl substitution on the azetidine ring further explores the chemical space, modifying properties like lipophilicity and steric interactions, making this compound a valuable building block for creating novel therapeutic agents.[3][4] The carboxylic acid functional group itself is critical, often serving as a key interaction point with biological targets through hydrogen bonding or electrostatic interactions.[5][6]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by three key features:

  • Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. This ring system is significantly more strained than the five-membered ring of proline, leading to distinct bond angles and torsional constraints.[2]

  • Chiral Center: The C2 carbon, to which the carboxylic acid is attached, is a stereocenter. This guide focuses on the (S)-enantiomer, which is crucial for specific stereoselective interactions with biological targets.

  • N-Isopropyl Group: An isopropyl substituent on the ring nitrogen (N1). This group enhances the lipophilicity of the molecule compared to the parent azetidine-2-carboxylic acid and provides a specific steric profile.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C7H13NO2[7]
Molecular Weight 143.18 g/mol [7]
CAS Number 255882-98-5[7]
Appearance White to cream powder (predicted)[8]
Canonical SMILES CC(C)N1CC(=O)O[7]

Synthesis and Characterization

The synthesis of N-substituted azetidine-2-carboxylic acids can be approached through several routes, often starting from optically active precursors to ensure the desired stereochemistry.[9][10] A common and reliable method involves the N-alkylation of a suitable azetidine-2-carboxylic acid ester precursor, followed by hydrolysis.

General Synthetic Workflow

A representative synthesis protocol is outlined below. This multi-step process begins with a protected, commercially available starting material and proceeds through N-alkylation and subsequent deprotection steps.

SynthesisWorkflow A (S)-Azetidine-2-carboxylic acid (or ester precursor) B Protection of Carboxylic Acid (e.g., as Benzyl Ester) A->B Protection C (S)-1-H-Azetidine-2-carboxylic acid benzyl ester B->C D N-Alkylation with 2-Bromopropane C->D Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) E (S)-1-Isopropylazetidine-2- carboxylic acid benzyl ester D->E F Deprotection (Hydrolysis or Hydrogenolysis) E->F H2, Pd/C for benzyl ester G (S)-1-Isopropylazetidine-2- carboxylic acid (Final Product) F->G H Purification & Characterization G->H

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-alkylation of (S)-Azetidine-2-carboxylic acid.

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation:

    • To a solution of (S)-Azetidine-2-carboxylic acid (1.0 eq) in a mixture of water and acetonitrile, add potassium carbonate (2.5 eq).

    • Add 2-bromopropane (1.5 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Causality: The basic conditions provided by K₂CO₃ deprotonate the secondary amine of the azetidine ring, activating it as a nucleophile to attack the electrophilic carbon of 2-bromopropane in an Sₙ2 reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Work-up and Isolation:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted 2-bromopropane and organic impurities.

    • Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. The product should precipitate or can be extracted.

    • Causality: Acidification protonates the carboxylate, rendering the zwitterionic product neutral and less water-soluble, facilitating its isolation.

  • Purification:

    • Extract the acidified aqueous solution multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterization (Self-Validation):

    • The identity and purity of the final compound must be confirmed using a suite of analytical techniques.

Characterization Data

The structural confirmation of this compound relies on spectroscopic analysis. The expected data are summarized in Table 2.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl methyl protons (doublet), the isopropyl methine proton (septet), the azetidine ring protons (multiplets), and a broad singlet for the carboxylic acid proton (typically >10 ppm).[11]
¹³C NMR Resonances for the carboxyl carbon (~165-185 ppm), carbons of the isopropyl group, and carbons of the azetidine ring.[11][12]
Mass Spec (ESI) A peak corresponding to the molecular ion [M+H]⁺ at m/z 144.0968.
IR Spectroscopy A very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch from ~1710-1760 cm⁻¹.[11]

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a proline bioisostere in the design of peptidomimetics and small molecule inhibitors.[5][13]

Key Advantages:

  • Conformational Constraint: The rigid azetidine ring limits the rotational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing binding affinity and selectivity for the target.[2]

  • Metabolic Stability: The unnatural amino acid structure is often resistant to cleavage by proteases, leading to a longer biological half-life.

  • Modulation of Physicochemical Properties: The N-isopropyl group increases lipophilicity, which can be tuned to improve membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

Biological Impact: The parent L-azetidine-2-carboxylic acid is known to be mis-incorporated in place of proline during protein synthesis, leading to proteotoxic stress by inducing protein misfolding and aggregation.[15][16][17] This highlights the ability of the azetidine ring to be recognized by the cellular machinery for proline. In a drug design context, this mimicry is harnessed. By incorporating the N-isopropyl derivative into a non-peptidic small molecule, chemists can engage with proline-binding pockets in enzymes or receptors without being incorporated into proteins.

Pathway cluster_0 Drug Design & Target Interaction cluster_1 Cellular Consequences Molecule (S)-1-Isopropylazetidine- 2-carboxylic acid As a structural motif Target {Enzyme/Receptor | Proline-binding pocket} Molecule->Target Binds to active site Interaction Enhanced Binding Affinity | Increased Selectivity | Improved Stability Target->Interaction Leads to Pathway Biological Pathway Modulation (e.g., Inhibition or Activation) Interaction->Pathway Response Therapeutic Response Pathway->Response

Caption: Role of the molecule as a structural motif in modulating biological pathways.

Conclusion

This compound is a specialized chemical building block that offers significant advantages for medicinal chemists and drug development professionals. Its unique combination of conformational rigidity, stereochemical purity, and tailored lipophilicity makes it an excellent proline surrogate for optimizing lead compounds. A thorough understanding of its synthesis and precise analytical characterization are critical for its successful application in the development of next-generation therapeutics.

References

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(S)-1-Isopropylazetidine-2-carboxylic Acid: A Constrained Proline Analogue for Advanced Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline's unique cyclic structure imparts critical conformational constraints on peptides and proteins, making it a focal point in drug design and chemical biology.[1] The strategic modification of the proline scaffold offers a powerful tool to fine-tune peptide architecture and biological activity. This guide provides a comprehensive technical overview of (S)-1-Isopropylazetidine-2-carboxylic acid, a constrained proline analogue that combines the structural rigidity of the four-membered azetidine ring with the conformational influence of an N-isopropyl group. We will delve into its synthesis, physicochemical properties, and its profound impact on peptide conformation, offering a roadmap for its application in the development of novel therapeutics.

The Rationale for Proline Analogues in Drug Discovery

Proline's distinctive pyrrolidine ring restricts the peptide backbone's flexibility, a characteristic that is fundamental to protein structure and function. However, the native proline residue still allows for a degree of conformational heterogeneity, particularly through cis-trans isomerization of the preceding peptide bond.[1] In the quest for more potent and specific peptide-based drugs, researchers often seek to further constrain the peptide backbone to favor a bioactive conformation. This is where proline analogues, such as this compound, become invaluable tools.[2][3] By replacing proline with these modified building blocks, it is possible to modulate proteolytic stability, receptor affinity, and cell permeability.[4]

This compound is a non-proteinogenic amino acid that serves as a homologue of proline.[5] Its structure is characterized by a four-membered azetidine ring, which is more constrained than proline's five-membered ring, and an isopropyl group attached to the ring's nitrogen atom. This N-alkylation further influences the local conformation and can impact the cis-trans amide bond equilibrium.[6]

Synthesis of this compound

While this compound is commercially available from several suppliers (CAS 255882-98-5), an understanding of its synthesis is crucial for specialized applications and derivatization.[7][8] A common strategy for the synthesis of N-alkylated azetidine-2-carboxylic acids involves the N-alkylation of a suitable azetidine-2-carboxylic acid precursor. A plausible synthetic route is outlined below, based on established methodologies for similar compounds.[9][10]

Proposed Synthetic Protocol:
  • Starting Material: The synthesis begins with commercially available (S)-azetidine-2-carboxylic acid.

  • Protection of the Carboxylic Acid: The carboxylic acid functionality is first protected, typically as a benzyl or t-butyl ester, to prevent side reactions during the subsequent N-alkylation step.

  • N-Alkylation: The protected (S)-azetidine-2-carboxylate is then subjected to N-alkylation. A common method is reductive amination, where the azetidine nitrogen reacts with acetone in the presence of a reducing agent like sodium triacetoxyborohydride to form the N-isopropyl group. Alternatively, direct alkylation with 2-bromopropane in the presence of a non-nucleophilic base can be employed.

  • Deprotection: The final step involves the removal of the carboxylic acid protecting group. For a benzyl ester, this is typically achieved through catalytic hydrogenation. For a t-butyl ester, acid-catalyzed hydrolysis is used.

  • Purification: The final product, this compound, is purified using standard techniques such as recrystallization or chromatography.

Physicochemical and Structural Properties

The unique structural features of this compound give rise to distinct physicochemical properties compared to proline.

PropertyProline(S)-Azetidine-2-carboxylic acidThis compound
Molecular Weight 115.13 g/mol 101.10 g/mol 143.18 g/mol
Ring Size 5-membered4-membered4-membered
N-Substitution Secondary amineSecondary amineTertiary amine (N-isopropyl)
Predicted LogP -1.6-1.9-0.5 (estimated)
Flexibility Moderately constrainedHighly constrainedHighly constrained with altered puckering

Data for proline and azetidine-2-carboxylic acid are from established sources. Data for this compound are based on its structure and general principles of physical organic chemistry.[11][12][13]

Conformational Implications:

The incorporation of this compound into a peptide chain has significant conformational consequences:

  • Increased Rigidity: The four-membered azetidine ring is inherently more rigid than proline's five-membered pyrrolidine ring. This heightened rigidity can lead to a more defined peptide backbone conformation.[14]

  • Altered Puckering: The azetidine ring exhibits a different puckering behavior compared to the pyrrolidine ring, which can influence the orientation of adjacent amino acid side chains.

  • Impact of N-Alkylation: The N-isopropyl group introduces steric bulk that can further restrict the rotation around the peptide bond. N-alkylation is known to influence the cis-trans isomerization of the preceding amide bond, often favoring the cis conformation.[6] This can be a powerful tool for stabilizing specific secondary structures like beta-turns.

Application in Peptide and Drug Design

The unique conformational properties of this compound make it a valuable building block for the design of peptidomimetics and small molecule drugs.[2][15]

Key Advantages:
  • Enhanced Proteolytic Stability: The sterically hindered N-isopropyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.

  • Conformational Locking: By promoting a specific cis or trans amide bond conformation, this analogue can "lock" a peptide into its bioactive conformation, leading to enhanced receptor binding affinity and specificity.

  • Improved Pharmacokinetics: The increased lipophilicity due to the isopropyl group can potentially improve cell membrane permeability and oral bioavailability.[4]

Experimental Workflow for Incorporation and Analysis:

The following workflow outlines the general steps for incorporating this compound into a peptide and evaluating its impact.

Caption: A typical experimental workflow for the incorporation and analysis of this compound in a peptide.

Conclusion and Future Perspectives

This compound represents a sophisticated tool for medicinal chemists and peptide scientists. Its ability to impart significant conformational constraint and modulate key physicochemical properties offers a rational approach to designing more stable, potent, and bioavailable peptide-based therapeutics. As our understanding of the intricate relationship between peptide conformation and biological function deepens, the application of such precisely engineered building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

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Novel Azetidine Carboxylic Acids: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine carboxylic acids represent a class of conformationally constrained amino acid analogues that have garnered significant attention in medicinal chemistry and drug discovery. Their unique four-membered ring structure imparts a combination of desirable physicochemical properties, including metabolic stability, improved solubility, and a rigid scaffold that can effectively orient substituents for optimal target binding.[1][2] This guide provides a comprehensive overview of the strategic value of incorporating azetidine carboxylic acids into drug candidates, explores the mechanistic basis of their biological activity, and details both classical and modern synthetic methodologies for their preparation. We delve into the causality behind key experimental choices, present validated protocols for stereoselective synthesis, and offer a forward-looking perspective on this dynamic area of pharmaceutical innovation.

The Strategic Imperative: Why Azetidine Carboxylic Acids?

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is far more than a simple cyclic amine. Its inherent ring strain (approx. 25.4 kcal/mol) creates a delicate balance between chemical stability and controlled reactivity, a feature that medicinal chemists can exploit.[3][4] Unlike the more labile three-membered aziridines or the highly flexible five-membered pyrrolidines (proline), azetidines offer a structurally rigid, sp³-rich scaffold that serves as a powerful tool for optimizing drug properties.[1][4][5]

Enhancing Physicochemical and Pharmacokinetic Profiles

The incorporation of an azetidine moiety, particularly an azetidine carboxylic acid, can profoundly influence a molecule's drug-like properties. The conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2] Furthermore, the polar nitrogen atom and the ability to introduce diverse substituents allow for fine-tuning of properties such as:

  • Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.

  • Metabolic Stability: The scaffold can block sites of metabolic degradation, enhancing the molecule's half-life.[1]

  • Receptor Selectivity: The well-defined three-dimensional orientation of substituents can lead to more precise interactions with the target receptor, improving selectivity and reducing off-target effects.[1]

This strategic advantage is validated by the increasing number of FDA-approved drugs that feature the azetidine core, as summarized in the table below.

Table 1: FDA-Approved Drugs Featuring an Azetidine Scaffold

Drug Name Brand Name Therapeutic Area Role of the Azetidine Moiety
Azelnidipine Calblock Antihypertensive Calcium channel blocker; the azetidine ring contributes to the drug's pharmacokinetic profile.[6][7]
Cobimetinib Cotellic Oncology MEK1/2 inhibitor; the azetidine provides a vector for substitution and improves metabolic stability.[1][6]
Baricitinib Olumiant Rheumatoid Arthritis Janus kinase (JAK) inhibitor; the azetidine motif enhances receptor selectivity and pharmacokinetics.[1]

| Sarolaner | Simparica | Veterinary (Anti-parasitic) | Isoxazoline parasiticide; the azetidine group is crucial for its systemic activity and safety profile.[1] |

The Biological Impact: Proline Analogue and Beyond

L-Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-proteinogenic amino acid found in plants like the lily-of-the-valley.[8][9] Its primary mechanism of action stems from its structural mimicry of L-proline.[10][11] This mimicry allows Aze to be mistakenly recognized and charged by prolyl-tRNA synthetase, leading to its misincorporation into nascent polypeptide chains.[8][11]

The smaller, more constrained four-membered ring of Aze, compared to proline's five-membered ring, disrupts the secondary and tertiary structure of proteins.[9] This leads to protein misfolding and aggregation, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can ultimately induce apoptosis.[10][11] This proteotoxic mechanism underlies Aze's natural defensive role in plants and makes it a valuable tool for studying diseases related to protein misfolding.[9][11]

G cluster_0 Cellular Environment cluster_1 Cellular Stress Response Pro_tRNA Prolyl-tRNA Synthetase Ribosome Ribosome Pro_tRNA->Ribosome Charges tRNA with Proline Pro_tRNA->Ribosome Mistakenly charges tRNA with Aze Aze Azetidine-2-Carboxylic Acid (Aze) Aze->Pro_tRNA Competitive Inhibition Pro L-Proline Pro->Pro_tRNA Protein Nascent Polypeptide Chain Ribosome->Protein Misfolded Misfolded Proteins (Aze incorporated) Protein->Misfolded UPR Unfolded Protein Response (UPR) Activation Misfolded->UPR ER_Stress ER Stress UPR->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis G start γ-Amino Alcohol Precursor step1 Activation of Hydroxyl Group (e.g., Tosylation) start->step1 TsCl, Pyridine intermediate γ-Aminosulfonate Intermediate step1->intermediate step2 Base-Mediated Intramolecular Cyclization (SN2) intermediate->step2 NaH or K₂CO₃ product Protected Azetidine step2->product

Caption: General workflow for intramolecular cyclization to form azetidines.

Modern Synthetic Innovations

Recent years have seen a surge in novel methods that offer greater efficiency, broader substrate scope, and access to complex substitution patterns. [3][4]

  • Visible-Light Photocatalysis: The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, has been impressively adapted to synthesize azetidines. [3][12]Schindler's laboratory reported using an Iridium(III) photocatalyst to activate 2-isoxazoline-3-carboxylates, which then react with alkenes under blue light to form functionalized azetidines. [3]This method is notable for its mild conditions and excellent functional group tolerance. [3]* Palladium-Catalyzed C-H Amination: Gaunt and co-workers developed an elegant intramolecular amination of unactivated C(sp³)–H bonds to forge the azetidine ring. [3][13]The reaction uses a Pd(II) catalyst and an oxidant to promote the key C-N bond-forming reductive elimination from a high-valent Pd(IV) intermediate. [3]This strategy provides access to azetidines that would be difficult to synthesize via traditional cyclization routes.

  • Strain-Release Homologation: Aggarwal and colleagues have demonstrated the use of highly strained azabicyclo[1.1.0]butanes as precursors. [3]These intermediates can undergo strain-release reactions with a variety of nucleophiles and electrophiles to rapidly construct densely functionalized azetidines. [3]

Achieving Chirality: Stereoselective Synthesis

As with most pharmaceuticals, controlling the stereochemistry of azetidine carboxylic acids is paramount. An efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid was established by Sugai and co-workers, which provides a robust template for chiral synthesis. [14] Causality of Experimental Choices:

  • Chiral Auxiliary: The synthesis begins with a chiral amine, (S)-(1'-methyl)benzylamine, which directs the stereochemistry of subsequent transformations.

  • Key Cyclization: The four-membered ring is formed by reacting a malonate derivative with 1,2-dibromoethane and cesium carbonate. Cesium carbonate is a particularly effective base for this transformation, often leading to higher yields in N-alkylation reactions. [14]* Diastereoselective Decarboxylation: A Krapcho dealkoxycarbonylation is performed on the resulting azetidine-2,2-dicarboxylate. The presence of the chiral auxiliary on the nitrogen atom directs this reaction, leading to a preferential formation of the desired (2S,1'S)-monoester. [14]* Enzymatic Resolution: In the final stages, lipase-catalyzed hydrolysis of the remaining ester mixture can be used to selectively hydrolyze the desired isomer, allowing for the isolation of enantiomerically pure (>99.9% ee) (S)-azetidine-2-carboxylic acid after deprotection. [14]

G start Dimethyl Malonate + Chiral Amine step1 Formation of (S)-aminomalonate start->step1 step2 Cyclization (1,2-dibromoethane, Cs₂CO₃) step1->step2 dicarboxylate (1'S)-Azetidine-2,2-dicarboxylate step2->dicarboxylate step3 Krapcho Dealkoxycarbonylation dicarboxylate->step3 monoester Diastereomeric Mixture of Monoesters (2.7:1) step3->monoester step4 Lipase-Catalyzed Hydrolysis monoester->step4 step5 Deprotection step4->step5 product Enantiopure (S)-Azetidine-2-carboxylic Acid step5->product

Caption: Stereoselective synthesis of (S)-Azetidine-2-carboxylic Acid.

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed methodologies for key synthetic transformations discussed in this guide.

**Protocol 1: Stereoselective Synthesis of (S)-Azetidine-2-carboxylic Acid (Adapted from Futamura et al.)[16]
  • Ring Formation: To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF, add cesium carbonate (2 eq) and 1,2-dibromoethane (1.5 eq). Stir the mixture at room temperature for 24 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure. The resulting crude product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, is purified by column chromatography.

  • Krapcho Dealkoxycarbonylation: Dissolve the purified dicarboxylate from Step 1 in DMSO containing LiCl (2 eq) and H₂O (2 eq). Heat the mixture to 150 °C for 4 hours. After cooling, dilute with water and extract with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The resulting diastereomeric mixture of monoesters is purified by chromatography.

  • Hydrolysis and Deprotection: The mixture of monoesters is dissolved in a suitable buffer and treated with a lipase (e.g., Lipase PS). The reaction is monitored by TLC until sufficient conversion is observed. After workup to separate the hydrolyzed acid from the remaining ester, the chiral auxiliary is removed by catalytic hydrogenation (H₂, Pd/C) in methanol. Final purification yields enantiomerically pure (S)-azetidine-2-carboxylic acid.

**Protocol 2: Palladium-Catalyzed Intramolecular C(sp³)–H Amination (Conceptualized from Gaunt et al.)[3]
  • Reaction Setup: To an oven-dried vial, add the picolinamide (PA)-protected amine substrate, Pd(OAc)₂ (5 mol%), and AgOAc (2 eq). The vial is sealed with a septum and purged with nitrogen.

  • Reagent Addition: Anhydrous solvent (e.g., 1,2-dichloroethane) is added via syringe, followed by the oxidant, benziodoxole tosylate (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred vigorously at 80 °C for 12-24 hours. The progress is monitored by LC-MS or TLC.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., dichloromethane), and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the functionalized azetidine.

Conclusion and Future Directions

Azetidine carboxylic acids have transitioned from academic curiosities to indispensable tools in modern drug discovery. [1][6]Their unique conformational and physicochemical properties provide a reliable strategy for enhancing the pharmacokinetic profiles of therapeutic candidates. While classical cyclization methods remain relevant, recent breakthroughs in photocatalysis, C-H activation, and strain-release chemistry have dramatically expanded the synthetic toolbox, enabling the creation of previously inaccessible analogues. [1][3][4] The future of this field will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry routes. [1][15]As our understanding of the nuanced interplay between the azetidine scaffold and biological targets deepens, we can anticipate the discovery and development of a new generation of innovative medicines built upon this remarkable four-membered ring.

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Conformational Constraints of N-Substituted Azetidine-2-Carboxylic Acids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-2-carboxylic acid, a conformationally constrained proline analog, serves as a pivotal scaffold in medicinal chemistry and drug design. The four-membered ring system imparts a unique three-dimensional geometry that, when appropriately substituted at the nitrogen atom, offers a powerful tool for modulating the biological activity and pharmacokinetic properties of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the conformational constraints inherent to N-substituted azetidine-2-carboxylic acids. We will explore the intricate interplay between the nature of the N-substituent and the puckered conformation of the azetidine ring, detailing the experimental and computational methodologies employed to elucidate these structural nuances.

Introduction: The Azetidine Ring as a Privileged Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its unique structural and physicochemical properties.[1] Its inherent ring strain not only influences its reactivity but also restricts its conformational freedom compared to larger five- and six-membered rings.[2] Azetidine-2-carboxylic acid, as a proline mimic, can be incorporated into peptides and small molecules to induce specific secondary structures and enhance metabolic stability.[3][4] The substitution at the nitrogen atom (N-substitution) is a key derivatization point, profoundly impacting the molecule's conformational preferences, and by extension, its biological function. Understanding and predicting these conformational constraints is therefore paramount for the rational design of novel therapeutics.

The fundamental structural feature of the azetidine ring is its non-planar, or "puckered," conformation. This puckering is a consequence of the ring strain, and the degree of this puckering, as well as the preferred orientation of substituents, is highly sensitive to the nature of the N-substituent.

The Puckered Nature of the Azetidine Ring: A Balancing Act of Forces

The azetidine ring is not a flat square; it adopts a puckered conformation to alleviate torsional strain. This puckering can be described by a puckering angle, which is the angle between the C2-N-C4 and C2-C3-C4 planes. For the parent L-azetidine-2-carboxylic acid, the azetidine ring is buckled by approximately 11°.[5] The N-substituent plays a critical role in determining the depth and nature of this pucker.

The conformational landscape of an N-substituted azetidine-2-carboxylic acid is primarily governed by a delicate balance of:

  • Torsional Strain: The eclipsing interactions between adjacent C-H and C-N bonds drive the ring to pucker.

  • Angle Strain: The deviation of bond angles from the ideal sp³ hybridization angle contributes to the overall ring strain.

  • Steric Interactions: The size and nature of the N-substituent can introduce steric clashes with the ring protons, influencing the puckering amplitude and the preferred orientation of the substituent.

  • Electronic Effects: Electron-withdrawing or -donating N-substituents can alter the electronic distribution within the ring, affecting bond lengths and angles, and consequently the ring's conformation. For example, N-acyl and N-sulfonyl groups can influence the nitrogen's pyramidalization and its ability to participate in conjugation, which in turn affects ring puckering.[6]

The interplay of these factors leads to a dynamic equilibrium between different puckered conformations. The energy barrier between these conformers is often low, meaning that the molecule can rapidly interconvert between them at room temperature. However, the introduction of a bulky or electronically demanding N-substituent can significantly favor one conformation over others.

Elucidating Conformational Preferences: A Multi-faceted Approach

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational constraints of N-substituted azetidine-2-carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is the cornerstone for determining the solution-state conformation of azetidine derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR provide crucial information about the chemical environment of each atom, while vicinal coupling constants (³J) are particularly sensitive to the dihedral angles between adjacent protons, offering direct insight into the ring's pucker.[7]

NMR Parameter Information Gained Typical Observations in Azetidine Rings
Chemical Shifts (δ) Electronic environment of nuclei.Protons and carbons in the azetidine ring exhibit characteristic chemical shifts that are influenced by the N-substituent and ring puckering.
Vicinal Coupling Constants (³JHH) Dihedral angles between protons.Crucial for determining the relative stereochemistry and ring conformation. cis-coupling constants are typically larger (e.g., 8.4-8.9 Hz) than trans-coupling constants (e.g., 5.8-7.9 Hz).[8]
Nuclear Overhauser Effect (NOE) Through-space proximity of protons.Helps to establish the relative stereochemistry of substituents and provides further evidence for the preferred ring conformation.
Experimental Protocol: NMR-Based Conformational Analysis of an N-Acyl Azetidine-2-Carboxylic Acid

Objective: To determine the preferred conformation and cis/trans isomerism of a novel N-acyl azetidine-2-carboxylic acid in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum at a high field (e.g., 400 MHz or higher) to achieve good signal dispersion.

    • Carefully integrate all signals to determine proton ratios.

    • Measure the chemical shifts (δ) and coupling constants (J) for all ring protons. Pay close attention to the multiplicity of the signals.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the ring carbons.

    • An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish the spin-spin coupling network between protons, confirming the connectivity within the azetidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. This is critical for determining the relative stereochemistry of substituents and providing evidence for the puckered conformation.

  • Data Analysis:

    • Analyze the vicinal coupling constants (³JHH) between the ring protons to determine the dihedral angles using the Karplus equation as a qualitative guide.[8]

    • Interpret the NOE/ROE cross-peaks to deduce the spatial proximity of protons and build a 3D model of the predominant conformation.

    • Compare the observed NMR data with data from known azetidine derivatives to aid in the conformational assignment.

Computational Chemistry: In Silico Modeling of Conformational Landscapes

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for complementing experimental data and providing a deeper understanding of the conformational energetics of N-substituted azetidine-2-carboxylic acids.[9] These methods allow for the calculation of the relative energies of different conformers, the energy barriers for interconversion, and the prediction of NMR parameters.

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (DFT, e.g., B3LYP/6-31G*) B->C D Frequency Calculation (Confirm minima, obtain thermochemistry) C->D G NMR Parameter Prediction (Compare with experimental data) C->G E Single-Point Energy Refinement (Higher level of theory) D->E F Analysis of Results (Puckering parameters, dihedral angles, relative energies) E->F F->G

Caption: A typical workflow for the computational conformational analysis of N-substituted azetidine-2-carboxylic acids.

Experimental Protocol: DFT-Based Conformational Analysis

Objective: To calculate the low-energy conformations and predict the NMR parameters of an N-sulfonyl azetidine-2-carboxylic acid.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Initial Structure Generation: Build a 3D model of the N-sulfonyl azetidine-2-carboxylic acid using a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries. This step is crucial for exploring the potential energy surface thoroughly.

  • Geometry Optimization:

    • For each low-energy conformer identified in the previous step, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[9]

    • The optimization should be performed in the gas phase or with a solvent model (e.g., PCM) to mimic the experimental conditions.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization for each optimized structure.

    • Confirm that all optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

    • The frequency calculation also provides thermodynamic data (e.g., Gibbs free energy), which can be used to determine the relative populations of the conformers at a given temperature.

  • NMR Parameter Calculation:

    • Using the optimized geometries, calculate the NMR chemical shifts and coupling constants using a suitable method (e.g., GIAO for chemical shifts).

    • Compare the calculated NMR parameters with the experimental data to validate the computational model and aid in the assignment of the experimental spectrum.

  • Analysis:

    • Analyze the geometries of the low-energy conformers, focusing on the azetidine ring puckering angle and the key dihedral angles.

    • Determine the Boltzmann-averaged populations of the conformers to understand the conformational equilibrium.

Influence of N-Substituents on Conformational Constraints: A Structure-Activity Relationship Perspective

The nature of the N-substituent has a profound impact on the conformational preferences of the azetidine ring, which in turn influences the molecule's biological activity.

  • N-Acyl and N-Carbamoyl Derivatives (e.g., N-Boc, N-Cbz): These groups introduce a planar amide bond adjacent to the ring nitrogen. The steric bulk of the substituent and the potential for delocalization of the nitrogen lone pair into the carbonyl group can significantly influence the ring's pucker and the rotational barrier around the N-C(O) bond. This can lead to the existence of cis and trans amide rotamers, further complicating the conformational landscape.[7]

  • N-Sulfonyl Derivatives: The bulky and electron-withdrawing nature of sulfonyl groups can lead to a more pronounced puckering of the azetidine ring. The orientation of the sulfonyl group relative to the ring is a key determinant of the overall molecular shape.

  • N-Alkyl and N-Aryl Derivatives: The steric and electronic properties of alkyl and aryl substituents directly impact the ring conformation. Bulky alkyl groups will tend to occupy a pseudo-equatorial position to minimize steric clashes. Aryl groups can engage in π-stacking or other non-covalent interactions, which can further stabilize specific conformations.

The following diagram illustrates the general principle of how an N-substituent can influence the puckering of the azetidine ring.

G cluster_0 Azetidine Ring Puckering cluster_1 Influence of N-Substituent A Planar (High Energy) B Puckered Conformation 1 A->B Puckering C Puckered Conformation 2 A->C Puckering B->C Ring Inversion (Low Energy Barrier) D N-Substituent (Steric/Electronic Effects) E Favored Puckered Conformation D->E Shifts Equilibrium

Caption: The influence of an N-substituent on the puckering equilibrium of the azetidine ring.

Conclusion: Harnessing Conformational Constraints for Drug Design

The conformational constraints of N-substituted azetidine-2-carboxylic acids are a critical aspect of their application in drug discovery. By carefully selecting the N-substituent, medicinal chemists can fine-tune the three-dimensional shape of a molecule, thereby optimizing its interaction with biological targets and improving its pharmacokinetic profile. A thorough understanding of the principles outlined in this guide, coupled with the judicious application of NMR spectroscopy and computational modeling, will empower researchers to rationally design and synthesize novel azetidine-based therapeutics with enhanced efficacy and selectivity. The continued exploration of this privileged scaffold promises to yield a new generation of innovative medicines.

References

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  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. [Link]

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An In-depth Technical Guide to the Mechanism of Action of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in modern drug discovery.[1] Their significance stems from a unique combination of physicochemical properties conferred by the strained four-membered ring. This high ring strain (~25.4 kcal/mol), sp³-rich character, and conformational rigidity contribute to enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles.[1][2] These characteristics make the azetidine scaffold a "privileged" structure, capable of interacting with a diverse range of biological targets.[2][3][4] Consequently, azetidine-containing compounds have demonstrated broad pharmacological potential, finding application as enzyme inhibitors, central nervous system modulators, and antibacterial agents, among others.[1][5] This guide will provide an in-depth exploration of the primary mechanisms through which these compounds exert their therapeutic effects, focusing on enzyme inhibition and receptor modulation, supported by detailed experimental protocols for their characterization.

Chapter 1: Mechanism of Action as Enzyme Inhibitors

Azetidine-based compounds have been successfully developed as potent inhibitors of various enzymes. The rigid azetidine ring can orient substituents in a precise manner to interact with active site residues, leading to high-affinity binding. A prominent example is the inhibition of Dipeptidyl Peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[6]

Case Study: Azetidine-Based DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[6] Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced glucose-dependent insulin secretion and reduced blood glucose levels.[6]

Several azetidine-based DPP-4 inhibitors have been developed, which can be broadly categorized into subtypes such as 2-cyanoazetidines and 3-fluoroazetidines.[7][8] The 2-cyanoazetidines, for instance, often feature a "warhead" group that can form a covalent bond with the enzyme, although non-covalent interactions also play a crucial role.[7] The azetidine ring itself serves as a scaffold to position the key interacting moieties within the DPP-4 active site.

Mechanism of Inhibition: The primary mechanism involves the azetidine derivative binding to the active site of the DPP-4 enzyme. Key interactions often include:

  • Hydrogen bonding: With residues such as Arg125, Glu205, and Tyr662.

  • Hydrophobic interactions: With residues like Phe357 and Trp629.

The specific substitutions on the azetidine ring dictate the precise binding mode and inhibitory potency. For instance, large, hydrophobic groups attached to the azetidine nitrogen have been shown to yield compounds with activities in the nanomolar range.[7][8]

Visualization of the DPP-4 Inhibition Pathway

DPP4_Inhibition cluster_0 Physiological State (High Blood Glucose) cluster_1 Therapeutic Intervention GLP-1 (Active) GLP-1 (Active) DPP-4 DPP-4 GLP-1 (Active)->DPP-4 Degradation Insulin Release Insulin Release GLP-1 (Active)->Insulin Release Stimulates Increased GLP-1 Increased GLP-1 (Active) GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) Azetidine Inhibitor Azetidine Inhibitor DPP-4_Inhibited DPP-4 (Inhibited) Azetidine Inhibitor->DPP-4_Inhibited Inhibits Sustained Insulin Release Sustained Insulin Release Increased GLP-1->Sustained Insulin Release Stimulates

Caption: Mechanism of DPP-4 inhibition by azetidine-based compounds.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard operating procedure for determining the inhibitory potential of an azetidine-based compound against DPP-4.[9][10][11]

1. Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test azetidine compound and a known DPP-4 inhibitor (positive control)

  • DMSO for compound dilution

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

2. Experimental Procedure:

  • Prepare a serial dilution of the test compound and positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add a fixed amount of DPP-4 enzyme to each well of the microplate.

  • Add the diluted test compound, positive control, or vehicle (DMSO in buffer) to the respective wells.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) in kinetic mode.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation:

  • Why use a known inhibitor? A positive control validates the assay's ability to detect inhibition.

  • Why pre-incubate? This step is crucial for inhibitors that may have a slow binding mechanism.

  • Why measure kinetically? It ensures the reaction is in the linear range and provides more robust data than a single endpoint reading.

Chapter 2: Mechanism of Action as Receptor Modulators

Azetidine derivatives have also been instrumental in the development of ligands that modulate the function of various receptors, particularly ligand-gated ion channels like the nicotinic acetylcholine receptors (nAChRs).[12][13]

Case Study: Azetidine-Based nAChR Modulators

nAChRs are involved in numerous physiological processes in the central and peripheral nervous systems.[14] Dysregulation of nAChR activity is linked to conditions like nicotine addiction, Alzheimer's disease, and Parkinson's disease.[12]

Varenicline, a well-known smoking cessation aid, is a prime example of an azetidine-containing compound that acts as a partial agonist at the α4β2 nAChR subtype.[15][16][17]

Mechanism of Action: Varenicline exhibits a dual mechanism of action:[16][18]

  • Partial Agonist Activity: In the absence of nicotine, varenicline binds to and moderately stimulates α4β2 nAChRs. This leads to a mild release of dopamine, which helps to alleviate nicotine withdrawal symptoms and cravings.[16]

  • Antagonist Activity: In the presence of nicotine (e.g., if a person smokes), varenicline's high affinity for the α4β2 receptor allows it to outcompete nicotine. By occupying the receptor, it prevents nicotine from binding and exerting its full rewarding effects.[16][19]

Another important compound is Sazetidine-A, a potent and selective ligand for the α4β2 nAChR.[20][21][22] It has been characterized as a high-affinity agonist, though some initial studies suggested it might act as a "silent desensitizer."[21][22]

Visualization of nAChR Modulation

nAChR_Modulation cluster_nicotine Nicotine Action (Smoker) cluster_varenicline Varenicline Action (Treatment) Nicotine Nicotine nAChR_N α4β2 nAChR Nicotine->nAChR_N Full Agonist Dopamine_N Strong Dopamine Release (Reward) nAChR_N->Dopamine_N Strong Activation Varenicline Varenicline nAChR_V α4β2 nAChR Varenicline->nAChR_V Partial Agonist Dopamine_V Mild Dopamine Release (Reduces Craving) nAChR_V->Dopamine_V Mild Activation Nicotine_Blocked Nicotine Nicotine_Blocked->nAChR_V Binding Blocked

Caption: Dual mechanism of varenicline at the α4β2 nicotinic receptor.

Experimental Protocol: Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype.[14][23][24]

1. Materials and Reagents:

  • Membrane preparation from cells expressing the target nAChR subtype (e.g., α4β2)

  • Radioligand with known affinity for the target (e.g., [³H]Cytisine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test azetidine compound

  • Non-specific binding competitor (e.g., high concentration of nicotine)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail and liquid scintillation counter

2. Experimental Workflow:

Binding_Assay_Workflow start Start prep Prepare Reagents: - Membrane prep - Radioligand - Test compound dilutions start->prep incubation Incubate: Membrane + Radioligand + Test Compound (or Buffer or NSB) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

3. Detailed Procedure:

  • Set up assay tubes/plate:

    • Total Binding: Membrane prep + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membrane prep + Radioligand + Non-specific competitor.

    • Competition: Membrane prep + Radioligand + Test compound (at various concentrations).

  • Incubation: Incubate all tubes at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For competition wells, calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation:

  • Why use a radioligand? It provides a highly sensitive method to directly measure binding to the receptor.

  • Why is NSB important? It accounts for the binding of the radioligand to non-receptor components, ensuring that the measured competition is specific to the target receptor.

  • Why use the Cheng-Prusoff equation? It converts the experimentally derived IC50 into a true measure of affinity (Ki) by accounting for the concentration and affinity of the radioligand used in the assay.

Chapter 3: Quantitative Data and Structure-Activity Relationships (SAR)

The development of potent and selective azetidine-based compounds relies heavily on understanding the structure-activity relationship (SAR)—how modifications to the chemical structure affect biological activity.

Data Presentation: Binding Affinities of Azetidine-Based nAChR Ligands

The following table summarizes the binding affinities of Sazetidine-A and a related analog for different nAChR subtypes, illustrating the importance of specific structural features.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Selectivity (α3β4/α4β2)
Sazetidine-A α4β2~0.5[22]~24,000[22]
α3β4>12,000[22]
Analog 11 α4β21.3[20]>769
α3β4>1,000[20]

Data shows that small modifications, such as replacing an ethynyl group with a triazole (Analog 11), can maintain high affinity for the target receptor while potentially altering the selectivity profile.[20]

Conclusion: The Versatile Role of Azetidines in Drug Design

The azetidine scaffold represents a powerful tool in medicinal chemistry, enabling the design of highly potent and selective molecules that can function through diverse mechanisms of action. By acting as precise enzyme inhibitors or nuanced receptor modulators, azetidine-based compounds have led to significant therapeutic advances. The continued exploration of this unique heterocyclic structure, guided by detailed mechanistic studies and robust experimental validation as outlined in this guide, holds immense promise for the development of next-generation therapeutics for a wide range of diseases.

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  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Pharmacological Profile of 2-Substituted Azetidines as Nicotinic Acetylcholine Receptor Modulators: A Technical Guide. (n.d.). Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (n.d.). ResearchGate.
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  • Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. (2014). PubMed.
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Harnessing Conformational Control: The Biological Significance of Proline Mimics in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Proline, a unique proteinogenic amino acid, imparts significant conformational rigidity to the peptide backbone, playing a pivotal role in protein structure, folding, and molecular recognition events.[1][2][3] Its distinct cyclic structure and the consequent cis-trans isomerization of the preceding peptide bond are fundamental to the bioactivity of numerous peptides and proteins. This guide provides an in-depth exploration of proline mimics, synthetic analogues designed to replicate or modulate the conformational properties of proline, and their profound biological significance in the realm of drug discovery. We will delve into the rationale behind the design of these mimics, their synthesis, their impact on peptide and protein conformation, and their successful application in the development of novel therapeutics across various disease areas.

The Unique Structural and Functional Role of Proline

Proline's exceptional nature stems from its secondary amine, where the side chain is cyclized back onto the backbone nitrogen atom, forming a pyrrolidine ring.[3] This cyclic structure imposes significant constraints on the peptide backbone, restricting the phi (φ) torsion angle to approximately -60° and influencing the puckering of the pyrrolidine ring (endo vs. exo).[4][5]

A critical consequence of proline's structure is the energetically feasible cis-trans isomerization of the X-Pro peptide bond, where X is the preceding amino acid. While most peptide bonds strongly favor the trans conformation, the energy barrier for the cis-trans interconversion of the prolyl bond is significantly lower, allowing it to act as a "conformational switch" that can modulate protein structure and function.[6][7] This isomerization is often a rate-limiting step in protein folding and can be catalyzed by enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases).[6]

Proline-rich motifs are also crucial for mediating protein-protein interactions (PPIs).[8][9] These motifs are recognized by specific protein domains, such as SH3 (Src Homology 3), WW, and EVH1 domains, which are integral components of numerous signaling pathways.[10][11] The defined three-dimensional structure of proline-rich sequences, often adopting a polyproline type II (PPII) helix, facilitates these specific molecular recognition events.[2][12]

The Rationale for Proline Mimics in Drug Design

The unique conformational properties of proline make it an attractive target for modification in drug design. Proline mimics, or prolinomimetics, are synthetic analogues that aim to:

  • Enforce a specific conformation: By introducing substituents or altering the ring structure, mimics can lock the peptide backbone into a desired cis or trans conformation, or a specific ring pucker, thereby pre-organizing a ligand for optimal binding to its target.[5][13]

  • Enhance metabolic stability: Peptides are often susceptible to enzymatic degradation. Replacing natural proline with a mimic can increase resistance to proteases, thereby improving the pharmacokinetic profile of a peptide-based drug.

  • Improve binding affinity and selectivity: By fine-tuning the conformational and steric properties of a ligand, proline mimics can enhance its binding affinity and selectivity for a specific biological target.[5]

  • Modulate protein-protein interactions: Proline mimics can be used to design potent and specific inhibitors or modulators of PPIs that are dependent on proline-rich recognition motifs.[11][14]

  • Introduce novel chemical functionality: Mimics can incorporate functional groups for labeling, imaging, or creating covalent inhibitors.[4]

Classes and Synthesis of Proline Mimics

A diverse array of proline mimics has been developed, each with unique structural features and conformational preferences. These can be broadly categorized as:

  • Substituted Prolines: These are the most common type, where one or more hydrogen atoms on the pyrrolidine ring are replaced with other atoms or functional groups.[15][16] A prime example is 4-fluoroproline, where the fluorine atom, through stereoelectronic effects, can strongly influence the ring pucker and the cis-trans isomer ratio.[4][13]

  • Constrained Bicyclic and Bridged Analogues: These mimics introduce additional rings or bridges to further restrict the conformational freedom of the proline scaffold.[17][18] Examples include methanoprolines and azabicyclo[X.Y.Z]alkane carboxylic acids.

  • Ring-Modified Analogues: This class includes homologues with larger or smaller rings (e.g., azetidine-2-carboxylic acid, pipecolic acid) and heterocyclic analogues where a carbon atom in the ring is replaced by a heteroatom (e.g., oxaproline, thiaproline).[15][16]

  • Pseudo-Prolines: These are formed by the cyclization of serine, threonine, or cysteine residues with an aldehyde or ketone, resulting in oxazolidine, thiazolidine, or pseudoproline structures.[19][20]

The synthesis of these mimics often involves multi-step organic chemistry procedures, starting from readily available precursors. Solid-phase peptide synthesis (SPPS) techniques have been adapted to efficiently incorporate these non-natural amino acids into peptide chains.[4][21]

Conformational and Biological Effects of Proline Mimics

The incorporation of a proline mimic into a peptide can have profound effects on its structure and biological activity.

Controlling Peptide Backbone Conformation

The primary goal of many proline mimics is to control the local conformation of the peptide backbone. This is achieved by influencing the two key conformational equilibria of proline: the endo/exo ring pucker and the cis/trans amide bond isomerization.[4][5]

  • Ring Pucker: Electron-withdrawing substituents at the 4-position of the pyrrolidine ring, such as fluorine, can have a significant stereoelectronic effect. For instance, (4R)-fluoroproline favors an exo ring pucker, while (4S)-fluoroproline prefers an endo pucker.[13]

  • Cis/Trans Isomerization: The nature and stereochemistry of substituents can also bias the cis/trans ratio of the preceding peptide bond. For example, the introduction of a hydroxyl group at the 4-position can influence the puckering and thereby impact the neighboring peptide backbone conformation.[22]

These conformational biases can be exploited to stabilize specific secondary structures, such as β-turns or polyproline II helices, which are often critical for biological recognition.

Impact on Protein Stability and Folding

Proline isomerization is a crucial kinetic checkpoint in the folding of many proteins. By replacing a key proline residue with a mimic that favors a specific conformation, it is possible to modulate the folding pathway and the stability of the final protein structure.

Probing and Modulating Protein-Protein Interactions

Proline mimics are invaluable tools for studying and modulating PPIs involving proline-rich motifs. By systematically replacing proline residues in a recognition sequence with various mimics, researchers can dissect the specific conformational requirements for binding. This knowledge can then be used to design peptidomimetics with enhanced affinity and specificity.

Therapeutic Applications of Proline Mimics in Drug Discovery

The ability of proline mimics to confer desirable pharmacological properties has led to their incorporation into a number of approved drugs and clinical candidates.[23][24]

Antiviral Agents

A prominent example of a proline mimic in an approved drug is found in Nirmatrelvir , a component of the COVID-19 treatment Paxlovid.[15][25] Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), and its structure incorporates a constrained bicyclic proline analogue that plays a crucial role in orienting the molecule within the enzyme's active site. Proline derivatives are also being explored as inhibitors for other viral proteases, such as those from the dengue and Zika viruses.[26]

Anticancer Therapies

Many signaling pathways that are dysregulated in cancer involve PPIs mediated by proline-rich motifs. Proline mimics are being used to develop inhibitors of these interactions to block oncogenic signaling. For instance, targeting the interaction between p53 and MDM2, or the interactions involving SH3 domains in tyrosine kinase signaling pathways, are active areas of research.[27][28]

Neurodegenerative Diseases

Proline isomerization has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[29] The enzyme Pin1, a prolyl isomerase, is involved in regulating the phosphorylation of the tau protein. Modulating the conformation of specific proline residues in tau or other proteins involved in neurodegeneration is a potential therapeutic strategy. Proline-rich polypeptides have shown neuroprotective effects in preclinical models of Alzheimer's disease.[30][31]

Other Therapeutic Areas

The applications of proline mimics extend to a wide range of other therapeutic areas, including the development of:

  • Immunosuppressants: Cyclosporin A, a cyclic peptide immunosuppressant, contains several non-natural amino acids, and the conformation of its proline residues is critical for its activity.

  • Antimicrobial peptides: Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides, and mimics are being used to enhance their stability and activity.[27][28]

  • Cardiovascular drugs: Angiotensin-converting enzyme (ACE) inhibitors, used to treat hypertension, often incorporate proline or its analogues in their structure.

Experimental Protocols and Data Presentation

Synthesis of a 4-Fluoroproline Containing Peptide

This protocol outlines a general procedure for the solid-phase synthesis of a peptide containing a 4-fluoroproline mimic.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(2S, 4R)-4-fluoroproline

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF. Add DIC (3 equivalents) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-(2S, 4R)-4-fluoroproline at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Biophysical Characterization of Proline Mimic-Containing Peptides
Technique Information Obtained
Circular Dichroism (CD) Spectroscopy Provides information on the secondary structure of the peptide (e.g., β-turn, PPII helix).[32]
Nuclear Magnetic Resonance (NMR) Spectroscopy Allows for the detailed determination of the three-dimensional structure of the peptide in solution, including the cis/trans ratio of the prolyl bond and the ring pucker of the mimic.
X-ray Crystallography Provides high-resolution structural information of the peptide in the solid state.
Isothermal Titration Calorimetry (ITC) Measures the thermodynamic parameters of binding between the peptide and its target protein.
Surface Plasmon Resonance (SPR) Determines the kinetics of binding (association and dissociation rates) between the peptide and its target.

Visualizations

Proline Conformational Equilibria

Proline_Conformation cluster_ring Ring Pucker cluster_amide Amide Bond Endo Endo Pucker Exo Exo Pucker Endo->Exo Puckering Equilibrium Cis Cis Isomer Trans Trans Isomer Cis->Trans Isomerization Equilibrium

Caption: Conformational equilibria of proline: ring pucker and amide bond isomerization.

Proline Mimic Drug Discovery Workflow

Drug_Discovery_Workflow Target Target Identification (Proline-dependent PPI) Design Mimic Design & Computational Modeling Target->Design Synthesis Chemical Synthesis of Mimics Design->Synthesis Incorporation Peptide/Peptidomimetic Synthesis Synthesis->Incorporation Biophysical Biophysical Characterization (NMR, CD, SPR) Incorporation->Biophysical Biological In Vitro & In Vivo Biological Evaluation Biophysical->Biological Biological->Design Structure-Activity Relationship Lead_Opt Lead Optimization Biological->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

Methodological & Application

Synthesis Protocol for (S)-1-Isopropylazetidine-2-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural, conformationally restricted amino acids have emerged as powerful tools in this endeavor, offering a strategic approach to refine the pharmacological properties of peptide-based and small molecule therapeutics.[1] The rigid four-membered ring of azetidine derivatives, in particular, serves as a valuable proline bioisostere, imparting unique structural constraints that can profoundly influence biological activity. (S)-1-Isopropylazetidine-2-carboxylic acid, the subject of this application note, is a key building block in the synthesis of innovative therapeutic agents. Its constrained scaffold can lead to improved binding affinity for target proteins and enhanced resistance to proteolytic degradation compared to more flexible analogues. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, intended for researchers, medicinal chemists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence. The first part of the synthesis focuses on the preparation of the key precursor, (S)-azetidine-2-carboxylic acid. Subsequently, the target molecule is obtained via a highly efficient N-alkylation of the secondary amine within the azetidine ring. This application note will detail a robust and scalable protocol for each of these transformations.

Part 1: Synthesis of (S)-Azetidine-2-carboxylic Acid

The enantiomerically pure azetidine core is a critical starting material. Several synthetic routes have been reported for its preparation.[2][3] A well-established and efficient method, which will be detailed here, involves the cyclization of a suitably protected derivative of L-aspartic acid or L-methionine, ensuring the desired (S)-stereochemistry. An alternative efficient route proceeds via malonic ester intermediates, achieving the key four-membered ring formation through treatment with 1,2-dibromoethane.[4]

Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic Acid via Malonic Ester Intermediate

This protocol is adapted from the work of Futamura et al., which provides an efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid.[4]

Workflow Diagram:

Synthesis_Part1 cluster_0 Step 1: Formation of Dimethyl (S)-(1'-methyl)benzylaminomalonate cluster_1 Step 2: Azetidine Ring Formation cluster_2 Step 3: Krapcho Dealkoxycarbonylation cluster_3 Step 4 & 5: Hydrolysis and Deprotection A Dimethyl 2-bromomalonate C Dimethyl (S)-(1'-methyl)benzylaminomalonate A->C Base, Solvent B (S)-1-Phenylethylamine B->C E Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate C->E Cesium Carbonate, DMF D 1,2-Dibromoethane D->E F Methyl (2S,1'S)-1-(1'-methyl)benzylazetidine-2-carboxylate E->F LiCl, DMSO, H2O, Heat G (S)-Azetidine-2-carboxylic acid F->G 1. Lipase Hydrolysis 2. Hydrogenolysis (Pd/C, H2) Synthesis_Part2 cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In situ Reduction A (S)-Azetidine-2-carboxylic acid C Iminium Ion Intermediate A->C B Acetone B->C Acid Catalyst (optional) E This compound C->E Hydride Transfer D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E

Sources

Application Note & Protocols: Advanced Purification Strategies for Chiral Azetidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Enantiopure Azetidines

Azetidine-2-carboxylic acid and its derivatives represent a class of strained, non-proteinogenic cyclic amino acids of significant interest in medicinal chemistry and drug discovery.[1][2] Their rigid, four-membered ring structure imparts unique conformational constraints, making them valuable as proline surrogates or as scaffolds for novel therapeutic agents, including anticoagulants and antibiotics.[3] The reactivity of the strained azetidine ring also allows for unique chemical transformations, further expanding its utility.[2]

However, the biological activity of these molecules is almost invariably linked to their stereochemistry. The C2-substituted chiral center dictates the molecule's interaction with biological targets, meaning one enantiomer may be therapeutically active while the other could be inactive or even detrimental. Consequently, the ability to isolate and purify these compounds into their single, enantiomerically pure forms is not merely a matter of academic interest but a critical necessity for the development of safe and effective pharmaceuticals.

This guide provides an in-depth exploration of the primary techniques for purifying chiral azetidine carboxylic acids, moving beyond simple procedural lists to explain the underlying principles and strategic considerations. We will cover classical and modern methods, from diastereomeric salt crystallization to enzymatic resolution and chiral chromatography, providing detailed protocols and expert insights for researchers in the field.

Foundational Purification Strategies: A Comparative Overview

The selection of a purification strategy depends on various factors, including the scale of the separation, the available equipment, the cost of reagents, and the intrinsic properties of the azetidine derivative. A logical workflow for approaching chiral purification is essential.

G cluster_0 Purification Workflow racemic Racemic Azetidine Carboxylic Acid Mixture decision Select Purification Strategy racemic->decision cryst Diastereomeric Salt Crystallization decision->cryst Scalable, Classical enzymatic Enzymatic Kinetic Resolution decision->enzymatic High Selectivity, Green Chemistry chrom Chiral Chromatography decision->chrom Analytical & Preparative analysis Analyze Enantiomeric Excess (ee) (e.g., Chiral HPLC, NMR) cryst->analysis enzymatic->analysis chrom->analysis analysis->decision Further Purification Needed pure Enantiopure Product (>99% ee) analysis->pure Target Purity Achieved

Figure 1: A decision workflow for chiral azetidine carboxylic acid purification.

The table below summarizes the key characteristics of the primary methods discussed in this guide.

Purification TechniquePrincipleScalabilitySpeedCost-EffectivenessKey Advantage
Diastereomeric Salt Crystallization Formation of salts with a chiral resolving agent, which have different solubilities.High (kg scale)Slow (days)High (reagent recovery possible)Established, scalable, and cost-effective for large quantities.
Enzymatic Kinetic Resolution Stereospecific enzymatic reaction with one enantiomer, allowing separation.Moderate (g to kg)Moderate (hours to days)Moderate (enzyme cost)High enantioselectivity, mild reaction conditions.[4][5]
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase.Low to Moderate (mg to g)Fast (minutes to hours)Low (high solvent/column cost)Rapid analysis and purification, high resolution.[6][7]
Resolution via Chiral Auxiliary Synthesis using a chiral auxiliary to form diastereomers separable by standard methods.High (kg scale)ModerateModerate (auxiliary cost)High diastereoselectivity, predictable separation.[8][9]

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most practical and scalable methods for obtaining enantiopure carboxylic acids.[10] The strategy hinges on a simple principle: reacting a racemic mixture of the azetidine carboxylic acid with an enantiopure chiral base (the resolving agent) to form a mixture of two diastereomeric salts. These diastereomers, having different physical properties, can then be separated based on their differential solubility in a suitable solvent system.

Causality Behind the Method: Diastereomers, unlike enantiomers, possess different physical properties, including melting points and, crucially, solubility. By carefully selecting a resolving agent and a crystallization solvent, one can create a system where one diastereomeric salt preferentially crystallizes from the solution, leaving the other dissolved in the mother liquor.

Protocol: Resolution of (R/S)-Azetidine-2-Carboxylic Acid using Tartaric Acid

This protocol is adapted from established procedures for resolving amino acids.[11]

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic N-protected azetidine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol). The N-protecting group (e.g., Cbz) is often necessary to prevent unwanted side reactions and improve crystallinity.[12]

    • In a separate flask, dissolve 0.5 equivalents of an enantiopure resolving agent (e.g., D-(-)-Tartaric Acid) in the same solvent, heating gently if required. Using a sub-stoichiometric amount of the resolving agent is a common practice that can improve the purity of the first crop of crystals.

    • Slowly add the resolving agent solution to the azetidine solution with stirring. An immediate precipitation of the diastereomeric salt mixture may occur.

  • Fractional Crystallization:

    • Heat the mixture to reflux to dissolve all the solids.

    • Allow the solution to cool slowly to room temperature, and then optionally to a lower temperature (e.g., 4 °C) over several hours to overnight. Slow cooling is critical for the formation of well-ordered crystals and achieving high diastereomeric purity.

    • Collect the crystallized salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent. This is the "first crop."

  • Liberation of the Free Acid and Purity Analysis:

    • To liberate the enantiomerically enriched azetidine, dissolve the crystalline salt in water and adjust the pH to be acidic (e.g., pH 2-3) with an acid like HCl. This protonates the carboxylate and breaks the salt.

    • Extract the N-protected azetidine carboxylic acid into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the enantiomeric excess (ee) of the product using a validated analytical method, such as chiral HPLC (see Section 5).

  • Recovery and Iteration (Optional):

    • The mother liquor from step 2 contains the enriched soluble diastereomeric salt. The resolving agent can be recovered, and the other enantiomer of the azetidine can be isolated and purified by using the opposite enantiomer of the resolving agent (e.g., L-(+)-Tartaric Acid).

G cluster_1 Diastereomeric Salt Resolution start Racemic Azetidine Acid (R-Aze + S-Aze) add_base Add Chiral Base (e.g., R-Base) start->add_base salts Diastereomeric Salts (R-Aze-R-Base + S-Aze-R-Base) add_base->salts crystallize Fractional Crystallization (Solvent System) salts->crystallize crystals Insoluble Salt Crystals (e.g., R-Aze-R-Base) crystallize->crystals liquor Soluble Salt in Mother Liquor (e.g., S-Aze-R-Base) crystallize->liquor break1 Salt Break (Acidify) crystals->break1 break2 Salt Break (Acidify) liquor->break2 end1 Enriched R-Azetidine Acid break1->end1 end2 Enriched S-Azetidine Acid break2->end2

Figure 2: Workflow for purification by diastereomeric salt crystallization.

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution leverages the exquisite stereospecificity of enzymes to differentiate between enantiomers. In a kinetic resolution, an enzyme catalyzes a reaction on only one enantiomer of a racemic mixture at a significantly faster rate than the other. This transforms the reactive enantiomer into a new compound, allowing for the easy separation of the modified product from the unreacted, and now enantiomerically enriched, starting material.

Causality Behind the Method: The active site of an enzyme is a chiral environment. It binds one enantiomer of a substrate in a specific orientation that is productive for catalysis, while the other enantiomer either does not bind or binds in a non-productive manner. Lipases are commonly used for this purpose, often to selectively hydrolyze an ester derivative of the azetidine carboxylic acid.[4]

Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Azetidine Ester

This protocol is based on the successful resolution of azetidine derivatives using lipases like Candida antarctica lipase B (CALB).[4]

  • Substrate Preparation:

    • Prepare a simple ester of the racemic N-protected azetidine-2-carboxylic acid (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification). This ester will be the substrate for the enzyme.

  • Enzymatic Hydrolysis:

    • Suspend the racemic azetidine ester in an aqueous buffer solution (e.g., phosphate buffer, pH 7.0). An organic co-solvent may be needed to improve substrate solubility.

    • Add the lipase (e.g., Chirazyme L-2, a formulation of CALB) to the mixture.[4] The amount of enzyme will depend on its activity and the scale of the reaction and should be optimized.

    • Stir the reaction at a controlled temperature (e.g., 17-30 °C) and monitor the progress. The reaction should ideally be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material. Reaction progress can be monitored by TLC or HPLC.

  • Separation and Isolation:

    • Once ~50% conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme).

    • Adjust the pH of the aqueous solution to be basic (e.g., pH 8-9) to ensure the product acid is deprotonated and water-soluble.

    • Extract the unreacted ester into an organic solvent (e.g., ethyl acetate or toluene).[4] This separates the unreacted (S)-ester from the hydrolyzed (R)-acid.

    • Acidify the remaining aqueous layer to a low pH (e.g., pH 2-3) to protonate the carboxylic acid product.

    • Extract the enantiomerically pure N-protected azetidine carboxylic acid into an organic solvent.

  • Final Deprotection and Analysis:

    • The separated ester can be hydrolyzed chemically to yield the other enantiomer of the acid.

    • Both enantiomers can then be deprotected (e.g., via hydrogenolysis for a Cbz group) to give the final, enantiopure azetidine-2-carboxylic acids.[4]

    • Confirm the enantiomeric excess of both the product acid and the recovered ester by chiral HPLC.

G cluster_2 Enzymatic Kinetic Resolution start Racemic Ester (R-Aze-Ester + S-Aze-Ester) enzyme Add Stereoselective Enzyme (e.g., Lipase) start->enzyme reaction Selective Hydrolysis (Stop at ~50% conversion) enzyme->reaction mixture Mixture of: (R-Aze-Acid + S-Aze-Ester) reaction->mixture separation Workup & Separation (e.g., pH adjustment, extraction) mixture->separation product1 Enriched R-Azetidine Acid separation->product1 product2 Enriched S-Azetidine Ester separation->product2 hydrolysis Chemical Hydrolysis product2->hydrolysis final_product2 Enriched S-Azetidine Acid hydrolysis->final_product2

Figure 3: General workflow for enzymatic kinetic resolution of an azetidine ester.

Analytical Validation: Confirming Enantiomeric Purity

Purification is incomplete without rigorous analysis to confirm the enantiomeric excess (ee) of the final product. Several reliable methods are available.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is the gold standard for determining ee.

  • Derivatization (If Necessary): Azetidine carboxylic acids are highly polar. To improve peak shape and retention on many common CSPs, it is often necessary to derivatize the molecule. This involves protecting the amine (e.g., with a benzoyl group) and/or esterifying the carboxylic acid.[4]

  • Column and Mobile Phase Selection: Select a suitable chiral column (e.g., Daicel Chiralcel OD).[4] The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol.

  • Method Development:

    • Inject a sample of the racemic material to identify the retention times of both enantiomers.

    • Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomer peaks.[4]

  • Quantification:

    • Inject the purified sample under the optimized conditions.

    • Integrate the area of the two enantiomer peaks. The enantiomeric excess is calculated as: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Protocol: Determination of Enantiomeric Excess by NMR Spectroscopy

NMR spectroscopy using Chiral Solvating Agents (CSAs) offers a rapid alternative to HPLC.[6][7]

  • Sample Preparation: In an NMR tube, dissolve a precise amount of the chiral azetidine sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a stoichiometric amount of a CSA (e.g., an (S)-BINOL derivative).[6] The CSA will form transient, diastereomeric complexes with the two enantiomers of the analyte.

  • Spectral Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.[6][13]

  • Analysis: The different diastereomeric complexes will exhibit distinct chemical shifts for certain protons (or fluorine atoms if a fluorinated CSA is used). By integrating these well-resolved resonance peaks, the ratio of the enantiomers, and thus the ee, can be determined.[7]

Conclusion

The purification of chiral azetidine carboxylic acids is a critical enabling step in modern drug development. While no single method is universally superior, an understanding of the principles behind diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography allows the researcher to make an informed decision. Diastereomeric salt crystallization remains a powerful tool for large-scale synthesis, while enzymatic methods offer an elegant and highly selective "green" alternative. Chiral chromatography is indispensable for both analytical validation and small-scale preparative work. By combining these powerful techniques with robust analytical validation, researchers can confidently produce the high-purity enantiomers required to advance the frontiers of medicinal chemistry.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health (NIH). [Link]

  • Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health (NIH). [Link]

  • Resolution of D-azetidine-2-carboxylic acid. ResearchGate. [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. [Link]

  • Process for preparing enantiomerically pure azetidine-2-carboxylic acid.
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. ResearchGate. [Link]

  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health (NIH). [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

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  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. J-STAGE. [Link]

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Spectroscopic analysis of (S)-1-Isopropylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Spectroscopic Analysis of (S)-1-Isopropylazetidine-2-carboxylic Acid

Abstract

This compound is a non-canonical amino acid and a proline analogue of significant interest in medicinal chemistry and drug development.[1][2] Its strained four-membered ring and chiral center offer unique conformational constraints that can be exploited to modulate the structure and function of peptides and other bioactive molecules.[2][3] Rigorous structural confirmation and purity assessment are paramount for its application. This guide provides a detailed, multi-technique spectroscopic approach for the unambiguous characterization of this compound, intended for researchers, chemists, and quality control specialists in the pharmaceutical and life sciences industries.

Introduction: The Analytical Imperative

The synthesis and application of proline mimetics like this compound require absolute certainty of molecular structure, purity, and stereochemical integrity. Spectroscopic analysis provides the foundational data to achieve this. Unlike standard amino acids, the strained azetidine ring introduces unique spectral features that demand careful interpretation. This document outlines the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete analytical profile of the molecule. We will delve into the causality behind methodological choices and provide robust protocols to ensure data integrity.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecule's structure is essential to predict and interpret its spectral data. The key features are the chiral center at C2, the strained four-membered azetidine ring, the N-isopropyl group, and the carboxylic acid moiety.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the precise atomic connectivity of the molecule. Both ¹H and ¹³C NMR provide complementary information, while 2D techniques can resolve any ambiguities.

Rationale for Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) can be used if the compound is sufficiently soluble, allowing observation of the carboxylic acid proton. However, deuterium oxide (D₂O) is often preferred for its excellent solvent properties for amino acids; in D₂O, the acidic -COOH and any N-H protons will exchange with deuterium and will not be observed, simplifying the spectrum. For this guide, we will reference spectra in D₂O as it is a common choice for polar amino acid analogs.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the anticipated chemical shifts (δ) in D₂O. These are estimates based on general principles of NMR for carboxylic acids and related heterocyclic structures.[4][5][6]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Carboxyl (-C OOH)N/A (exchanged)~175-185Deshielded due to electronegative oxygens.[7][8]
C2-H (α-proton)~4.0-4.5 (dd)~60-70Alpha to both nitrogen and the carbonyl group.
C3-H₂~2.2-2.8 (m)~25-35Diastereotopic protons of the azetidine ring.
C4-H₂~3.5-4.0 (m)~50-60Adjacent to the nitrogen atom.
Isopropyl CH~3.0-3.5 (septet)~55-65Methine proton coupled to six methyl protons.
Isopropyl CH₃~1.2-1.5 (d)~18-22Two equivalent methyl groups, appearing as a doublet.
Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of D₂O. Add a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) if quantitative analysis or precise referencing is needed. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 14 ppm.

    • Apply a solvent suppression sequence to attenuate the residual HDO signal.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Apply phase and baseline corrections. Reference the ¹H spectrum to the DSS signal (0.0 ppm) or the residual HDO signal (~4.79 ppm). Reference the ¹³C spectrum accordingly.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight of the compound, serving as a primary check of its identity. Tandem MS (MS/MS) reveals fragmentation patterns that further corroborate the proposed structure.

Rationale for Experimental Design

Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, making it ideal for molecular weight determination.

Predicted Mass Spectrum Data

The molecular formula is C₇H₁₃NO₂.

  • Monoisotopic Mass: 143.0946 g/mol

  • Expected Ion (Positive ESI): [M+H]⁺ at m/z 144.0974

Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 144.1 ion is expected to show characteristic losses.

  • Loss of H₂O (18 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 126.1.

  • Loss of CO₂ (44 Da) or HCOOH (46 Da): Decarboxylation is a primary pathway for amino acids, resulting in a fragment at m/z 100.1 or 98.1.[9][10]

  • Loss of Isopropyl Group (43 Da): Cleavage of the N-C bond can lead to the loss of the isopropyl substituent, yielding a fragment at m/z 101.1.

Ion Predicted m/z Identity
[M+H]⁺144.1Protonated Molecule
[M+H - H₂O]⁺126.1Loss of water
[M+H - HCOOH]⁺98.1Loss of formic acid
Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. Calibrate the instrument immediately before analysis.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire full scan mass spectra in positive ion mode over a range of m/z 50-500 to detect the [M+H]⁺ ion.

  • MS/MS Scan: Perform a product ion scan on the precursor ion at m/z 144.1. Set a collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ions.

  • Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm structural motifs.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing a characteristic "fingerprint."

Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal to no sample preparation. It is ideal for solid powders or viscous liquids and provides high-quality, reproducible spectra.

Predicted IR Absorption Bands

The spectrum is dominated by absorptions from the carboxylic acid and the amine/alkyl groups.[11][12]

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
2500-3300O-H stretch (Carboxylic Acid)Strong, very broadThe broadness is due to strong hydrogen bonding.[7][13]
2850-2980C-H stretch (Alkyl)Medium-StrongSharp peaks from the isopropyl and azetidine CH/CH₂ groups.
~1710-1740C=O stretch (Carboxylic Acid)Strong, sharpThe exact position depends on hydrogen bonding state.[11][12]
~1210-1320C-O stretch (Carboxylic Acid)MediumPart of the carboxylic acid fingerprint region.[12]
~1100-1200C-N stretchMedium-WeakCharacteristic of the tertiary amine in the ring.
Protocol: IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup: Use a modern FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and compare them with the expected values.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true analytical power lies in integrating the data from NMR, MS, and IR to build an unassailable case for the structure and purity of the compound.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H_NMR ¹H NMR NMR_Result Result: Proton/Carbon Environment & Connectivity Map H_NMR->NMR_Result C_NMR ¹³C NMR C_NMR->NMR_Result Confirmation Unambiguous Structure & Purity Confirmation of This compound NMR_Result->Confirmation MS1 MS1 (Full Scan) MS_Result Result: Accurate Molecular Weight & Sub-structural Fragments MS1->MS_Result MS2 MS/MS (Fragmentation) MS2->MS_Result MS_Result->Confirmation IR_Scan ATR-FTIR IR_Result Result: Key Functional Groups (COOH, Amine, Alkyl) IR_Scan->IR_Result IR_Result->Confirmation

Caption: Integrated workflow for spectroscopic confirmation.

References

  • D. J. M. Allen, et al. (2002). Effects of proline analog binding on the spectroscopic and redox properties of PutA. Archives of Biochemistry and Biophysics.
  • M. Hay, S. Myneni (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • ResearchGate. Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of...
  • A. de la Torre, et al. (2018). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. UCLA. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • B. Smith (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • H. Miyake, et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • J. Max, C. Chapados (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

  • S. Lectures (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. [Link]

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Application Note: Comprehensive NMR-Based Structural Characterization of N-isopropylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

N-isopropylazetidine-2-carboxylic acid is a non-canonical, cyclic amino acid that serves as a valuable building block in medicinal chemistry. Its constrained four-membered ring structure imparts unique conformational rigidity, making it a compelling scaffold for designing novel therapeutics with improved potency and metabolic stability. The precise and unambiguous confirmation of its molecular structure, including stereochemistry, is a critical prerequisite for its application in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of such organic molecules in solution.[1] This application note provides a comprehensive guide, detailing field-proven protocols and in-depth data interpretation for the complete ¹H, ¹³C, and 2D NMR characterization of N-isopropylazetidine-2-carboxylic acid. The methodologies described herein are designed to ensure scientific rigor and generate a self-validating dataset for unequivocal structure confirmation.

Predicted Spectral Analysis: Understanding the Molecule's Signature

A thorough analysis begins with a theoretical prediction of the NMR spectrum based on the molecule's structure. This anticipatory step is crucial for designing the correct experiments and for the logical assignment of observed signals.

  • ¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for each unique proton environment.

    • Azetidine Ring (C2-H, C3-H₂, C4-H₂): These protons form a complex, coupled spin system. The C2 proton (α-proton) is expected to be a multiplet, shifted downfield due to the adjacent nitrogen and carboxyl group. The C3 and C4 methylene protons will be diastereotopic, appearing as complex multiplets due to both geminal and vicinal coupling.[2][3]

    • N-isopropyl Group (-CH(CH₃)₂): This group will give rise to two signals: a septet for the methine proton (-CH) due to coupling with the six equivalent methyl protons, and a doublet for the two equivalent methyl groups (-CH₃) due to coupling with the single methine proton.

    • Carboxylic Acid (-COOH): This proton is exchangeable and will typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm).[4][5] Its visibility and sharpness are highly dependent on the solvent, concentration, and presence of water.[4]

  • ¹³C NMR Spectrum: The carbon spectrum provides a count of the unique carbon atoms.

    • Carbonyl Carbon (-COOH): This will be the most downfield signal, typically in the 165-185 ppm range.[2][4]

    • Azetidine Ring Carbons (C2, C3, C4): These saturated carbons will appear in the aliphatic region. C2 will be the most downfield of the three due to its attachment to both nitrogen and the carboxyl group.

    • N-isopropyl Group Carbons (-CH, -CH₃): Two signals are expected, one for the methine carbon and one for the two equivalent methyl carbons.

Experimental Design and Protocols

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer and represent a robust workflow for complete structural elucidation.

Protocol 1: Sample Preparation

The zwitterionic nature of N-isopropylazetidine-2-carboxylic acid makes solvent selection critical. The choice of solvent affects not only solubility but also the chemical shifts and exchange rates of labile protons (e.g., -COOH).[6][7][8]

  • Solvent Selection:

    • Methanol-d₄ (CD₃OD): Excellent for solubility. The acidic proton will exchange with the solvent's deuterium, causing the -COOH signal to disappear. This can be used as a confirmatory experiment.

    • DMSO-d₆: A preferred choice as it slows down the exchange of the carboxylic acid proton, allowing it to be observed more clearly as a broad peak.[9]

    • Deuterium Oxide (D₂O): Suitable if pH control is desired. The compound will likely exist in its zwitterionic form. The -COOH proton will exchange and not be visible.

  • Procedure:

    • Accurately weigh 10-15 mg of N-isopropylazetidine-2-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean vial.[10]

    • To ensure a homogeneous magnetic field and sharp peaks, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a high-quality 5 mm NMR tube.[2][10] This removes any suspended particulate matter.[10]

    • Cap the NMR tube securely. Label the tube clearly.[11]

Protocol 2: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for a comprehensive analysis.[1][12] The following table outlines the recommended experiments and key acquisition parameters.

Experiment Purpose Key Parameters (Typical)
¹H (Proton) Observe all proton signals, their chemical shifts, integrations, and multiplicities.ns=16, d1=2s, Spectral Width=16 ppm
¹³C (Carbon) Observe all unique carbon signals.ns=1024, d1=2s, Spectral Width=240 ppm
DEPT-135 Differentiate CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary carbons are absent.ns=256, d1=2s
¹H-¹H COSY Identify proton-proton (J-coupling) correlations within 2-3 bonds.[13][14]ns=2, d1=1.5s, 256 increments in F1
¹H-¹³C HSQC Correlate each proton directly to the carbon it is attached to (1-bond correlation).[13][15]ns=4, d1=1.5s, 256 increments in F1
¹H-¹³C HMBC Identify long-range (2-3 bond) correlations between protons and carbons.[13][15]ns=8, d1=2s, 256 increments in F1

Data Interpretation and Structural Elucidation Workflow

A systematic, step-by-step approach to spectral interpretation ensures all data are used to build a coherent and validated structure.[16]

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Final Structure Validation P1 Acquire ¹H NMR P2 Identify Spin Systems (Azetidine, Isopropyl) P1->P2 C2 Confirm Proton Connectivity P2->C2 P3 Acquire ¹³C & DEPT-135 P4 Count Carbons & Identify C-type (CH, CH₂, CH₃) P3->P4 H2 Assign Directly Bonded C-H Pairs P4->H2 C1 Acquire ¹H-¹H COSY C1->C2 H4 Connect Fragments via Long-Range C-H Correlations C2->H4 H1 Acquire ¹H-¹³C HSQC H1->H2 H2->H4 H3 Acquire ¹H-¹³C HMBC H3->H4 F1 Assemble Complete Structure H4->F1 F2 Verify All Correlations F1->F2

Caption: Workflow for NMR-based structure elucidation.

Step-by-Step Interpretation:
  • ¹H NMR Analysis:

    • Integrate all peaks to determine the relative number of protons.

    • Identify the characteristic isopropyl pattern: a 1H septet and a 6H doublet.

    • Locate the complex multiplets of the azetidine ring.

    • Identify the broad singlet for the COOH proton (if in DMSO-d₆).

  • ¹³C and DEPT-135 Analysis:

    • Confirm the total number of expected carbon signals.

    • Use the DEPT-135 spectrum to label each aliphatic carbon as CH/CH₃ (positive phase) or CH₂ (negative phase). The carbonyl carbon will be absent.

  • HSQC Analysis:

    • Use the HSQC spectrum to definitively link each proton signal to its directly attached carbon. For example, the 1H septet of the isopropyl group will show a cross-peak to the isopropyl methine carbon signal. This is the most reliable way to assign carbons with attached protons.[13][16]

  • COSY Analysis:

    • Trace the connectivity within the azetidine ring. The C2-H should show a correlation to the C3-H₂ protons. The C3-H₂ protons will correlate with both C2-H and C4-H₂.

    • Confirm the coupling between the isopropyl methine proton and the methyl protons.

  • HMBC Analysis (The Key to the Puzzle):

    • The HMBC spectrum connects the isolated spin systems.[13][16] It is the ultimate tool for confirming the overall molecular framework. Key expected correlations are illustrated below.

Caption: Expected key 2- and 3-bond HMBC correlations.

  • A correlation between the isopropyl methine proton and the azetidine C2 and C4 carbons is definitive proof of the N-alkylation site.

  • A correlation from the azetidine C2-H to the carbonyl carbon confirms the position of the carboxylic acid group.

Data Summary

The following table provides representative, expected chemical shifts for N-isopropylazetidine-2-carboxylic acid in DMSO-d₆. Actual values may vary slightly based on concentration, temperature, and pH.

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (from ¹H)
COOH~12.5 (broad s)~172C2
Azetidine C2-H~4.0 (m)~65COOH, C3, C4
Azetidine C3-H₂~2.2-2.5 (m)~25C2, C4
Azetidine C4-H₂~3.6-3.8 (m)~55C2, C3, Isopropyl CH
Isopropyl CH~3.1 (sept)~58Isopropyl CH₃, Azetidine C2, C4
Isopropyl CH₃~1.2 (d)~20Isopropyl CH

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unassailable method for the complete and unambiguous structural characterization of N-isopropylazetidine-2-carboxylic acid. The workflow presented here, from logical sample preparation to systematic spectral interpretation, constitutes a self-validating protocol. The HMBC experiment, in particular, is indispensable for connecting the distinct structural fragments and confirming the overall molecular architecture. Adherence to these guidelines will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023). Royal Society Publishing. Available at: [Link]

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  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Houston. Available at: [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). Biological Magnetic Resonance Bank. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Available at: [Link]

  • ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate. Available at: [Link]

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  • SOP data acquisition. (n.d.). R-NMR. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2018). MDPI. Available at: [Link]

  • Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values. (2025). PubMed Central. Available at: [Link]

  • NMR Data Acquisition and Processing Procedure. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • NMR Data Processing. (n.d.). University of Cambridge. Available at: [Link]

  • Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values. (2025). ACS Publications. Available at: [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). National Institutes of Health. Available at: [Link]

  • NMR sample preparation guidelines. (2025). NMR-Bio. Available at: [Link]

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  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). University of Toronto. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Available at: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Available at: [Link]

  • Protein NMR Sample Requirements. (n.d.). Michigan State University. Available at: [Link]

  • ¹H- and ¹³C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Available at: [Link]

  • Synthesis and Characterization of Alkylammonium Zwitterionic Amino Acids Derivatives by FTIR, NMR Spectroscopy and DFT Calculations. (2014). PubMed. Available at: [Link]

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Application Note: A Practical Guide to the Mass Spectrometry Analysis of Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-containing peptides (ACPs) represent a promising class of therapeutic candidates due to the unique conformational constraints and proteolytic stability imparted by the four-membered azetidine ring. However, this strained heterocyclic structure introduces distinct challenges and opportunities for characterization by mass spectrometry (MS). This guide provides a comprehensive overview and practical protocols for the robust analysis of ACPs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the unique fragmentation patterns of the azetidine ring, offer field-proven insights for method development, and present detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Part I: The Unique Chemistry of Azetidine and its Impact on MS Analysis

The incorporation of non-proteinogenic amino acids, such as 2-azetidinylcarboxylic acid, into peptide scaffolds is a key strategy in modern drug discovery. The azetidine ring, a four-membered heterocycle, acts as a rigid proline analogue, inducing specific turns in the peptide backbone that can enhance binding affinity and biological activity.[1] Furthermore, this modification can confer remarkable resistance to enzymatic degradation.[2][3][4]

From an analytical perspective, the defining feature of the azetidine ring is its inherent ring strain. This strain energy makes the ring susceptible to fragmentation pathways not observed in standard peptides, providing unique structural identifiers but also complicating spectral interpretation.[5] While typical peptides fragment primarily along the amide backbone under collision-induced dissociation (CID), generating predictable b- and y-ion series[6][7], ACPs exhibit additional, competing fragmentation channels.

Key Fragmentation Considerations:

  • Backbone vs. Ring Fragmentation: The collision energy applied during MS/MS must be carefully optimized to balance the cleavage of standard peptide bonds with the fragmentation of the azetidine ring itself.

  • Ring-Opening Pathways: The azetidine moiety can undergo ring-opening, often initiated by cleavage of the C-C bond adjacent to the ring nitrogen.[5] This can lead to characteristic neutral losses and fragment ions that are diagnostic for the presence and position of the azetidine residue.

  • Structural Stability: While the ring is strained, many ACPs show remarkable stability during synthesis and purification, even under strongly acidic conditions (e.g., using Trifluoroacetic Acid, TFA) for deprotection.[2][4][8] However, the stability can be context-dependent, with some N-substituted azetidines being susceptible to acid-mediated intramolecular ring-opening decomposition.[9] This underscores the need for careful method development and stability assessment.

Part II: LC-MS/MS Method Development for Azetidine-Containing Peptides

A robust LC-MS/MS method is critical for the accurate identification and quantification of ACPs. The workflow involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis p1 Peptide Synthesis & Purification p2 Sample Dilution in Mobile Phase A p1->p2 lc Reversed-Phase LC Separation p2->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1: Full Scan (Precursor Ions) esi->ms1 ms2 MS2: Tandem MS (Fragment Ions) ms1->ms2 da Spectral Interpretation (b, y, and diagnostic ions) ms2->da id Peptide Identification & Characterization da->id

General workflow for the LC-MS/MS analysis of azetidine-containing peptides.
Sample Preparation and Handling

For synthetic peptides, the initial sample is typically a lyophilized powder.

  • Reconstitution: Reconstitute the peptide in a solvent compatible with the initial LC mobile phase conditions, such as 5% acetonitrile in water with 0.1% formic acid.

  • Stability Check: Given that some azetidine structures can be acid-labile[9], it is advisable to perform an initial stability check. Analyze the sample immediately after reconstitution and after incubation in the mobile phase for several hours to check for degradation products.

Liquid Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for peptide separation.

  • Column: A C18 column (e.g., Agilent AdvanceBio Peptide Mapping) is a robust starting point.[10] Particle sizes of 1.8-2.7 µm and pore sizes of 100-130 Å are typical.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

    • Rationale: Formic acid is an excellent mobile phase modifier for LC-MS as it provides good protonation for ESI while causing minimal ion suppression compared to TFA.[10] While TFA can improve peak shape for basic peptides[11], its signal suppression effects often outweigh the benefits for high-sensitivity MS detection.

  • Gradient Elution: A shallow gradient is recommended to ensure adequate separation of the ACP from any impurities or isomers.

Table 1: Example LC Gradient for ACP Analysis
Time (min) % Mobile Phase B
0.02
2.02
20.040
22.095
25.095
25.12
30.02
Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptides, as it efficiently produces multiply charged precursor ions.[12]

  • MS1 Settings: A high-resolution full scan (e.g., using an Orbitrap or Q-TOF instrument) is used to determine the accurate mass of the intact peptide, confirming its elemental composition.

  • MS2/Tandem MS Settings:

    • Activation Method: Collision-Induced Dissociation (CID) is widely used and effective for generating backbone fragments.[7] Higher-energy Collisional Dissociation (HCD) can provide more extensive fragmentation.

    • Collision Energy (CE): This is the most critical parameter to optimize. A stepped or ramped CE is highly recommended. A low CE will favor fragmentation of the weakest bonds (peptide backbone), while a higher CE is required to induce fragmentation of the more stable azetidine ring. A typical approach is to test a range (e.g., 20-45 arbitrary units) to find the optimal conditions that produce both backbone (b/y ions) and diagnostic ring fragments.

Part III: Data Analysis and Fragmentation Patterns

Interpreting the MS/MS spectra of ACPs requires a dual focus: identifying the standard peptide backbone fragments and recognizing the unique signatures of the azetidine ring.

Standard Peptide Fragmentation (b- and y-ions)

As a baseline, it is essential to understand standard peptide fragmentation, which occurs at the amide bonds.

Standard peptide fragmentation yielding N-terminal b-ions and C-terminal y-ions.
Azetidine-Specific Fragmentation

The strained azetidine ring introduces additional fragmentation pathways beyond simple backbone cleavage. The primary unique fragmentation involves the opening of the four-membered ring.

Proposed fragmentation scheme for an azetidine-containing peptide (ACP).

A common pathway involves the formal loss of ethylene (C₂H₄, 28 Da) or related fragments from the azetidine ring, leading to diagnostic ions that can confirm the presence of the modification. The exact fragmentation will depend on the substitution pattern of the azetidine ring and the overall peptide sequence.

Part IV: Detailed Experimental Protocol

This protocol provides a general framework for the analysis of a purified, synthetic ACP.

1. Reagents and Materials

  • Solvents: HPLC-grade or LC-MS grade water, acetonitrile.

  • Additives: Formic acid (≥99%, LC-MS grade).

  • Peptide Sample: Lyophilized azetidine-containing peptide.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).

  • Instrumentation: A high-resolution LC-MS/MS system (e.g., Thermo Scientific™ Q Exactive™ series, Sciex ZenoTOF series, or equivalent).

2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the ACP in water.

  • Vortex briefly to dissolve.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution in Mobile Phase A (0.1% FA in water).

  • Transfer the working solution to an autosampler vial.

3. LC-MS/MS Instrument Setup

Table 2: Suggested Mass Spectrometer Parameters
Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 300 °C
MS1 Scan Range 200 - 2000 m/z
MS1 Resolution 60,000
Data Acquisition Data-Dependent Acquisition (DDA), Top 5 precursors
MS2 Activation HCD
Collision Energy Stepped NCE: 20, 30, 40
MS2 Resolution 15,000
Isolation Window 1.5 m/z
Dynamic Exclusion 15 seconds

4. Data Analysis

  • Extract the ion chromatogram for the expected m/z of the precursor ion.

  • Examine the high-resolution MS1 spectrum to confirm the accurate mass and charge state distribution of the peptide.

  • Analyze the MS2 spectrum generated from the precursor ion.

  • Use peptide sequencing software to automatically assign b- and y-ions. Manually inspect the spectrum for unassigned peaks corresponding to potential azetidine ring fragmentations (e.g., [M-28]ⁿ⁺).

  • Confirm the peptide sequence by ensuring comprehensive coverage of b- and y-ions, supplemented by the identification of diagnostic azetidine fragments.

Part V: Troubleshooting

Table 3: Common Issues and Solutions in ACP Analysis
Problem Potential Cause Suggested Solution
Poor Peak Shape Secondary interactions with column hardware; inappropriate mobile phase.Use a bio-inert LC system. If using TFA for chromatography, accept signal suppression or switch to FA/DFA.
Low MS Signal Ion suppression; poor ionization.Use formic acid instead of TFA.[10] Optimize source parameters. Ensure proper sample concentration.
No Fragmentation Collision energy is too low.Increase collision energy or use a stepped/ramped CE approach.
Excessive/Unusual Fragmentation Sample degradation; collision energy too high.Check sample stability in the mobile phase.[9] Lower the upper range of the collision energy.
Ambiguous Sequence Incomplete fragmentation series.Optimize CE to generate a richer spectrum. Consider alternative fragmentation methods like ETD if available.

Conclusion

The mass spectrometric analysis of azetidine-containing peptides is a nuanced but highly achievable task. By understanding the unique fragmentation behavior of the strained azetidine ring and by systematically optimizing LC and MS parameters, researchers can confidently characterize these next-generation therapeutic molecules. The key to success lies in careful method development, particularly the optimization of collision energy to elucidate both the peptide backbone sequence and the diagnostic fragments that confirm the identity and location of the azetidine modification.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. NIH.
  • Therapeutic Peptides Quantitation Using LC/MS. Creative Proteomics.
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC.
  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC - NIH.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • A peptide fragmentation. In a mass spectrometer a whole peptide (below)... ResearchGate.
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH.
  • Mascot help: Peptide fragmentation. Matrix Science.
  • Mass spectrometry of peptides and proteins. OSU Chemistry.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.
  • Peptide ion fragmentation in mass spectrometry. UAB.

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Application Notes & Protocols: Strategic Incorporation of (S)-1-Isopropylazetidine-2-carboxylic Acid into Peptidomimetics for Enhanced Stability and Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics.[2][3] This guide provides a detailed technical overview and robust protocols for the incorporation of (S)-1-Isopropylazetidine-2-carboxylic acid—a unique N-alkylated cyclic amino acid—into peptide sequences using solid-phase peptide synthesis (SPPS). We delve into the rationale behind optimized coupling strategies, characterization methods, and the structural implications of this modification, providing researchers with the necessary tools to leverage this building block for creating highly constrained and proteolytically resistant peptidomimetics.

Introduction: The Rationale for Azetidine-Containing Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases.[1] Peptidomimetics that incorporate ncAAs can exhibit profoundly enhanced stability and bioactivity.[4] Among the various classes of ncAAs, cyclic amino acids that act as proline surrogates are of particular interest for their ability to impose rigid conformational constraints on the peptide backbone.

This compound (herein referred to as iPr-Aze) is a structural analog of proline, featuring a strained four-membered ring instead of proline's five-membered pyrrolidine ring. This structural difference introduces distinct stereochemical constraints. While proline is a well-known "helix breaker" and inducer of β-turns, the azetidine ring in iPr-Aze offers a different conformational landscape, encouraging unique secondary structures and improving metabolic stability.[5][6] The N-isopropyl group further enhances steric hindrance around the amide bond, contributing to increased resistance against enzymatic cleavage. The incorporation of azetidine motifs has been shown to improve pharmacokinetic properties and proteolytic stability in various scaffolds.[6][7]

This document serves as a practical guide for researchers, outlining the strategic considerations and detailed methodologies for successfully incorporating iPr-Aze into peptide chains.

Physicochemical Properties of this compound

Understanding the properties of the building block is fundamental to developing a successful synthesis strategy.

PropertyValueSource
IUPAC Name (2S)-1-propan-2-ylazetidine-2-carboxylic acid-
Molecular Formula C₇H₁₃NO₂[8]
Molecular Weight 143.18 g/mol [8]
CAS Number 255882-98-5[8]
Structure this compound structure[8]
Chirality (S)-configuration[9][10]
Key Features N-alkylated secondary amine; Sterically hindered α-carbon-

Core Methodology: Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of iPr-Aze is best achieved using the widely adopted Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) orthogonal protection strategy in SPPS.[11] However, due to its nature as a sterically hindered N-alkylated amino acid, standard coupling protocols are often inefficient and require significant optimization.[12] The primary challenge lies in achieving complete acylation of the N-terminal amine of the growing peptide chain by the sterically demanding iPr-Aze residue, and subsequently, acylating the hindered secondary amine of iPr-Aze itself.

The following workflow diagram illustrates the key steps in a single coupling cycle for incorporating iPr-Aze.

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle for iPr-Aze cluster_result Elongated Peptide Resin Resin-NH-Peptide(n) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Critical Coupling Step (iPr-Aze, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Resin_Next Resin-NH-Peptide(n+1) Coupling->Resin_Next If Capping is Skipped Capping 5. Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Capping->Resin_Next Ready for Next Cycle

Caption: SPPS cycle for incorporating iPr-Aze.

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and equivalents should be adjusted accordingly for different scales.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a resin appropriate for your desired C-terminus. For C-terminal amides, Rink Amide AM resin is a standard choice.[13]

  • Procedure: a. Place the resin (0.1 mmol) in a fritted reaction vessel. b. Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin. c. Agitate gently using a shaker or nitrogen bubbling for 30-60 minutes to ensure complete swelling of the polymer support.[14] d. Drain the DMF from the vessel.

Protocol 2: Fmoc-iPr-Aze-OH Coupling (The Critical Step)

Causality: Standard carbodiimide activators like DCC or DIC are often insufficient to overcome the steric hindrance of N-alkylated amino acids, leading to low coupling yields.[15] Therefore, more potent uronium/aminium or phosphonium salt-based reagents are required.[16][17] Reagents like HATU or HCTU, which form highly reactive O-acylisourea intermediates, are highly recommended.[15]

  • Reagents:

    • Fmoc-(S)-1-Isopropylazetidine-2-carboxylic acid (Fmoc-iPr-Aze-OH): 4 equivalents (0.4 mmol)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 3.9 equivalents (0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA): 8 equivalents (0.8 mmol)

    • Solvent: Anhydrous DMF (~3 mL)

  • Pre-activation & Coupling Procedure: a. In a separate vial, dissolve Fmoc-iPr-Aze-OH and HATU in DMF. b. Add DIPEA to the solution and vortex for 1-2 minutes. This pre-activates the carboxylic acid. c. Perform the standard Fmoc deprotection of the resin-bound peptide (e.g., 2 x 10 min with 20% piperidine in DMF), followed by thorough washing with DMF.[18] d. Add the pre-activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C). f. After the reaction, drain the vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x).

  • Monitoring and Troubleshooting:

    • Reaction Monitoring: The Kaiser test is ineffective for secondary amines like iPr-Aze. Use a Chloranil test or TNBS test to check for the presence of unreacted secondary amines on the resin.[19]

    • Incomplete Coupling: If the test is positive, indicating incomplete reaction, perform a second coupling (a "double coupling") by repeating steps 2c-2f with a fresh solution of activated Fmoc-iPr-Aze-OH.[19]

    • Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines can be permanently blocked by acetylation ("capping"). This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF for 15 minutes).

Protocol 3: Final Cleavage and Peptide Purification
  • Procedure: a. After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a high vacuum for at least 1 hour. b. Prepare a cleavage cocktail. A standard choice is Reagent K : 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). Caution: Work in a fume hood and use appropriate PPE. c. Add the cleavage cocktail to the dried resin (~5 mL for 0.1 mmol scale). d. Agitate the mixture at room temperature for 2-3 hours.[12] e. Filter the resin and collect the TFA solution containing the cleaved peptide. f. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL). g. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether. h. Dry the crude peptide pellet under vacuum. i. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.[18]

Characterization of the Final Peptidomimetic

Verification of successful incorporation and purity is paramount. The primary methods are mass spectrometry and analytical RP-HPLC.

Table 2: Example Analytical Data for a Hypothetical Peptide (Ac-Tyr-Gly-Gly-Phe-iPrAze-NH₂)

Analysis MethodParameterExpected/Theoretical ValueObserved Value
ESI-MS Monoisotopic Mass [M+H]⁺624.33 g/mol 624.35 g/mol
Analytical RP-HPLC Purity>95%97.2%
Retention Time-15.8 min

Scientific Discussion: Structural and Functional Impact

Conformational Rigidity

The incorporation of iPr-Aze introduces significant and unique conformational constraints compared to both a standard peptide bond and a proline residue. The strained four-membered ring restricts the backbone dihedral angles (Φ, Ψ) to a much narrower range of values. This rigidity can be leveraged to lock the peptide into a specific bioactive conformation, potentially increasing its affinity for a target receptor.[5][20]

The diagram below illustrates the progressive increase in backbone rigidity.

Conformational_Constraint cluster_flex High Flexibility cluster_medium Moderate Constraint cluster_rigid High Constraint A Standard Peptide Bond B Wide Range of Φ/Ψ Angles A->B Allows C Proline Residue D Restricted Φ Angle C->D Induces E iPr-Aze Residue F Severely Restricted Φ/Ψ Angles E->F Forces

Caption: Increasing conformational constraint.

Enhanced Proteolytic Stability

The stability of peptides containing iPr-Aze is enhanced by two primary factors:

  • N-Alkylation: The N-isopropyl group prevents the formation of the canonical hydrogen bond donor at the amide nitrogen, disrupting the recognition motifs required by many proteases.

  • Steric Hindrance: The combination of the rigid azetidine ring and the bulky isopropyl group sterically shields the adjacent peptide bonds from the active sites of proteolytic enzymes.

This dual effect often results in peptidomimetics with significantly longer plasma half-lives, a critical attribute for therapeutic candidates.[4][6]

Conclusion

This compound is a powerful building block for the synthesis of advanced peptidomimetics. While its incorporation presents steric challenges that necessitate the use of high-potency coupling reagents and careful monitoring, the benefits are substantial. By following the optimized protocols outlined in this guide, researchers can successfully synthesize peptides containing this residue, leading to the development of novel therapeutics with enhanced conformational stability, proteolytic resistance, and improved pharmacological profiles.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Methods and protocols of modern solid phase peptide synthesis. HAL Open Science.
  • Coupling Reagents. Aapptec Peptides.
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Structure of azetidine-containing compounds found in nature.
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Sigma-Aldrich.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. PubMed.
  • This compound. BLDpharm.
  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

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Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: The Case of (S)-1-Isopropylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The formation of an amide bond is the cornerstone of peptide synthesis. However, when one or both of the constituent amino acids possess significant steric bulk, this fundamental reaction can become a formidable synthetic challenge. Sterically hindered amino acids, such as N-alkylated residues like (S)-1-Isopropylazetidine-2-carboxylic acid, α,α-disubstituted amino acids (e.g., Aib), and those with bulky β-branched side chains (e.g., Val, Ile), can dramatically slow down coupling reactions, leading to low yields, incomplete reactions, and an increased risk of racemization at the chiral center of the activated amino acid.[1][2][3]

The steric shield around the reactive carboxyl and amino groups impedes the necessary orbital overlap for bond formation. This guide provides an in-depth analysis of coupling strategies and detailed protocols specifically designed to overcome the challenges associated with sterically demanding amino acids, with a particular focus on the N-alkylated azetidine derivative, this compound.

Understanding the Mechanistic Hurdles

The primary obstacle in coupling sterically hindered amino acids is the slow rate of the desired aminolysis of the activated carboxylic acid intermediate. This sluggishness provides an opportunity for side reactions to occur, most notably racemization. For a C-terminal amino acid, racemization can proceed through the formation of an oxazolone intermediate, which is facilitated by prolonged exposure to activating agents and bases.[4]

Furthermore, the bulky nature of the amino acids can lead to aggregation of the growing peptide chain, particularly in solid-phase peptide synthesis (SPPS), further reducing the accessibility of the reactive sites.[5] The choice of coupling reagent, solvent, and reaction conditions is therefore paramount to achieving a successful outcome.

A Comparative Overview of Coupling Reagents for Hindered Systems

Standard coupling reagents, such as carbodiimides like DCC and DIC, are often insufficient for promoting efficient coupling of sterically hindered amino acids.[3][6] More potent activating agents are required to generate a highly reactive intermediate that can overcome the steric barrier. The most effective reagents fall into two main categories: phosphonium salts and aminium/uronium salts.

Reagent ClassExamplesMechanism of Action & Suitability for Hindered Systems
Phosphonium Salts PyBOP, PyAOPThese reagents, in the presence of a base, react with the carboxylic acid to form a highly reactive O-acylphosphonium intermediate, which then reacts with an additive like HOBt or HOAt to form the active ester. PyBOP is a well-established reagent that is effective for many hindered couplings.[7][8] PyAOP, the HOAt analogue of PyBOP, often exhibits faster coupling rates due to the enhanced electron-withdrawing nature of the resulting OAt active ester.[3]
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUThese reagents generate highly reactive active esters. HBTU and HCTU are based on HOBt and 6-Cl-HOBt, respectively, and are very effective for most standard couplings.[9] HATU, the HOAt analogue of HBTU, is considered one of the most powerful coupling reagents, demonstrating superior performance for challenging couplings, including those involving N-methylated amino acids.[1][10] COMU is a more recent development that incorporates OxymaPure, offering high reactivity comparable to HATU with improved safety and solubility profiles.[9]

Strategic Approaches to Coupling this compound

Given the N-alkylation and the constrained ring system of this compound, a high-potency coupling reagent is strongly recommended. The following strategies and protocols are designed to maximize coupling efficiency while minimizing side reactions.

Logical Workflow for Method Selection

G A Start: Coupling to This compound B Primary Choice: HATU-Mediated Coupling A->B High success probability C Alternative High-Potency Reagent: PyAOP or COMU A->C If HATU is unavailable or problematic D Troubleshooting: Low Yield or Incomplete Reaction B->D If issues arise G Successful Coupling B->G C->D C->G E Double Coupling Strategy D->E First-line solution F Acyl Fluoride Formation (for extreme cases) D->F Advanced solution E->G F->G

Caption: Decision workflow for selecting a coupling method for sterically hindered amino acids.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is the recommended starting point for coupling this compound, leveraging the high reactivity of HATU.

Materials:

  • Fmoc-(S)-1-Isopropylazetidine-2-carboxylic acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(S)-1-Isopropylazetidine-2-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 45-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended to 2 hours or overnight.[6]

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to monitor the reaction progress. A negative test indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

Note on a potential side reaction: When using aminium/uronium reagents like HATU, it is crucial to avoid a large excess of the coupling reagent, as it can lead to guanidinylation of the free N-terminal amine.[1]

Protocol 2: PyBOP-Mediated Coupling

PyBOP is a reliable alternative to HATU for hindered couplings.[8]

Materials:

  • Fmoc-(S)-1-Isopropylazetidine-2-carboxylic acid

  • Resin-bound peptide with a free N-terminal amine

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Coupling Mixture: In a separate vessel, dissolve Fmoc-(S)-1-Isopropylazetidine-2-carboxylic acid (2 equivalents), PyBOP (2 equivalents), and DIPEA (4 equivalents) in DMF.

  • Coupling: Add the coupling mixture to the resin and agitate at room temperature. Reaction times may be longer than with HATU, typically ranging from 1 to 24 hours.[11]

  • Monitoring and Washing: Monitor the reaction progress as described in Protocol 1. Upon completion, wash the resin thoroughly with DMF.

Troubleshooting and Optimization

Low Coupling Efficiency:

  • Double Coupling: If the initial coupling is incomplete, a second coupling can be performed. After washing the resin, repeat the coupling protocol with a fresh solution of the activated amino acid.[6]

  • Increased Temperature: Gentle heating (e.g., to 40-50 °C) can sometimes improve coupling efficiency, but this should be done with caution as it can increase the risk of racemization.[6] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion quickly.[6]

  • Solvent Choice: NMP is often a better solvent than DMF for hindered couplings due to its superior solvating properties, which can help to reduce peptide aggregation.[6]

Racemization:

  • Minimize Pre-activation Time: Keep the pre-activation time to a minimum, especially when using highly reactive reagents like HATU.

  • Choice of Base: While DIPEA is commonly used, a bulkier base like 2,4,6-collidine can sometimes reduce racemization.

Advanced Strategy: Acyl Fluoride Formation

For extremely challenging couplings where even potent phosphonium and uranium salts fail, the formation of an acyl fluoride intermediate can be a powerful strategy.[6][12] Acyl fluorides are highly reactive yet relatively stable, minimizing steric hindrance during the coupling step.[12]

Protocol 3: Coupling via Acyl Fluoride Formation

Materials:

  • Fmoc-(S)-1-Isopropylazetidine-2-carboxylic acid

  • Resin-bound peptide with a free N-terminal amine

  • Fluorinating agent (e.g., TFFH - Tetramethylfluoroformamidinium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Acyl Fluoride Formation: In a dry flask, dissolve Fmoc-(S)-1-Isopropylazetidine-2-carboxylic acid (1 equivalent) in anhydrous DCM. Add TFFH (1 equivalent) and DIPEA (2 equivalents). Stir the mixture at room temperature for 10-15 minutes to form the acyl fluoride.

  • Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Reaction: Allow the reaction to proceed at room temperature. Reaction times can be significantly longer, and careful monitoring is essential.

Conclusion

The successful incorporation of sterically hindered amino acids like this compound into peptide chains is achievable with the appropriate choice of coupling reagents and reaction conditions. High-potency reagents such as HATU and PyBOP are the primary tools for overcoming the steric barriers. For the most recalcitrant cases, advanced strategies like double coupling or the use of acyl fluoride intermediates provide viable solutions. Careful optimization of reaction parameters and diligent monitoring of reaction progress are key to obtaining high yields and preserving the stereochemical integrity of the final peptide product.

References

  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.

  • Acid-Amine Coupling using PyBOP. Organic Synthesis.

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research.

  • Recent development in peptide coupling reagents. ResearchGate.

  • A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield. Benchchem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Application Notes and Protocols for PyBOP Coupling Reactions. Benchchem.

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.

  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe.

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme.

  • Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids. Benchchem.

  • Coupling Reagents. Aapptec Peptides.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

  • Accelerated chemical synthesis of peptides and small proteins. PNAS.

  • Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. AIP Publishing.

  • PyBOP. Common Organic Chemistry.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

  • Challenges and strategy for the cross-coupling of chiral amino acids... ResearchGate.

  • Procedures to Improve Difficult Couplings. ResearchGate.

  • Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. PMC - NIH.

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.

  • Overview of Custom Peptide Synthesis.

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.

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Introduction: The Strategic Value of Azetidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of Azetidine Carboxylic Acids

Azetidine carboxylic acids, particularly azetidine-2-carboxylic acid, are constrained, non-proteinogenic amino acid analogues of proline.[1] Their rigid, four-membered ring structure imparts unique conformational constraints when incorporated into peptides and small molecules, making them privileged scaffolds in medicinal chemistry and drug development.[2][3] These structures can enhance metabolic stability, improve binding affinity, and modulate the secondary structure of peptides.[4][5][6]

However, the utility of the core azetidine carboxylic acid structure is often realized through subsequent chemical modification, or derivatization. Derivatization serves several critical purposes:

  • Synthesis of Complex Molecules: The carboxylic acid and secondary amine functionalities serve as versatile handles for building more complex structures, such as peptides, peptidomimetics, and drug candidates.[2]

  • Modulation of Physicochemical Properties: Attachment of different functional groups can alter solubility, lipophilicity, and pharmacokinetic profiles.

  • Analytical Characterization: Conversion into volatile and thermally stable derivatives is often essential for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[7]

This guide provides a detailed overview of the primary strategies for derivatizing azetidine carboxylic acids, explaining the rationale behind procedural choices and offering detailed, field-proven protocols for researchers.

Core Principles and Challenges

The primary challenge in the chemistry of azetidines is the inherent ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol.[3] While this strain is less severe than that of aziridines, it makes the ring susceptible to nucleophilic attack and opening under harsh reaction conditions.[3] Therefore, derivatization protocols must be carefully selected to be efficient while preserving the integrity of the azetidine core. Mild reaction conditions, strategic use of protecting groups, and appropriate choice of activating agents are paramount.

G cluster_C Carboxyl Group (C-Terminus) cluster_N Amine Group (N-Terminus) cluster_A Analytical Derivatization Aze Azetidine-2-Carboxylic Acid C_Deriv Esterification Amidation Aze->C_Deriv R-COOH N_Deriv N-Protection (Boc, Cbz) N-Acylation N-Sulfonylation N-Alkylation Aze->N_Deriv R2NH A_Deriv Silylation (for GC-MS) Acylation Aze->A_Deriv Analysis Prep

Figure 1: Primary sites for the derivatization of azetidine-2-carboxylic acid.

Strategy 1: Derivatization of the Carboxylic Acid Moiety

The carboxyl group is a primary site for modification, most commonly through esterification or amidation. These reactions are fundamental for integrating azetidine carboxylic acids into larger molecules like peptides or for creating ester prodrugs.

Esterification

Esterification converts the polar carboxylic acid into a less polar ester, which can protect the acid functionality during subsequent reactions or improve cell permeability.

Causality Behind Experimental Choices:

  • Acid-Catalyzed Esterification: Simple alcohols (e.g., methanol, ethanol) require an acid catalyst to protonate the carboxyl oxygen, making the carbonyl carbon more electrophilic. Thionyl chloride (SOCl₂) is highly effective as it reacts with the alcohol to generate HCl in situ and also activates the carboxylic acid by forming an acyl chloride intermediate.

  • Alkylation: Using an alkyl halide with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) is a milder alternative that avoids strongly acidic conditions, which is beneficial for sensitive substrates.

Protocol 1: Methyl Esterification using Thionyl Chloride

This protocol is robust for preparing simple methyl or ethyl esters.

Materials:

  • Azetidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirring suspension. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting residue is the hydrochloride salt of the methyl ester. To obtain the free base, dissolve the residue in water, cool to 0 °C, and carefully add saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the azetidine-2-carboxylate methyl ester.

Amidation

Amide bond formation is central to peptide synthesis. Direct reaction between a carboxylic acid and an amine is unfavorable; therefore, a coupling agent is required to activate the carboxylic acid.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are used to convert the carboxylic acid into a highly reactive activated ester. This intermediate readily reacts with the amine nucleophile to form the amide bond.

  • Base: A non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the amine hydrochloride salt (if used) and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards amide formation.

G cluster_ester Esterification cluster_amide Amidation AzeCOOH Azetidine-2-Carboxylic Acid (N-Protected) reagent_ester SOCl2 / MeOH or Alkyl Halide / Base AzeCOOH->reagent_ester reagent_amide Coupling Agent (HATU) + DIPEA AzeCOOH->reagent_amide Amine Primary or Secondary Amine (R'-NH2) Amine->reagent_amide product_ester Azetidine Ester reagent_ester->product_ester product_amide Azetidine Amide reagent_amide->product_amide

Figure 2: Workflow for derivatization at the carboxylic acid site.

Protocol 2: Amide Coupling using HATU

This method is highly efficient and minimizes side reactions, making it a standard in modern peptide synthesis.

Materials:

  • N-Boc-azetidine-2-carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-azetidine-2-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine hydrochloride salt and HATU to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirring solution. The solution may turn yellow, which is characteristic of HATU activation.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

Strategy 2: Derivatization of the Secondary Amine

The secondary amine of the azetidine ring is a key site for introducing diversity.[4][8] Functionalization at this position can modulate biological activity or provide a handle for further conjugation (e.g., attaching dyes or biotin).[4][6] It is crucial to first protect the carboxylic acid (usually as an ester) to prevent intramolecular side reactions.

Causality Behind Experimental Choices:

  • N-Acylation/Sulfonylation: Acyl chlorides, sulfonyl chlorides, and anhydrides are potent electrophiles that react readily with the secondary amine. A base (e.g., triethylamine or DIPEA) is required to scavenge the HCl or carboxylic acid byproduct.

  • Orthogonal Protecting Groups: The choice of N-protecting group is strategic. A Boc (tert-butyloxycarbonyl) group is removed under acidic conditions, while a Cbz (carboxybenzyl) group is removed by catalytic hydrogenation. This orthogonality allows for selective deprotection at either the N-terminus or other parts of a molecule.[4][8]

Table 1: Common Reagents for N-Functionalization

FunctionalizationReagent ClassExample ReagentBase Required
N-AcylationAcyl ChlorideAcetyl chlorideDIPEA, TEA
N-AcylationAnhydrideAcetic anhydrideDIPEA, TEA
N-SulfonylationSulfonyl ChlorideTosyl chloridePyridine, TEA
N-ProtectionChloroformateBenzyl chloroformate (Cbz-Cl)NaHCO₃, DIPEA
N-ProtectionAnhydrideDi-tert-butyl dicarbonate (Boc₂O)TEA, NaOH

Protocol 3: N-Sulfonylation of Azetidine-2-carboxylate

This protocol demonstrates the attachment of a tosyl group, a common modification in medicinal chemistry.

Materials:

  • Azetidine-2-carboxylate methyl ester hydrochloride (1.0 eq)

  • Tosyl chloride (Ts-Cl) (1.1 eq)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the azetidine-2-carboxylate methyl ester hydrochloride in anhydrous DCM.

  • Add triethylamine (2.5 eq) and stir for 5 minutes at room temperature.

  • Add tosyl chloride in one portion.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-tosylated derivative.

Strategy 3: Derivatization for Analytical Purposes (GC-MS)

Direct analysis of azetidine carboxylic acids by GC-MS is challenging due to their low volatility and high polarity, which leads to poor peak shape and thermal degradation.[9] Derivatization into volatile and thermally stable analogues is therefore mandatory.[10] Silylation is the most common and effective method.[7]

Causality Behind Experimental Choices:

  • Silylation: Silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) react with active hydrogens on both the carboxyl and amine groups to replace them with a non-polar trimethylsilyl (TMS) group.[7][11] This transformation dramatically increases volatility and thermal stability, making the analyte suitable for GC analysis. The byproducts of BSTFA are also volatile, preventing interference with the chromatogram.[11]

Protocol 4: Silylation for GC-MS Analysis

This protocol prepares the di-TMS derivative of azetidine-2-carboxylic acid.

Materials:

  • Azetidine-2-carboxylic acid (dried sample, ~1 mg)

  • BSTFA with 1% TMCS (trimethylchlorosilane) catalyst

  • Acetonitrile or Pyridine (GC grade)

  • GC vial (2 mL) with a screw cap and septum

Procedure:

  • Place the dried sample of azetidine-2-carboxylic acid into a GC vial. It is critical that the sample and solvent are anhydrous, as silylating reagents are moisture-sensitive.

  • Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and heat at 60-70 °C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

  • Analyze the sample promptly, as silyl derivatives can be susceptible to hydrolysis over time.

Table 2: Comparison of Silylation Reagents

ReagentAbbreviationVolatility of ByproductsReactivityNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighHighMost common reagent for amino acids. Byproducts do not interfere with chromatogram.[11]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighVery HighMore volatile byproducts than BSTFA. Excellent for trace analysis.
N,O-Bis(trimethylsilyl)acetamideBSALowHighByproduct (TMS-acetamide) can interfere with early eluting peaks.[11]

Conclusion

The derivatization of azetidine carboxylic acids is a versatile and essential tool for researchers in chemistry and drug discovery. By strategically targeting the carboxylic acid or the ring amine, a vast chemical space of novel compounds can be accessed. Furthermore, analytical derivatization enables robust and reliable quantification and identification. The choice of protocol should always be guided by the final application, with careful consideration given to the reaction conditions to preserve the integrity of the valuable azetidine scaffold.

References

  • Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3), 649–652. Available at: [Link]

  • Jin, J., et al. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 410, 159-162. Available at: [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 983. Available at: [Link]

  • Sci-Hub. (n.d.). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of chiral azetidine-2-carboxylic acids. Synthesis of chiral azetidine iminosugar derivatives. Available at: [Link]

  • Delves, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Delves, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Kaplan, M. & Helquist, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(14), 2255-2258. Available at: [Link]

  • Gessier, F., et al. (2016). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 18(21), 5568–5571. Available at: [Link]

  • Delves, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Jin, J., et al. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 410, 159-162. Available at: [Link]

  • ResearchGate. (n.d.). Resolution of D-azetidine-2-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]

  • Couty, F., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Available at: [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. Available at: [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Baek, H. H., et al. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Food Science and Biotechnology, 21(5), 1481-1485. Available at: [Link]

  • Nakanishi, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine and its fluorescence-labeled derivative. Heterocycles, 96(12), 2125-2131. Available at: [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier. Available at: [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]

  • Musgrave, R. (2017). Amidation of Carboxylic Acids. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of (S)-1-Isopropylazetidine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for medicinal chemists on the application of (S)-1-Isopropylazetidine-2-carboxylic acid, a constrained non-canonical amino acid. We will explore its synthesis, unique structural properties, and strategic incorporation into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles. The protocols herein are designed to be robust and reproducible, providing researchers with the practical knowledge to leverage this valuable building block in their drug discovery programs.

Introduction: The Rise of Constrained Scaffolds in Drug Design

The use of conformationally constrained amino acid analogues is a powerful strategy in medicinal chemistry. By reducing the conformational flexibility of a peptide or small molecule ligand, we can often achieve higher binding affinity and selectivity for its biological target. The azetidine ring, a four-membered saturated heterocycle, has emerged as a particularly useful scaffold for this purpose. It serves as a bioisostere for the ubiquitous proline residue, but with distinct stereochemical and electronic properties.

This compound, in particular, offers a unique combination of rigidity from the azetidine ring and specific steric bulk from the N-isopropyl group. This combination has proven effective in the design of inhibitors for a variety of enzyme classes, including proteases and kinases, by enabling specific interactions within hydrophobic pockets of the target protein.

Physicochemical and Structural Properties

Understanding the inherent properties of this compound is crucial for its effective deployment in a drug design campaign.

PropertyValueSignificance in Drug Design
Molecular Formula C7H13NO2---
Molecular Weight 143.18 g/mol Low molecular weight contributes favorably to ligand efficiency metrics.
Topology Constrained, non-planarThe puckered azetidine ring pre-organizes the ligand into a specific conformation, reducing the entropic penalty of binding.
Chirality (S)-configurationThe defined stereocenter is critical for specific molecular recognition by chiral biological targets.
N-substituent Isopropyl groupProvides specific steric bulk that can be used to probe hydrophobic pockets and improve metabolic stability by shielding the amide bond.

Synthesis Protocol: A Reliable Route to this compound

The following protocol describes a common and reliable method for the synthesis of the title compound, starting from (S)-azetidine-2-carboxylic acid. This procedure is designed to be self-validating through in-process checks and final product characterization.

Workflow Overview

G A Step 1: N-Alkylation (S)-Azetidine-2-carboxylic acid + Acetone B Step 2: Reductive Amination Sodium triacetoxyborohydride (STAB) A->B C Step 3: Work-up & Extraction Aqueous work-up followed by extraction with organic solvent B->C D Step 4: Purification Recrystallization or Column Chromatography C->D E Step 5: Quality Control NMR, HPLC, Mass Spectrometry D->E F Final Product This compound E->F

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • (S)-Azetidine-2-carboxylic acid (1.0 eq)

  • Acetone (3.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in a mixture of DCM and MeOH (4:1), add acetone (3.0 eq). Stir the mixture at room temperature for 30 minutes.

    • Causality Insight: The initial stirring with acetone forms the iminium ion intermediate, which is the substrate for the subsequent reduction. The choice of a protic co-solvent like methanol can facilitate this step.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Causality Insight: STAB is a mild and selective reducing agent, ideal for reductive aminations. Its use avoids over-reduction of the carboxylic acid. Adding it portion-wise at 0 °C helps to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~2. Stir for 10 minutes.

    • Trustworthiness Check: The acidic quench protonates the product, making it water-soluble, and helps to remove any unreacted starting material.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with DCM (3x) to remove non-polar impurities. Adjust the pH of the aqueous layer to ~7-8 with saturated NaHCO3 solution. Extract the product into an organic solvent like ethyl acetate (3x).

    • Causality Insight: The product is zwitterionic. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous phase, allowing for efficient extraction into the organic phase.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography.

  • Final Characterization (Self-Validation):

    • ¹H NMR & ¹³C NMR: To confirm the structure and purity. The presence of the isopropyl methine and methyl signals and the shifts in the azetidine ring protons are key diagnostic markers.

    • HPLC/LC-MS: To determine purity and confirm the molecular weight.

    • Chiral HPLC: To confirm the enantiomeric excess ((S)-configuration) is maintained.

Applications in Drug Design and Discovery

This compound is a valuable building block in the design of inhibitors for several important drug targets.

Case Study: HCV NS3/4A Protease Inhibitors

Several potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease incorporate this moiety. For example, the structure of some macrocyclic inhibitors includes this group, where it serves as a P2 residue mimic.

G cluster_0 Proline in Peptide Ligand cluster_1 Bioisosteric Replacement cluster_2 Binding Pocket of Target Protein Pro Proline (Flexible Pyrrolidine Ring) Pocket Hydrophobic S2 Pocket Pro->Pocket Suboptimal Fit (Higher Conformational Penalty) Aze (S)-1-Isopropylazetidine- 2-carboxylic acid (Constrained Azetidine Ring) Aze->Pocket Improved Fit (Lower Conformational Penalty) Isopropyl group engages pocket

Caption: Bioisosteric replacement of Proline to improve binding affinity.

  • The Rationale: The constrained azetidine ring orients the P1 and P3 substituents of the inhibitor into an optimal binding conformation. The N-isopropyl group fits snugly into the hydrophobic S2 pocket of the protease, leading to a significant increase in potency compared to analogues with smaller N-substituents. This demonstrates a classic structure-activity relationship (SAR) where the isopropyl group is a key interacting moiety.

Impact on ADME Properties

The incorporation of this compound can also have beneficial effects on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate:

  • Metabolic Stability: The N-isopropyl group can act as a steric shield, protecting the adjacent amide bond from cleavage by metabolic enzymes like peptidases.

  • Permeability: As a small, relatively rigid structure, it can help to maintain a low molecular weight and reduce the number of rotatable bonds in the final compound, which are factors that generally favor good cell permeability.

Protocol for Incorporation into a Peptide Sequence

The following is a standard protocol for coupling this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 eq)

  • HBTU (2.9 eq) or HATU (2.9 eq) as the coupling reagent

  • DIPEA (6.0 eq) or 2,4,6-Collidine as the base

  • DMF as the solvent

Workflow for Peptide Coupling

G A Step 1: Pre-activation Activate Carboxylic Acid with HBTU/HATU and Base B Step 2: Coupling Add activated amino acid to resin-bound peptide A->B C Step 3: Washing Wash resin with DMF to remove excess reagents B->C D Step 4: Capping (Optional) Acetylate unreacted amines with Acetic Anhydride C->D E Step 5: Confirmation Kaiser test to confirm completion of coupling D->E

Caption: Standard workflow for solid-phase peptide synthesis coupling.

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow the solution to stand for 5-10 minutes.

    • Causality Insight: Pre-activation forms the highly reactive OBt or OAt active ester of the amino acid, which is necessary for efficient amide bond formation. HBTU and HATU are highly efficient coupling reagents that minimize racemization.

  • Coupling: Add the pre-activated amino acid solution to the vessel containing the resin-bound peptide. Agitate the mixture at room temperature for 2-4 hours.

    • Expertise Note: Due to the steric hindrance of the N-isopropyl group and the constrained nature of the ring, a longer coupling time or double coupling may be necessary for challenging sequences.

  • Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Confirmation of Completion (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), a second coupling (recoupling) is required.

  • Deprotection: Proceed with the standard deprotection of the N-terminal protecting group (e.g., Fmoc) to continue the peptide chain elongation.

Conclusion

This compound is a powerful and versatile building block for the modern medicinal chemist. Its unique conformational constraint and the specific steric properties of the N-isopropyl group provide a sophisticated tool for optimizing ligand-target interactions and improving the overall druglike properties of a molecule. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this scaffold in their pursuit of novel therapeutics.

References

  • Note: The following are representative references that support the concepts discussed.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted azetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and functionalizing this valuable heterocyclic scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties like metabolic stability and solubility.[1][2] However, its inherent ring strain presents unique synthetic challenges.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome synthetic hurdles with confidence.

Section 1: Troubleshooting Guide - Common Synthetic Issues

This section addresses the most common problems encountered during the N-functionalization of azetidines in a practical, question-and-answer format.

Issue 1: Low Yield or Stalled N-Alkylation Reactions

Question: "My N-alkylation reaction with an alkyl halide is sluggish and provides a low yield, with a significant amount of unreacted azetidine starting material remaining. What are the likely causes and how can I optimize the reaction?"

Answer: This is a frequent challenge stemming from a combination of factors related to the nucleophilicity of the azetidine nitrogen and the reactivity of the electrophile. Let's break down the potential causes and solutions.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps & Optimization
Poor Leaving Group The rate of an SN2 reaction is highly dependent on the quality of the leaving group. Bromides are moderately effective, while chlorides are often poor.1. Switch to a better leaving group: Replace the alkyl bromide (R-Br) or chloride (R-Cl) with an alkyl iodide (R-I), tosylate (R-OTs), mesylate (R-OMs), or triflate (R-OTf).2. In-situ Iodide Formation: If using an alkyl bromide or chloride, add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[5]
Steric Hindrance Either the azetidine (especially if substituted at the 2- and/or 4-positions) or the alkyl halide (secondary or neopentyl halides) can sterically hinder the SN2 transition state.1. Increase Reaction Temperature: Carefully increase the temperature to provide more energy to overcome the activation barrier. Monitor for side reactions.2. Consider an Alternative Strategy: For sterically demanding substrates, direct alkylation may be unsuitable. Reductive amination is an excellent alternative that is often less sensitive to steric bulk.[1][6]
Inadequate Base or Solvent The base may not be strong enough to deprotonate the resulting azetidinium salt, or it may have poor solubility in the chosen solvent. The solvent polarity can significantly impact SN2 reaction rates.1. Screen Bases: If using K₂CO₃, consider switching to a stronger or more soluble base like Cs₂CO₃ or an organic base such as DBU or DIPEA.2. Change Solvent: Move from less polar solvents (like acetone or THF) to polar aprotic solvents (like DMF, DMSO, or acetonitrile) to better solvate the transition state and increase reaction rates.[5]
Low Nucleophilicity N-H azetidine is a reasonably good nucleophile, but electron-withdrawing groups on the ring can reduce its reactivity.1. Ensure Appropriate Stoichiometry: Use a slight excess of the alkylating agent (1.1-1.5 equivalents).2. Confirm Starting Material Purity: Ensure the azetidine starting material is free of acidic impurities that could quench the base or protonate the nitrogen.

Workflow: Troubleshooting Low N-Alkylation Yield Here is a decision-making workflow to systematically address low-yield N-alkylation reactions.

G start Low Yield in N-Alkylation check_lg Is the leaving group I, OTs, OMs, or OTf? start->check_lg add_ki Add catalytic KI/NaI or switch to R-I / R-OTf check_lg->add_ki No check_sterics Are substrates sterically hindered? check_lg->check_sterics Yes add_ki->check_sterics inc_temp Increase temperature (monitor for side products) check_sterics->inc_temp Yes check_solvent Is the solvent polar aprotic (DMF, DMSO)? check_sterics->check_solvent No reductive_amination Switch to Reductive Amination inc_temp->reductive_amination Still no improvement inc_temp->check_solvent change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_base Is the base strong and soluble (e.g., Cs₂CO₃)? check_solvent->check_base Yes change_solvent->check_base change_base Switch to Cs₂CO₃, DBU, or other suitable base check_base->change_base No success Reaction Optimized check_base->success Yes change_base->success

Caption: Troubleshooting workflow for N-alkylation.

Issue 2: Unwanted Ring-Opening of the Azetidine Core

Question: "During my attempts at N-acylation (or alkylation under harsh conditions), I am observing significant formation of ring-opened byproducts. How can I prevent this?"

Answer: The high ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, a problem that is exacerbated when the nitrogen atom is made more electrophilic.[4][7] Activation of the nitrogen by acylation, protonation, or formation of a quaternary azetidinium salt makes the ring carbons vulnerable to attack.[8][9][10]

Mechanistic Insight: When the azetidine nitrogen attacks an electrophile (E⁺), it forms a positively charged azetidinium intermediate. This greatly increases the ring strain and activates the ring carbons toward nucleophilic attack. A nucleophile (Nu⁻) present in the reaction mixture can then attack a ring carbon, leading to irreversible ring cleavage.

Diagram: Azetidine Ring-Opening Mechanism

G cluster_0 Azetidine Ring System A Azetidine B Azetidinium Ion (Activated) A->B Activation C Ring-Opened Product B->C Nucleophilic Attack E E⁺ (Electrophile) Nu Nu⁻ (Nucleophile)

Caption: Activation and subsequent ring-opening.

Strategies to Minimize Ring Opening:

  • Use Milder Conditions: Avoid high temperatures and prolonged reaction times. Whenever possible, conduct reactions at or below room temperature.

  • Avoid Strong Acids: Strong Brønsted or Lewis acids can protonate/coordinate to the azetidine nitrogen, activating the ring. If an acid is required, use it in catalytic amounts or choose a weaker acid.

  • Controlled Addition of Reagents: Add the electrophile (e.g., acyl chloride) slowly and at a low temperature (e.g., 0 °C or -78 °C) to a solution of the azetidine and a non-nucleophilic base (e.g., triethylamine, DIPEA). This keeps the concentration of the reactive azetidinium intermediate low.

  • Choose Acylating Agents Wisely: For N-acylation, acetic anhydride is often milder than acetyl chloride.[11] Catalyst-free conditions or mild Lewis acid catalysis can also be effective while minimizing side reactions.[11][12]

  • For N-Arylation: Modern palladium-catalyzed cross-coupling methods have been developed that proceed without ring cleavage under optimized conditions.[13][14] Careful selection of the catalyst, ligand, and base is crucial.

Section 2: Frequently Asked Questions (FAQs)

Q1: For N-alkylation, which method is generally better: direct alkylation with halides or reductive amination?

A1: The "better" method depends entirely on your substrate and desired product.

  • Direct Alkylation is often simpler and suitable for reactive primary alkyl halides and unhindered azetidines. However, it is prone to over-alkylation (formation of quaternary salts) and can fail with sterically hindered substrates.

  • Reductive Amination is a highly versatile and selective method that is often preferred to avoid over-alkylation.[1] It involves the formation of an intermediate iminium ion from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. It is particularly advantageous for introducing sterically bulky groups or when direct alkylation is sluggish.

Q2: I'm struggling with the purification of my basic N-substituted azetidine product. What are the best practices?

A2: The basicity of the azetidine nitrogen can make purification by standard silica gel chromatography challenging, leading to peak tailing and poor separation.

  • Basic Wash: Before chromatography, perform an aqueous workup with a mild base (e.g., NaHCO₃ or K₂CO₃ solution) to ensure the product is in its free-base form.

  • Deactivate Silica: Add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent system. This neutralizes the acidic silanol groups on the silica surface, preventing interaction with your basic product.

  • Alternative Stationary Phases: If tailing persists, consider using alumina (basic or neutral) or a reverse-phase C18 column for purification.

  • Salt Formation & Filtration: For crystalline products, consider forming a hydrochloride or other salt, which can sometimes be purified by recrystallization or filtration, followed by liberation of the free base.

Q3: Why does intramolecular cyclization sometimes yield a pyrrolidine (5-membered ring) instead of the desired azetidine?

A3: This is a classic example of kinetic versus thermodynamic control in ring-closure reactions. While the formation of the 4-membered azetidine ring is often kinetically accessible, the resulting product is higher in energy due to ring strain. The formation of the 5-membered, strain-free pyrrolidine ring is almost always the thermodynamically favored outcome.[15] To favor azetidine formation, you must use conditions that promote the kinetically controlled pathway, such as using a strong, non-nucleophilic base and ensuring the leaving group is optimally positioned for the 4-exo-tet cyclization.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: N-Alkylation via Reductive Amination[1]

This protocol describes the N-benzylation of a generic 3-substituted azetidine.

  • Reaction Setup: To a solution of the 3-substituted azetidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (at a concentration of 0.1 M), add the aldehyde or ketone (e.g., benzaldehyde, 1.1 eq).

  • Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours. Formation of the intermediate can be monitored by TLC or LC-MS.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious, as gas evolution may occur.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (often with 1-2% triethylamine in the eluent) to afford the desired N-alkylated azetidine.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)[13][14]

This protocol describes the coupling of an azetidine with an aryl bromide.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

  • Addition of Reagents: Add the solvent (e.g., anhydrous toluene or dioxane, 0.2 M), followed by the azetidine (1.2 eq).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to yield the pure N-aryl azetidine.

References

  • Alkylative Aziridine Ring-Opening Reactions. Molecules. Available from: [Link]

  • Alkylative Aziridine Ring-Opening Reactions. PubMed. Available from: [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available from: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available from: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Available from: [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Previous strategies towards azetidines and this approach. ResearchGate. Available from: [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. Available from: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Available from: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Strain-release arylations for the bis-functionalization of azetidines. RSC Publishing. Available from: [Link]

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. Available from: [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme E-Books & E-Journals. Available from: [Link]

  • N-arylation of aziridines. PubMed. Available from: [Link]

  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available from: [Link]

  • synthesis of azetidine .pptx. Slideshare. Available from: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC - NIH. Available from: [Link]

  • Azetidine: Chemical Reactivity. YouTube. Available from: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available from: [Link]

  • Methods for the synthesis of azetidines. ResearchGate. Available from: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Source Not Found].
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. Available from: [Link]

  • The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available from: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH. Available from: [Link]

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Optimizing coupling reactions for (S)-1-Isopropylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-Isopropylazetidine-2-carboxylic acid

Optimizing Amide Coupling Reactions: A Troubleshooting Guide for Researchers

Welcome to the technical support center for coupling reactions involving this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges presented by this sterically hindered, N-substituted amino acid. This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to help you achieve optimal yields and purity in your synthesis.

The structure of this compound presents a dual challenge for amide bond formation: the secondary amine within the strained four-membered azetidine ring, and the bulky N-isopropyl group. These features significantly hinder the approach of both the activating agent and the incoming amine nucleophile, often leading to low conversion rates and side reactions if not properly addressed.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is showing low or no conversion. What are the primary causes?

Low coupling efficiency is the most common issue encountered with this substrate. The root causes are almost always related to its structure:

  • Steric Hindrance: The N-isopropyl group, combined with the rigid azetidine ring, creates a sterically congested environment around the carboxylic acid. This slows down the rate of activation by the coupling reagent and subsequent nucleophilic attack by the amine. Standard coupling conditions that work for simpler amino acids often fail here.[1]

  • Ineffective Carboxyl Activation: Not all coupling reagents are potent enough to overcome the steric barrier and form the necessary activated intermediate (e.g., an active ester) at a sufficient rate. Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone are often ineffective for such hindered systems.[2][3]

  • Sub-optimal Reaction Conditions: Factors like solvent choice, base, and temperature play a critical role. Solvents that do not adequately solubilize all components or bases that are too weak (or too strong and cause side reactions) can halt the reaction.

Q2: Which class of coupling reagents is most effective for this hindered amino acid?

For challenging substrates like this, more powerful, modern coupling reagents are required. Your choice of reagent is the single most critical factor for success.

Uronium/Aminium and Phosphonium salt-based reagents are highly recommended because they form highly reactive activated esters and generally give fast reaction rates even with sterically hindered components.[4]

Table 1: Comparison of Recommended Coupling Reagents

ReagentTypeActivating GroupStrengthsConsiderations & Potential Weaknesses
HATU Uronium/AminiumOAt (7-Aza-1-hydroxybenzotriazole)Extremely high reactivity, rapid kinetics, effective for hindered couplings.[5][6]Byproduct (tetramethylurea) can be difficult to remove. Potential for guanidinylation of the amine if used in excess.[7][8]
HCTU Uronium/Aminium6-ClOBt (6-Chloro-1-hydroxybenzotriazole)More reactive than HBTU/TBTU, good compromise on cost and reactivity.[9]Similar purification and side reaction concerns as HATU.
PyBOP PhosphoniumOBt (1-Hydroxybenzotriazole)High reactivity, avoids guanidinylation side reactions.[5][6] Byproduct (tris(dimethylamino)phosphine oxide) is generally water-soluble.Can be less potent than HATU for the most extreme cases of steric hindrance.
COMU Uronium/AminiumOxymaPureReactivity comparable to HATU, but based on the non-explosive OxymaPure additive.[6] Offers a superior safety profile.Byproducts are polar and may require careful purification.

Expert Recommendation: Start with HATU . Its superior reactivity makes it the most reliable choice for overcoming the significant steric hindrance of this compound. If byproduct removal becomes an insurmountable issue, consider PyBOP as an alternative.

Q3: I'm observing significant side products. What are they and how can I minimize them?

Even with successful product formation, side reactions can drastically reduce your isolated yield. Here are the most common culprits:

  • Epimerization/Racemization: While the alpha-carbon of this specific amino acid is not prone to epimerization in the same way as standard amino acids (due to the lack of an N-H proton), the amine coupling partner can still be at risk if it is chiral.

    • Solution: Always use an additive like HOAt (comes with HATU) or OxymaPure (comes with COMU). When using carbodiimides, the addition of OxymaPure is essential.[6] Using a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) instead of stronger bases like Triethylamine (TEA) is also crucial.[6]

  • Guanidinylation of the Amine Partner: This occurs when using uronium/aminium reagents (HATU, HCTU) in excess relative to the carboxylic acid. The reagent can react directly with your primary or secondary amine, capping it with a guanidinium group and rendering it inactive.[7]

    • Solution: Employ a pre-activation protocol. Mix the this compound, coupling reagent, and base in the solvent for 5-15 minutes before adding your amine. This consumes the coupling reagent to form the active ester, preventing it from reacting with your intended nucleophile. Alternatively, use a phosphonium reagent like PyBOP, which does not cause this side reaction.[6]

Q4: How do I purify the final amide product, especially with polar byproducts?

Purification is often challenging due to the polar nature of the desired amide and the water-soluble, polar byproducts from the coupling reagents (e.g., tetramethylurea, HOBt, DIPEA salts).

  • Initial Workup: Start with an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove the base, then a mild base (e.g., 5% NaHCO₃ solution) to remove unreacted acid and additives like HOBt, followed by brine.

  • Chromatography:

    • Reversed-Phase Flash Chromatography (C18): This is often the most effective method for separating polar compounds. Use a gradient of Acetonitrile (or Methanol) in water.[10]

    • Normal-Phase Flash Chromatography (Silica Gel): If the product is less polar, this can work. However, polar byproducts may stick to the baseline. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can sometimes improve peak shape and prevent product decomposition on acidic silica.[11]

  • Recrystallization: If your product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity and avoiding chromatography altogether.[11] Common solvents to try for polar amides include acetonitrile, ethanol, or mixtures like ethyl acetate/heptane.

Troubleshooting Workflow & Protocols

A systematic approach is key to solving coupling issues. The following workflow provides a logical path for diagnosing and fixing failed reactions.

G start Start: Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Is coupling reagent fresh? - Are solvents anhydrous? start->check_reagents Initial Check change_reagent 2. Upgrade Coupling Reagent - Switch to HATU or COMU. - Explain: Higher reactivity needed for steric hindrance. check_reagents->change_reagent Reagents OK optimize_cond 3. Optimize Conditions - Use pre-activation (5-15 min). - Increase equivalents (1.2-1.5 eq). - Switch solvent to NMP or DMF. change_reagent->optimize_cond Using potent reagent analyze_byprod 4. Analyze Side Products (LC-MS) - Identify mass of major impurities. optimize_cond->analyze_byprod Still low yield guanidinylation Guanidinylation Detected? (Mass = Amine + 139 Da) analyze_byprod->guanidinylation epimerization Epimerization/Other? (Mass = Product) guanidinylation->epimerization No solution_guan Solution: - Use pre-activation protocol. - Switch to PyBOP. guanidinylation->solution_guan Yes solution_epi Solution: - Ensure non-nucleophilic base (DIPEA). - Run at 0°C to RT. epimerization->solution_epi Yes success Success: High Yield & Purity solution_guan->success solution_epi->success

Caption: A decision tree for troubleshooting coupling reactions.

Experimental Protocol: Optimized HATU Coupling

This protocol is designed to maximize the success rate for coupling this compound with a primary or secondary amine.

Table 2: Recommended Reaction Stoichiometry

ComponentEquivalentsPurpose
This compound1.2Used in slight excess to drive the reaction.
Amine Coupling Partner1.0Limiting reagent.
HATU1.2Molar equivalent to the carboxylic acid.
DIPEA (or NMM)2.5 - 3.0Acts as a non-nucleophilic base to activate the acid and neutralize HCl byproducts.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.2 eq) and HATU (1.2 eq) in anhydrous DMF or NMP (to make a ~0.1 M solution).

    • Scientist's Note: Anhydrous solvents are critical. Water can hydrolyze the activated ester intermediate, halting the reaction. NMP can sometimes be superior to DMF for disrupting aggregation in difficult sequences.[7]

  • Pre-Activation: Add DIPEA (3.0 eq) to the solution from Step 1. Stir the mixture at room temperature for 10-15 minutes. The solution may change color (e.g., to yellow).

    • Causality: This is the crucial pre-activation step. During this time, the carboxylic acid is converted to the highly reactive OAt-ester. This minimizes the risk of HATU reacting directly with the amine partner you will add next, preventing guanidinylation.[7]

  • Coupling: In a separate flask, dissolve your amine coupling partner (1.0 eq) in a small amount of anhydrous DMF/NMP. Add this amine solution to the pre-activated mixture from Step 2.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours.

    • Scientist's Note: If the reaction stalls, gentle heating to 40-50°C can sometimes drive it to completion, but this should be done cautiously as it can increase the risk of side reactions.

  • Workup & Purification: Once the reaction is complete, proceed with the aqueous workup and purification strategies outlined in FAQ Q4 .

General Reaction Workflow

The fundamental process of amide coupling involves the activation of the carboxylic acid to make it a better electrophile, followed by nucleophilic attack from the amine.

G reactant reactant reagent reagent intermediate intermediate product product sub_acid (S)-1-Isopropylazetidine -2-carboxylic acid active_ester Activated Intermediate (OAt-Ester) sub_acid->active_ester sub_amine Amine Partner (R-NH2) final_product Desired Amide Product sub_amine->final_product coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->active_ester base Base (e.g., DIPEA) base->active_ester active_ester->final_product

Caption: General workflow for amide bond formation.

By understanding the inherent challenges of this substrate and applying these optimized reagents and protocols, you can significantly improve the outcome of your coupling reactions.

References

  • Novabiochem® Coupling reagents - Merck Millipore.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Commonly Used Coupling Reagents in Peptide Synthesis - BOC Sciences.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Public
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • How should I purify a complex, polar, amide reaction mixture? - Biotage.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • What is the best technique for amide purification?
  • HATU Coupling: Challenges Associ
  • Troubleshooting Peptide Coupling Efficiency for Arginine - Benchchem.
  • Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - NIH.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.

Sources

Technical Support Center: Synthesis of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azetidine-2-carboxylic acid (Aze). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable, non-proteinogenic amino acid. Due to its strained four-membered ring, the synthesis of Aze can be challenging, often plagued by low yields and competing side reactions.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during key synthetic routes. We will delve into the causality behind experimental choices, offering logical troubleshooting steps to enhance your yield and purity.

Part 1: Troubleshooting Guide - Common Synthetic Challenges

This section addresses specific problems that may arise during the synthesis of azetidine-2-carboxylic acid and its derivatives.

Low Yields in the Azetidine Ring-Closing Step

Question: My intramolecular cyclization to form the azetidine ring is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the strained azetidine ring are a frequent challenge. The primary culprits are typically competing side reactions and suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions based on the reaction type:

  • Problem: Intermolecular Polymerization. In reactions involving the cyclization of γ-haloamines, intermolecular S(_N)2 reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. This is especially problematic at high concentrations and elevated temperatures.[3]

    • Solution: High-Dilution Conditions. Perform the cyclization under high-dilution conditions to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a large volume of solvent.

    • Solution: Optimize Temperature. Avoid prolonged heating, which can promote side reactions.[3] If the reaction is sluggish at lower temperatures, consider microwave irradiation, which can sometimes improve yields in a shorter timeframe.

  • Problem: Competing Elimination Reactions. For substrates with good leaving groups, E2 elimination can compete with the S(_N)2 cyclization, forming an unsaturated open-chain product instead of the azetidine ring.

    • Solution: Choice of Base. Use a non-hindered but moderately strong base. A very strong, hindered base might favor elimination. For example, in some syntheses, a strong but non-hindered base like lithium hexamethyldisilazide (LiHMDS) is required to deprotonate a nitrogen with reduced nucleophilicity (e.g., due to an adjacent electron-withdrawing group) to facilitate cyclization.[1]

  • Problem: Poor Nucleophilicity of the Nitrogen. If the nitrogen atom is part of a sulfonamide or has other electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the cyclization.

    • Solution: Stronger Base/Activation. As mentioned, a stronger base like LiHMDS may be necessary.[1] Alternatively, if the synthesis allows, choose a protecting group that is less electron-withdrawing.

  • Problem: Incorrect Solvent Choice. The solvent plays a critical role in influencing reaction rates and selectivity.

    • Solution: Solvent Screening. The choice of solvent can be crucial. For instance, in the intramolecular aminolysis of epoxy amines to form azetidines, solvents like 1,2-dichloroethane (DCE) have shown better selectivity compared to benzene.[4] Polar aprotic solvents like DMF or DMSO can be effective for S(_N)2 cyclizations. It is advisable to screen a few different solvents to find the optimal one for your specific substrate.

The following diagram illustrates the decision-making process for troubleshooting low yields in the ring-closing step.

LowYieldTroubleshooting Start Low Yield in Azetidine Ring Closure Check_Concentration Is the reaction run at high concentration? Start->Check_Concentration Check_Temp Is the reaction run at high temperature? Check_Concentration->Check_Temp No Sol_Dilution Use high-dilution conditions Check_Concentration->Sol_Dilution Yes Check_Base Is elimination a major side product? Check_Temp->Check_Base No Sol_Temp Lower temperature or use microwave heating Check_Temp->Sol_Temp Yes Check_Protecting_Group Is the N-protecting group strongly electron-withdrawing? Check_Base->Check_Protecting_Group No Sol_Base Change to a less hindered or different strength base Check_Base->Sol_Base Yes Check_Solvent Have different solvents been tested? Check_Protecting_Group->Check_Solvent No Sol_Protecting_Group Use a stronger base or a different protecting group Check_Protecting_Group->Sol_Protecting_Group Yes Sol_Solvent Screen a panel of polar aprotic solvents (e.g., DMF, DMSO, DCE) Check_Solvent->Sol_Solvent No Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates γ-amino-alcohol γ-amino-alcohol Alkoxyphosphonium [R-O-P⁺Ph₃] γ-amino-alcohol->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=N-CO₂Et] PPh3->Betaine + DEAD DEAD DEAD Product Azetidine Alkoxyphosphonium->Product Intramolecular Sₙ2 Attack

Caption: Simplified mechanism of Mitsunobu cyclization to form an azetidine.

Q3: How can I purify the final azetidine-2-carboxylic acid product effectively?

A3: Azetidine-2-carboxylic acid is a zwitterionic amino acid, soluble in water but less so in many organic solvents.

  • Crystallization: The most common method for purification is crystallization. This is often achieved by adjusting the pH of an aqueous solution to the isoelectric point of the amino acid, which minimizes its solubility and causes it to precipitate. The precipitate can then be collected by filtration and washed with a cold solvent like ethanol or acetone.

  • Ion-Exchange Chromatography: For removing inorganic salts and other charged impurities, ion-exchange chromatography is highly effective. This was a necessary step in some older synthetic routes to achieve high purity but can be cumbersome on a large scale. [5]* Avoiding Impurities: The best purification strategy is to minimize the formation of impurities in the first place. Careful monitoring of reactions to avoid side-product formation and choosing clean, high-yielding reactions will simplify the final purification step.

Q4: Are there any specific safety concerns when working with azetidine-2-carboxylic acid?

A4: Yes. Azetidine-2-carboxylic acid is a proline analogue and can be mistakenly incorporated into proteins during biosynthesis, which can lead to misfolded proteins and cellular toxicity. It has been shown to have teratogenic effects in animal studies. [6]Therefore, it should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area.

References

  • Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Editions de l'Academie Roumaine. Available at: [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Mitsunobu approach to the synthesis of optically active α,α-disubstituted amino acids. Organic Letters. Available at: [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. Available at: [Link]

  • Synthesis of L-Azetidine-2-Carboxylic Acid. Scientific.net. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Optimization of Mitsunobu reaction conditions. ResearchGate. Available at: [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. Available at: [Link]

  • LSZ - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

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Technical Support Center: Synthesis of Chiral Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and practical, field-proven solutions. Azetidines are valuable scaffolds in medicinal chemistry, but their synthesis is often plagued by challenges stemming from inherent ring strain.[1][2][3] This resource aims to explain the causality behind these issues and offer robust, validated protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chiral azetidines and what are their primary challenges?

A1: The most prevalent methods involve intramolecular cyclization of γ-amino alcohols or γ-haloamines, [2+2] cycloadditions (like the aza Paternò-Büchi reaction), and the reduction of β-lactams.[2][4][5] The principal challenges are managing the high ring strain, which can lead to undesired ring-opening, and controlling selectivity to prevent the formation of more stable five-membered rings (pyrrolidines).[1][4] Oligomerization is also a significant hurdle, especially in intramolecular cyclization reactions.

Q2: Why is pyrrolidine formation a common side reaction during azetidine synthesis?

A2: Pyrrolidine formation occurs when the cyclization precursor can undergo a competing 5-endo-tet cyclization, which is often kinetically and thermodynamically favored over the desired 4-exo-tet cyclization for the azetidine ring. This is particularly problematic when the leaving group is at the δ-position relative to the amine or when reaction conditions promote rearrangement.

Q3: How critical is the choice of the nitrogen protecting group?

A3: Extremely critical. The protecting group (PG) dictates the nucleophilicity of the nitrogen, influences the stability of the azetidine ring, and can direct the stereochemical outcome.[6] Electron-withdrawing groups like sulfonyl derivatives (e.g., Ts, Ns) are common as they reduce the amine's basicity, preventing side reactions, but can make the azetidine ring more susceptible to nucleophilic attack.[7] Bulky groups can sterically hinder undesired intermolecular reactions. The choice must be tailored to the specific reaction and the desired downstream transformations.[8]

Section 2: Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Low Yield Due to Oligomerization in Intramolecular Cyclization

Q: My intramolecular cyclization of a γ-amino alcohol derivative is resulting in a significant amount of oligomeric/polymeric material instead of the desired azetidine. What is causing this and how can I suppress it?

A: Causality & Explanation

This is a classic problem of competing reaction kinetics. The desired outcome is an intramolecular nucleophilic substitution, where the amine attacks the electrophilic γ-carbon on the same molecule. However, if the concentration of the substrate is too high, the amine of one molecule can react with the electrophilic carbon of another molecule, leading to an intermolecular reaction. This process repeats, forming dimers, trimers, and eventually polymers.

Troubleshooting Workflow

G cluster_0 Primary Cause: Intermolecular Reaction Dominates cluster_1 Solutions start Low Azetidine Yield & High MW Smear on TLC/LCMS cause [Substrate] is too high start->cause sol1 Implement High-Dilution Conditions (Syringe pump addition to refluxing solvent) cause->sol1 Primary Fix sol2 Optimize Base Selection (Use a strong, non-nucleophilic base like NaH or KHMDS) sol1->sol2 Also Consider sol3 Increase Reaction Temperature (Favors intramolecular kinetics - 'entropic assistance') sol2->sol3 And

Caption: Troubleshooting oligomerization side reactions.

Solutions & Protocols

  • High-Dilution Conditions: This is the most effective strategy. By keeping the instantaneous concentration of the reactant low, you dramatically favor the intramolecular pathway.

    • Protocol: Prepare a solution of your γ-amino alcohol derivative. In a separate flask, bring your solvent and base to the desired reaction temperature (e.g., reflux). Using a syringe pump, add the substrate solution to the reaction flask over a long period (e.g., 4-12 hours). The final concentration should ideally be in the 0.01–0.05 M range.

  • Choice of Base and Solvent: A strong, non-nucleophilic base is crucial to deprotonate the amine (or sulfonamide) without competing as a nucleophile.

    • Recommended: Sodium hydride (NaH) in THF or DMF, or potassium hexamethyldisilazide (KHMDS).

    • Avoid: Hydroxides or alkoxides in protic solvents, which can lead to elimination or solvent substitution side products.

  • Temperature Optimization: Higher temperatures can favor the entropically preferred intramolecular cyclization. However, this must be balanced against potential substrate decomposition.

Issue 2: Loss of Stereochemical Purity (Epimerization/Racemization)

Q: I am starting with an enantiopure precursor, but my final chiral azetidine product shows significant loss of enantiomeric excess (e.g., a high dr or low ee). Where is the stereocenter being compromised?

A: Causality & Explanation

Loss of stereochemical integrity can occur at several stages, primarily through mechanisms that involve the formation of a planar or rapidly inverting intermediate at the chiral center.

  • At C2-Position: If the chiral center is at the C2 position and bears an acidic proton (e.g., adjacent to a carbonyl group), a strong base can deprotonate this position, forming a planar enolate. Subsequent reprotonation can occur from either face, leading to racemization.

  • At C3-Position: If the chiral center is at the C3 position (the carbon bearing the leaving group in cyclization), the reaction may proceed with partial SN1 character instead of a pure SN2 inversion. This can happen if the leaving group is poor or if the conditions favor carbocation formation.

  • Via Retro-Aza-Michael Reaction: For azetidines synthesized via aza-Michael addition, the reaction can be reversible under certain conditions (e.g., heat, strong base), leading to the cleavage of the C-N bond and loss of stereochemistry upon re-addition.[9]

Solutions & Protocols

  • Base and Temperature Control:

    • Use the minimum necessary amount of a non-nucleophilic base.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For base-sensitive substrates, consider milder conditions (e.g., Cs₂CO₃ in acetonitrile).

  • Optimize the Leaving Group (LG): A better leaving group promotes a clean SN2 reaction.

    • Good choices: Tosylate (Ts), Mesylate (Ms), or Triflate (Tf). Halides are acceptable but may require harsher conditions.

Table 1: Impact of Leaving Group on SN2 Efficiency

Leaving Group (LG)Relative Rate (Approx.)Common Side Reactions
Triflate (-OTf)~10⁵Excellent for SN2, but can be unstable
Tosylate (-OTs)~10²Elimination (E2) if sterically hindered
Mesylate (-OMs)~10²Elimination (E2)
Iodide (-I)~10¹SN1 character, potential racemization
Bromide (-Br)1SN1 character, potential racemization
Issue 3: Ring-Opening of the Azetidine Product

Q: My azetidine product forms initially, but it degrades during workup or purification. What is causing this instability?

A: Causality & Explanation

The reactivity of azetidines is driven by their considerable ring strain (~25.4 kcal/mol).[10] This makes them susceptible to ring-opening reactions, especially in the presence of nucleophiles or under acidic/basic conditions.[11] The N-protecting group plays a huge role here. N-sulfonylated azetidines, for example, are activated towards nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group.

Reaction Mechanism: Acid-Catalyzed Ring Opening

G Azetidine Azetidine Ring Protonated Protonated Azetidinium Ion (Activated) Azetidine->Protonated + H⁺ Opened Ring-Opened Product (γ-Amino Alcohol) Protonated->Opened + Nu-H Nucleophile Nu-H (e.g., H₂O, MeOH) Nucleophile->Protonated

Caption: Acid-catalyzed nucleophilic ring-opening of azetidines.

Solutions & Protocols

  • Neutral Workup: Avoid acidic or strongly basic aqueous workups. Use a saturated solution of sodium bicarbonate (NaHCO₃) or brine (NaCl) instead of strong acids or bases.

  • Chromatography Considerations: Silica gel can be acidic enough to cause degradation.

    • Mitigation: Neutralize silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column. Alternatively, use neutral alumina for chromatography.

  • Protecting Group Choice: If the product is consistently unstable, consider a different N-protecting group for the synthesis. An N-Boc group, for instance, is less activating and generally yields a more stable azetidine ring under neutral or basic conditions.

Issue 4: Unwanted Side Products in [2+2] Photocycloadditions

Q: My aza Paternò-Büchi reaction is giving a complex mixture of products, with low yield of the desired azetidine. What are the competing pathways?

A: Causality & Explanation

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful but challenging method for azetidine synthesis.[5][12] The main challenges arise from the photochemistry of the imine component. Upon excitation, the imine can undergo several competing relaxation pathways other than the desired cycloaddition.[13]

  • E/Z Isomerization: The excited imine can rapidly isomerize around the C=N bond and return to the ground state without reacting.[5] This is a major energy-wasting pathway.

  • Rearrangement & Fragmentation: The excited state may undergo other photochemical reactions, leading to various byproducts.

  • Poor Regio- or Stereoselectivity: The cycloaddition may not be selective, leading to a mixture of isomers.

Solutions & Protocols

  • Substrate Design: Use cyclic imines or imines with conjugating groups (e.g., aryl) to restrict E/Z isomerization and favor the desired photochemical pathway.

  • Use of Photosensitizers: In some cases, a triplet sensitizer (like acetone) can facilitate the reaction by promoting intersystem crossing to the triplet excited state of the imine, which may have different reactivity and a longer lifetime, potentially improving the yield of the cycloaddition.[5]

  • Temperature and Wavelength Control: Running the reaction at low temperatures can minimize side reactions. The choice of irradiation wavelength is also critical and may need to be optimized to selectively excite the desired chromophore.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for High-Dilution Intramolecular Cyclization

This protocol is designed to minimize oligomerization during the synthesis of an N-sulfonyl azetidine from a γ-amino alcohol.

  • Preparation of Leaving Group:

    • Dissolve the N-sulfonyl-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add triethylamine (1.5 eq) followed by slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours until TLC/LCMS confirms complete conversion to the mesylate.

    • Quench with saturated NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Do not heat. The crude mesylate is often used directly in the next step.

  • Cyclization under High Dilution:

    • To a separate flask equipped with a reflux condenser, add anhydrous THF and sodium hydride (60% dispersion in mineral oil, 1.5 eq). Heat the suspension to reflux.

    • Dissolve the crude mesylate from the previous step in anhydrous THF to make a ~0.1 M solution.

    • Using a syringe pump, add the mesylate solution to the refluxing NaH suspension over 8 hours.

    • After the addition is complete, continue to reflux for an additional 2-4 hours until the reaction is complete.

  • Workup and Purification:

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel (consider neutralizing with Et₃N as described in Section 2, Issue 3).

References

  • Singh, G. S., Ombito, J. O., et al. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Schindler, C. S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Published by the Royal Society of Chemistry. Available at: [Link]

  • Schindler, C. S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available at: [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Available at: [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular aza Paternò‐Büchi reaction of oximes for functionalized azetidines. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. ResearchGate. Available at: [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Request PDF. Available at: [Link]

  • ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of chiral azetidine‐2‐carboxylic acids. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Wiley. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Available at: [Link]

  • PubMed. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. PubMed. Available at: [Link]

  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available at: [Link]

  • National Institutes of Health. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. NIH. Available at: [Link]

  • Semantic Scholar. (n.d.). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Semantic Scholar. Available at: [Link]

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Technical Support Center: Troubleshooting the Purification of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the challenges associated with the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex issues encountered in the laboratory.

Introduction: The Challenge of Polar Carboxylic Acids

Polar carboxylic acids are fundamental in numerous biological processes and are key building blocks in pharmaceutical development. Their inherent polarity, stemming from the carboxyl group and other polar functionalities, presents significant purification hurdles. These compounds often exhibit high solubility in polar solvents like water, making them difficult to separate from aqueous reaction mixtures and leading to poor retention on traditional reversed-phase chromatography columns.[1][2] This guide provides a structured approach to troubleshooting these challenges, ensuring you can achieve the desired purity for your compounds.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and initial hurdles faced during the purification of polar carboxylic acids.

Q1: My polar carboxylic acid won't retain on my C18 reversed-phase column. What are my options?

This is a classic problem. Highly polar compounds have a low affinity for the nonpolar stationary phase of a C18 column and tend to elute in the solvent front.[3]

Immediate Troubleshooting Steps:

  • Acidify the Mobile Phase: Lowering the pH of the mobile phase to at least two units below the pKa of your carboxylic acid will protonate the carboxyl group, making the molecule less polar and increasing its retention on the reversed-phase column.[4][5] Common acidic modifiers include formic acid, acetic acid, or trifluoroacetic acid (TFA).[5]

  • Consider a "Polar-Embedded" Column: These are specialized reversed-phase columns with a polar group (like an amide or carbamate) embedded at the base of the C18 chain.[6] This design prevents the hydrophobic chains from collapsing in highly aqueous mobile phases, improving the retention of polar analytes.[6]

  • Explore Alternative Chromatographic Modes: If the above steps are insufficient, it's time to consider more suitable techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[1]

Q2: I'm seeing poor peak shape (tailing or fronting) for my carboxylic acid in reversed-phase HPLC. What's causing this and how can I fix it?

Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase or issues with ionization.

Causality and Solutions:

  • Analyte-Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar carboxyl group, leading to peak tailing. Using a high-purity, well-end-capped column can mitigate this.

  • Incomplete Protonation/Deprotonation: If the mobile phase pH is close to the pKa of the carboxylic acid, the compound will exist in both its protonated and deprotonated forms, leading to broad or split peaks. As mentioned above, ensure the mobile phase pH is at least two units below the pKa to maintain a single protonation state.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion. Try reducing the injection volume or sample concentration.

Q3: When should I choose Hydrophilic Interaction Liquid Chromatography (HILIC) for my polar carboxylic acid?

HILIC is an excellent choice when your polar carboxylic acid is poorly retained in reversed-phase chromatography, even with an acidified mobile phase.[1][3]

Key Indicators for Switching to HILIC:

  • Your compound elutes at or near the void volume in reversed-phase.[1]

  • You are working with highly polar analytes such as sugars, amino acids, or small organic acids.[1][7]

  • You need to use a mobile phase that is compatible with mass spectrometry, as HILIC typically uses volatile buffers.[7]

HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][7] Water acts as the strong eluting solvent in this system.[3]

Q4: My recrystallization of a polar carboxylic acid is failing. What are the common pitfalls?

Recrystallization is a powerful technique for purifying solid carboxylic acids, but its success is highly dependent on solvent selection and technique.[2]

Common Issues and Solutions:

  • Too Much Solvent: This is the most frequent reason for low or no crystal formation.[8] The goal is to use the minimum amount of hot solvent to dissolve the compound. If you've added too much, carefully evaporate some of the solvent and allow the solution to cool again.[8]

  • "Oiling Out": The compound separates as a liquid instead of forming crystals. This can happen if the solution is too concentrated or cools too quickly.[8] Try reheating the solution, adding a little more solvent, and allowing it to cool more slowly.[8]

  • Impurities Inhibiting Crystallization: If the compound is highly impure, it may be difficult to induce crystallization.[8] In such cases, a preliminary purification step, like liquid-liquid extraction or a quick column chromatography, might be necessary.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed protocols and advanced troubleshooting for specific purification techniques.

Guide 1: Optimizing Reversed-Phase Chromatography for Polar Carboxylic Acids

While challenging, reversed-phase HPLC can be optimized for many polar carboxylic acids.

  • Determine the pKa of your carboxylic acid. This is crucial for selecting the appropriate mobile phase pH.

  • Prepare your mobile phases.

    • Solvent A (Aqueous): Deionized water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The pH should be at least 2 units below the analyte's pKa.[5]

    • Solvent B (Organic): Acetonitrile or methanol with the same concentration of the same acid as Solvent A.

  • Equilibrate the column. Flush the column with a high percentage of Solvent B, then with the initial gradient conditions for at least 10-15 column volumes.

  • Inject your sample and run your gradient. A typical starting gradient might be 5-95% Solvent B over 20-30 minutes.

  • Optimize the gradient. Adjust the gradient slope and duration to achieve the best separation.

Problem Potential Cause Solution
No Retention Compound is too polar.Switch to a polar-embedded column or consider HILIC.[6]
Mobile phase pH is too high.Lower the mobile phase pH with an acid like formic acid or TFA.[5]
Peak Tailing Secondary interactions with silanols.Use a high-purity, end-capped column. Add a competitive base to the mobile phase in small amounts.
Column overload.Reduce sample concentration or injection volume.
Poor Resolution Inadequate separation between your compound and impurities.Optimize the gradient. Try a different organic modifier (e.g., methanol instead of acetonitrile).[9]
Guide 2: Implementing Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for highly polar compounds.

HILIC_Workflow cluster_0 Phase 1: Column & Mobile Phase Selection cluster_1 Phase 2: Gradient Optimization cluster_2 Phase 3: Fine-Tuning A Select HILIC Column (e.g., bare silica, amide, diol) B Choose Organic Solvent (typically Acetonitrile) A->B C Select Aqueous Buffer (e.g., Ammonium Acetate, Ammonium Formate) B->C D Start with high organic % (e.g., 95% Acetonitrile) C->D E Gradually increase aqueous % (e.g., to 50% over 20 min) D->E F Monitor peak shape and retention E->F G Adjust buffer concentration and pH for selectivity F->G H Optimize column temperature G->H I Refine gradient slope H->I

Caption: HILIC method development workflow.

Problem Potential Cause Solution
Poor Peak Shape Inappropriate buffer pH or concentration.Adjust the pH and concentration of the aqueous buffer to optimize ionization and interactions.[10]
Sample solvent mismatch.Dissolve the sample in a solvent similar to the initial mobile phase (high organic content).
Irreproducible Retention Times Insufficient column equilibration.HILIC columns can require longer equilibration times than reversed-phase columns. Ensure consistent and adequate equilibration between runs.
Fluctuations in mobile phase composition.Prepare mobile phases accurately and consistently.
No Elution Compound is too strongly retained.Increase the water content in the mobile phase gradient. Consider a more polar stationary phase.
Guide 3: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is an effective technique for removing interfering matrix components before chromatographic analysis. For polar carboxylic acids, ion-exchange SPE is often the method of choice.

  • Select the Sorbent: Choose a weak anion exchange (WAX) or strong anion exchange (SAX) sorbent. WAX sorbents are often preferred as they allow for elution under milder conditions.

  • Condition the Cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by deionized water.

  • Equilibrate the Cartridge: Equilibrate with a buffer at a pH that ensures your carboxylic acid is deprotonated (negatively charged) and the sorbent is charged.

  • Load the Sample: Apply the sample to the cartridge. The negatively charged carboxylic acid will bind to the positively charged sorbent.

  • Wash: Wash the cartridge with a weak solvent to remove neutral and basic impurities.

  • Elute: Elute the carboxylic acid by either:

    • Using a buffer with a pH low enough to neutralize the carboxylic acid, breaking the ionic interaction.

    • Using a buffer containing a high concentration of a competing anion.

Problem Potential Cause Solution
Low Recovery Analyte did not bind to the sorbent.Ensure the pH of the sample is appropriate for the ionization of your compound and the sorbent.[11][12]
Analyte was washed off during the wash step.Use a weaker wash solvent.[11]
Incomplete elution.Use a stronger elution solvent or increase the elution volume.[11][12]
Poor Reproducibility Inconsistent flow rates.Ensure consistent flow rates during sample loading, washing, and elution.[12]
Column drying out.Do not let the sorbent bed go dry during the conditioning and equilibration steps.[11]
Guide 4: The Role of Derivatization

When direct analysis is challenging due to poor chromatographic retention or low detection sensitivity, derivatization can be a valuable strategy.

What is Derivatization? Derivatization involves chemically modifying the carboxylic acid to make it less polar, more volatile, or more easily detectable.[13][14] For example, converting a carboxylic acid to an ester can significantly improve its retention in reversed-phase chromatography and its volatility for gas chromatography.[13]

Derivatization_Decision A Is direct analysis problematic? (Poor retention, low sensitivity) B YES A->B C NO A->C E Consider Derivatization B->E D Proceed with direct analysis C->D F Goal: Improve Retention E->F G Goal: Enhance Detection E->G H Esterification (e.g., with alkyl halides) to decrease polarity F->H I Attach a fluorescent tag (e.g., ADAM, DBD-PZ) G->I

Caption: Decision-making for derivatization.

Common Derivatization Reagents for Carboxylic Acids:

  • For Improved Chromatography: Alkylating agents like pentafluorobenzyl bromide (PFB-Br) create less polar esters.[13]

  • For Enhanced Detection: Fluorescent tags such as 9-anthryldiazomethane (ADAM) or 4-(N,N-dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ) can be attached to the carboxylic acid to significantly increase sensitivity in fluorescence detection.[15][16]

Important Consideration: Derivatization adds extra steps to your workflow and can introduce variability.[14] It is essential to optimize the reaction conditions and validate the method thoroughly.

References

  • SIELC Technologies.
  • Chemistry LibreTexts. (2023).
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Buchi.com.
  • Benchchem. Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Waters Blog. (2025).
  • PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • LCGC International. Making HILIC Work for You—Column Selection.
  • Thermo Fisher Scientific. SPE Troubleshooting.
  • SIELC Technologies. Polar Compounds.
  • (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Dr. Maisch. HILIC.
  • Benchchem.
  • PubMed. (2014).
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions.
  • Biotage. (2023).
  • University of York.
  • Axion Labs. HPLC problems with very polar molecules.

Sources

Technical Support Center: Navigating the Solubility Challenges of Azetidine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet often frustrating challenge of poor solubility of azetidine derivatives in organic solvents. Azetidines are a critical class of saturated heterocycles in medicinal chemistry, prized for their unique structural and physicochemical properties that can enhance metabolic stability, binding affinity, and overall drug-like characteristics.[1][2] However, their successful application in synthesis, purification, and formulation is frequently hampered by solubility issues.

This guide provides in-depth troubleshooting advice, practical protocols, and a fundamental understanding of the principles governing the solubility of these fascinating molecules.

Frequently Asked Questions (FAQs)

Q1: Why are my azetidine derivatives showing poor solubility in common organic solvents like hexanes, ethers, or even dichloromethane (DCM)?

A1: The solubility of azetidine derivatives is a complex interplay of several factors related to their unique structure. Understanding these can help diagnose the problem:

  • Polarity Mismatch: The core azetidine ring contains a nitrogen atom, introducing a degree of polarity. If your derivative also contains polar functional groups such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH), its overall polarity can be quite high.[3] Nonpolar solvents like hexanes are poor at solvating these polar molecules due to the "like dissolves like" principle.[4]

  • Hydrogen Bonding: Unsubstituted or N-H azetidines, as well as those with hydroxyl or carboxylic acid groups, can form strong intermolecular hydrogen bonds. These strong interactions can lead to the formation of a stable crystal lattice that is difficult for solvents to break down, resulting in low solubility.

  • High Melting Point: A high melting point is often indicative of a stable crystal lattice with strong intermolecular forces. Significant energy is required to overcome these forces, which translates to lower solubility in many solvents.

  • Substitution Pattern: The nature and position of substituents on the azetidine ring play a crucial role. Large, nonpolar substituents can increase lipophilicity and favor solubility in nonpolar solvents, while polar substituents have the opposite effect.[5][6]

Q2: I'm struggling to dissolve a polar, N-unsubstituted azetidine derivative for a reaction. What's a good starting point for solvent selection?

A2: For polar azetidine derivatives, especially those capable of hydrogen bonding, you should start with polar aprotic or polar protic solvents.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetonitrile (MeCN) are excellent choices for dissolving many polar organic molecules.[7] They possess large dipole moments and can accept hydrogen bonds, but they do not donate hydrogen bonds, which can sometimes interfere with reactions. Be mindful that their high boiling points can make them difficult to remove during work-up.

  • Polar Protic Solvents: Alcohols such as methanol (MeOH) , ethanol (EtOH) , and isopropanol (IPA) can be very effective. They can act as both hydrogen bond donors and acceptors, allowing them to effectively solvate polar functional groups. However, their protic nature can be incompatible with certain reagents (e.g., organometallics, strong bases).

Troubleshooting Workflow for Polar Azetidine Derivatives

start Start: Poorly soluble polar azetidine derivative solvent_choice Initial Solvent Selection start->solvent_choice polar_aprotic Polar Aprotic DMF, DMSO, MeCN, THF solvent_choice->polar_aprotic Reaction compatible? polar_protic Polar Protic MeOH, EtOH, IPA solvent_choice->polar_protic Reaction compatible? check_solubility Solubility Check polar_aprotic->check_solubility polar_protic->check_solubility soluble Soluble| Proceed with experiment check_solubility->soluble Yes insoluble Insoluble| Troubleshoot check_solubility->insoluble No troubleshoot Troubleshooting Strategies insoluble->troubleshoot cosolvent Use Co-solvent System (e.g., DCM/MeOH) troubleshoot->cosolvent heating Gentle Heating/Sonication troubleshoot->heating structural_mod Structural Modification (e.g., N-protection) troubleshoot->structural_mod

Caption: Decision workflow for dissolving polar azetidine derivatives.

Q3: How does N-protection (e.g., with a Boc group) affect the solubility of my azetidine derivative?

A3: N-protection, particularly with a tert-butyloxycarbonyl (Boc) group, can significantly alter the solubility profile of an azetidine derivative.

  • Increased Lipophilicity: The Boc group is bulky and nonpolar, which increases the overall lipophilicity of the molecule. This generally leads to improved solubility in less polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).

  • Disruption of Hydrogen Bonding: By capping the nitrogen, the Boc group prevents the N-H from acting as a hydrogen bond donor. This disruption of intermolecular hydrogen bonding can break down the crystal lattice, making the compound easier to dissolve.

  • Shielding of Polarity: The bulky Boc group can sterically shield the polar nitrogen atom, reducing its interaction with polar solvent molecules and making the overall molecule behave in a less polar fashion.

In many synthetic sequences, N-protection is a key strategy not only for directing reactivity but also for improving handling and solubility in common processing solvents.[8]

Troubleshooting Guides

Issue 1: My azetidine derivative is insoluble in my desired reaction solvent.

This is a common roadblock. Here’s a systematic approach to overcome it:

Step 1: Assess the Polarity of Your Derivative and Solvent Consult a solvent polarity chart. If your azetidine is highly functionalized with polar groups and you are using a nonpolar solvent, a mismatch is likely the issue.

Solvent ClassExamplesPolarity IndexRecommended for Azetidines...
Nonpolar Hexane, Toluene, Diethyl Ether0.1 - 2.8with large, nonpolar substituents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)3.1 - 4.4with moderate polarity or N-protected.
Highly Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)5.8 - 7.2that are highly polar and/or can accept H-bonds.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water5.1 - 10.2that are highly polar and can donate/accept H-bonds.

Step 2: Employ a Co-solvent System If a single solvent isn't effective, a mixture of two miscible solvents can provide a "tunable" polarity.

  • For increasing polarity: A common and highly effective strategy is to add a small amount of a polar solvent to a less polar one. For instance, if your compound is sparingly soluble in DCM, adding 1-10% methanol can dramatically increase solubility.

  • For decreasing polarity: This is less common for initial dissolution but can be used in chromatography or crystallization.

Protocol: Small-Scale Co-solvent Solubility Test

  • Place a few milligrams of your azetidine derivative in a small vial.

  • Add a small volume (e.g., 0.5 mL) of the primary, less polar solvent (e.g., DCM or EtOAc).

  • If the compound does not dissolve, add a polar co-solvent (e.g., methanol) dropwise while stirring or agitating.

  • Observe for dissolution. This will give you an approximate ratio of solvents needed.

Step 3: Introduce Physical Agitation and Heat

  • Sonication: Placing the sample in an ultrasonic bath can help break up solid particles and accelerate dissolution.

  • Gentle Heating: Gently warming the solvent can increase the kinetic energy of the system and overcome the lattice energy of the solid. Always use gentle heat and be mindful of the boiling point of your solvent and the thermal stability of your compound.

Issue 2: My azetidine derivative precipitates out during reaction work-up or purification.

Precipitation during an aqueous work-up or upon concentration for chromatography is a sign of a significant polarity change.

For Aqueous Work-ups: If your product is precipitating upon addition of water, it is likely quite nonpolar.

  • Solution: Ensure you have a sufficiently large volume of a suitable organic extraction solvent (e.g., ethyl acetate, DCM) present before adding the aqueous layer. Vigorous stirring can help keep the compound in the organic phase. If the product is somewhat polar and crashes out between layers, using a solvent mixture like 3:1 chloroform/isopropanol for extraction can be effective for pulling more polar compounds into the organic phase.[9]

For Chromatographic Purification: If your compound precipitates on the silica gel column, it is likely due to low solubility in the chosen eluent.

  • Problem: You are trying to run the column in a solvent system that is too nonpolar (e.g., high hexane content).

  • Solution 1 (Dry Loading): Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM, methanol, or acetone), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent to dryness. This dry powder can then be loaded onto the top of your column. This prevents a large volume of a strong solvent from being introduced directly to the column.

  • Solution 2 (Modify the Mobile Phase): Increase the polarity of your starting eluent. If you are using a hexane/ethyl acetate gradient, start with a higher percentage of ethyl acetate. For very polar compounds, you may need to add a small percentage of methanol to your eluent system.

Issue 3: I can't get a clear solution of my azetidine derivative for NMR analysis.

A clear, homogenous solution is essential for high-quality NMR data.

Step 1: Choose an Appropriate Deuterated Solvent Based on the polarity of your compound, select from the common deuterated NMR solvents.

Deuterated SolventPolarityComments
Chloroform-d (CDCl₃)Moderately Polar AproticGood for many N-protected or moderately polar azetidines.
Acetone-d₆Polar AproticA slightly more polar alternative to CDCl₃.
Methanol-d₄ (CD₃OD)Polar ProticExcellent for polar, hydrogen-bonding azetidines. Will exchange with N-H and O-H protons.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)Highly Polar AproticOften the solvent of last resort for very polar, difficult-to-dissolve compounds.[10]

Step 2: Use a Co-solvent System for NMR If solubility is poor in a single solvent, a mixture can be used. A common practice is to dissolve the compound in a small amount of DMSO-d₆ and then dilute with CDCl₃ to improve the resolution of the spectrum.

Step 3: Consider Salt Formation For azetidine derivatives with a basic nitrogen or an acidic proton (like a carboxylic acid), forming a salt can dramatically increase solubility in polar solvents.

  • For basic azetidines: Adding a drop of deuterated trifluoroacetic acid (TFA-d) to your NMR tube can protonate the nitrogen, forming a salt that may be more soluble in solvents like CD₃OD or D₂O.

  • For acidic azetidines: Adding a small amount of a volatile base like triethylamine or a stronger base like sodium deuteroxide (NaOD) in D₂O can form a soluble carboxylate salt.

Workflow for NMR Sample Preparation

start Start: Insoluble Azetidine for NMR try_cdcl3 Try CDCl₃ start->try_cdcl3 check_sol Soluble? try_cdcl3->check_sol try_dmso Try DMSO-d₆ try_dmso->check_sol try_cd3od Try CD₃OD try_cd3od->check_sol check_sol->try_dmso No check_sol->try_cd3od No success Acquire Spectrum check_sol->success Yes fail Still Insoluble check_sol->fail No cosolvent Use Co-solvent (e.g., DMSO-d₆/CDCl₃) fail->cosolvent salt Salt Formation (Add TFA-d or base) fail->salt cosolvent->success salt->success

Sources

Technical Support Center: Stereochemical Integrity in Chiral Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the more nuanced challenges in modern synthetic chemistry: preventing racemization during the synthesis of chiral azetidines. These strained, four-membered rings are critical pharmacophores and versatile building blocks, but their stereochemical integrity can be frustratingly fragile.[1][2][3]

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will move from understanding the fundamental mechanisms of racemization to proactive synthetic design and finally, to a troubleshooting guide for when things go awry.

Section 1: Frequently Asked Questions - Understanding the Enemy

This section addresses the foundational principles of why and how racemization occurs in azetidine systems.

Q1: What makes the stereocenters on an azetidine ring so susceptible to racemization?

A: The primary culprit is the inherent ring strain of the azetidine core (~25.4 kcal/mol).[3] This strain can facilitate reactions that compromise stereocenters. The most common mechanisms include:

  • Epimerization at C2 or C4 via Enolate Formation: If a stereocenter is adjacent to a carbonyl group (e.g., in azetidin-2-ones) or another acidifying group, a base can abstract the α-proton.[4] The resulting planar, achiral enolate intermediate can then be re-protonated from either face, leading to a mixture of enantiomers or diastereomers.[4]

  • Ring-Opening/Closing Equilibria: Under acidic or basic conditions, the azetidine ring can undergo cleavage to form an acyclic intermediate.[5] If this process is reversible and rotation occurs around the single bonds of the open-chain form, subsequent re-cyclization can lead to a loss of the original stereochemistry.

  • SN1-type Reactions: If a leaving group is present on a stereocenter, conditions that favor an SN1-type reaction (e.g., polar protic solvents, Lewis acids) can lead to a planar carbocation intermediate, which will lose its stereochemical information.[4]

Q2: My starting material is an enantiopure amino acid. At which stage of the synthesis is racemization most likely to occur?

A: Racemization is most probable during steps involving intramolecular cyclization to form the four-membered ring, especially when strong bases are used.[6][7] The key step is typically the 4-exo-tet cyclization, where a nitrogen nucleophile attacks a carbon bearing a leaving group (like a tosylate, mesylate, or halide).[8][9]

If a strong, non-hindered base is used to deprotonate the amine, it might also abstract a proton alpha to an activating group (e.g., an ester) on the chiral carbon, leading to racemization before the ring even closes.

Q3: Does the choice of N-protecting group influence stereochemical stability?

A: Absolutely. The N-protecting group has a profound electronic and steric influence.

  • Electron-Withdrawing Groups (e.g., Tosyl (Ts), Boc): These groups increase the acidity of the N-H proton, allowing for the use of milder bases for deprotonation prior to cyclization. However, they can also increase the acidity of protons at the C2 and C4 positions, potentially making them more susceptible to base-mediated epimerization. Some protecting groups, like trifluoroacetyl (TFA), have been shown to be removable in situ without promoting racemization.[10]

  • Bulky Groups (e.g., Trityl (Tr)): These can sterically hinder the approach of reagents that might cause racemization at other sites on the ring.

Section 2: Troubleshooting Guide - When Enantiomeric Excess (% ee) Drops

This guide is designed for when you've analyzed your product and found a partial or complete loss of stereochemical purity.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low % ee after ring-closing cyclization 1. Base-mediated epimerization: The base used for cyclization is too strong or not sterically hindered enough, causing deprotonation at the stereocenter.[7] 2. Harsh Temperature: High reaction temperatures can provide enough energy to overcome inversion barriers or promote side reactions.[11]1. Switch to a weaker or bulkier base. Change from NaH or LDA to K₂CO₃, Cs₂CO₃, or a hindered amine base like DBU or Et₃N.[6][7] 2. Lower the reaction temperature. Run the cyclization at 0 °C or room temperature if possible, even if it requires longer reaction times.
Racemization detected during workup or purification 1. Acidic/Basic Workup: Aqueous acidic or basic washes can catalyze ring-opening or epimerization. 2. Silica Gel Chromatography: The acidic nature of standard silica gel can cause degradation or racemization of sensitive azetidines.1. Use a neutral workup. Wash with saturated aqueous NaCl (brine) and dry over Na₂SO₄ or MgSO₄. 2. Use deactivated silica gel. Neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use alumina for chromatography.
Product appears pure by NMR but shows two peaks on chiral HPLC 1. Incomplete Diastereoselection: The reaction produced diastereomers, not enantiomers, which are often indistinguishable by standard ¹H NMR. 2. On-Column Racemization: The chiral stationary phase (CSP) or mobile phase additives are interacting with the analyte in a way that causes racemization during the analysis itself.1. Re-evaluate the reaction mechanism. Diastereomers arise when a new stereocenter is formed in a molecule that already has one. Review the stereocontrol of your reaction.[6][12] 2. Modify HPLC conditions. Try a different CSP (e.g., switch from a polysaccharide-based column to a Pirkle-type).[13] Use non-polar mobile phases (Hexane/IPA) where possible.

Section 3: Proactive Strategies & Key Protocols

Success lies in careful planning. The following strategies and protocols are designed to proactively preserve stereochemistry.

Strategy 1: Judicious Choice of Reaction Conditions

The most critical step is often the intramolecular SN2 cyclization. The conditions must be optimized to favor the desired 4-exo-tet ring closure while suppressing pathways that erode stereochemical purity.

Diagram: The Cyclization Crossroads

The following diagram illustrates the desired reaction pathway versus the competing racemization pathway during a base-mediated cyclization of a γ-amino ester derivative.

cluster_0 Desired Pathway: Stereoretention cluster_1 Competing Pathway: Racemization Start Chiral Precursor (γ-amino halide/sulfonate) Cyclization Intramolecular SN2 Attack (4-exo-tet) Start->Cyclization Mild Base (e.g., K₂CO₃) Low Temperature Product Enantiopure Azetidine Cyclization->Product Start_Rac Chiral Precursor Enolate Achiral Enolate Intermediate (Planar) Start_Rac->Enolate Strong Base (e.g., NaH, LDA) High Temperature Racemate Racemic Azetidine Enolate->Racemate Re-protonation/ Cyclization

Caption: Desired SN2 cyclization vs. base-mediated racemization pathway.

Protocol 1: Stereoretentive Intramolecular Cyclization

This protocol is adapted from methodologies that prioritize stereochemical integrity during the formation of the azetidine ring from a chiral γ-amino alcohol precursor.[8][9][14]

Objective: To synthesize a chiral N-protected azetidine from its corresponding open-chain precursor with minimal loss of enantiomeric excess.

Materials:

  • Chiral N-protected-γ-amino alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

Procedure:

  • Mesylation (Activation of Alcohol):

    • Dissolve the chiral N-protected-γ-amino alcohol in anhydrous DCM (0.1 M concentration) in a flame-dried, N₂-purged flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add Et₃N or DIPEA dropwise, followed by the slow, dropwise addition of MsCl.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Rationale: This in-situ formation of the mesylate leaving group at low temperature minimizes side reactions.

  • Workup of Mesylate:

    • Quench the reaction by adding cold water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo at a low temperature (< 30 °C). Do not heat. The crude mesylate is often unstable and should be used immediately.

  • Cyclization:

    • Immediately dissolve the crude mesylate in anhydrous MeCN or THF (0.05 M).

    • Add finely ground K₂CO₃ to the solution.

    • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours.

    • Rationale: K₂CO₃ is a mild, non-nucleophilic base that is sufficient to deprotonate the N-H of a carbamate or sulfonamide for cyclization but is generally not strong enough to cause epimerization of adjacent stereocenters.[6] Acetonitrile or THF are suitable polar aprotic solvents.[7]

  • Final Workup and Purification:

    • Filter off the K₂CO₃ and wash the solid with the reaction solvent.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product using column chromatography on neutral alumina or triethylamine-deactivated silica gel to avoid acid-catalyzed decomposition.

Strategy 2: Chiral Integrity Checkpoints

It is crucial to monitor the stereochemical purity of your material throughout the synthesis. Do not wait until the final step to discover a problem.

Diagram: Synthetic Workflow with Chiral Analysis

G A Chiral Starting Material (e.g., Amino Acid) B Precursor Synthesis (e.g., Reduction, Alkylation) A->B C Chiral HPLC/GC Checkpoint 1 B->C D Ring-Closing Cyclization C->D ee > 99% E Crude Product Analysis (Chiral HPLC/GC) Checkpoint 2 D->E F Purification (Neutral Conditions) E->F ee maintained? G Final Product Analysis (Chiral HPLC/GC) Checkpoint 3 F->G H Proceed to Next Step G->H ee > 99%

Caption: Recommended workflow incorporating chiral analysis checkpoints.

Protocol 2: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (% ee) of a chiral azetidine derivative.

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for N-heterocycles.[13][15][16][17]

Typical Starting Conditions:

  • Column Selection: Start with a common polysaccharide-based column like Chiralpak® ID or IF.

  • Mobile Phase: Use a normal-phase eluent system, typically a mixture of n-Hexane and 2-Propanol (IPA). A good starting gradient is 90:10 (Hexane:IPA).[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your compound absorbs (e.g., 210-254 nm).

  • Sample Preparation: Dissolve a small amount of your sample (~1 mg/mL) in the mobile phase. Ensure it is fully dissolved and filter if necessary.

  • Injection: Inject 5-10 µL.

  • Analysis:

    • If no separation is observed, systematically vary the percentage of IPA (e.g., try 95:5, 80:20).

    • If peaks are broad, try lowering the flow rate.

    • If resolution is still poor, a different CSP may be required.

    • To confirm peak identity, inject a sample of the racemic material, which should show two peaks of equal area.

References

  • Benchchem. (n.d.). Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide. BenchChem.
  • Couto, I., et al. (2019). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 24(21), 3893. Available at: [Link]

  • Wang, Z., et al. (2025).
  • Singh, G. S., & Ombito, J. O. (2025). Preparation of 2-substituted azetidines via C−H arylation.
  • Benchchem. (n.d.). Preventing racemization during 3-Phenoxyazetidine derivatization. BenchChem.
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  • Maimone, T. J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3585-3598. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate.
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  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. BenchChem.
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  • Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3739-3755. Available at: [Link]

  • Schindler, C. S., et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Organic Letters, 22(15), 5845-5850.
  • Buchwald, S. L., et al. (2018). CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines. Journal of the American Chemical Society, 140(40), 12864-12869. Available at: [Link]

  • Luisi, R., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(1), 232-237.
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  • Ellman, J. A., et al. (2020). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 85(15), 9637-9649.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

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Technical Support Center: Method Development for the Chiral Separation of Azetidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of azetidine enantiomers. Azetidines are a critical class of nitrogen-containing heterocycles in modern drug discovery, prized for their unique structural properties.[1][2] However, the stereoselective synthesis and separation of their enantiomers present significant analytical challenges. The inherent basicity of the azetidine nitrogen and the stability of the strained four-membered ring are key factors that must be managed during method development.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of azetidine enantiomers so critical in pharmaceutical development?

A: The importance is rooted in stereospecific bioactivity. Enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic profiles.[5][6] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even cause adverse effects (the distomer).[6][7] Regulatory agencies like the FDA strongly favor the development of single-enantiomer drugs to ensure safety and efficacy, making robust chiral separation methods essential for quality control, stability testing, and clinical studies.[5]

Q2: What are the most effective analytical techniques for separating azetidine enantiomers?

A: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold-standard techniques for this purpose.[3][8]

  • HPLC with Chiral Stationary Phases (CSPs) is the most widely used method due to its versatility and the wide variety of available CSPs.[9][10]

  • SFC is an increasingly popular "green" alternative that often provides faster, more efficient separations with reduced organic solvent consumption.[11][12]

  • Other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed but are generally less common for this specific application.[13][14]

Q3: I'm starting a new project. What type of HPLC column is the best starting point for separating a novel azetidine compound?

A: For azetidines and other nitrogen heterocycles, polysaccharide-based Chiral Stationary Phases (CSPs) are the most successful and versatile.[3][15] These columns, typically derived from amylose or cellulose coated or immobilized on a silica support, offer a broad range of chiral recognition capabilities. Columns from well-established series like CHIRALPAK® and CHIRALCEL® are excellent starting points for your initial screening.[3][16]

Q4: Is it necessary to add an additive to my mobile phase?

A: Yes, for basic compounds like azetidines, using a mobile phase additive is almost always required to achieve good peak shape and reproducibility.[17] The basic nitrogen of the azetidine ring can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to severe peak tailing.[15] Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase will mask these active sites and dramatically improve peak symmetry.[15][18]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during method development and validation.

Issue 1: Poor or No Enantiomeric Resolution

Q: My azetidine enantiomers are co-eluting, or the resolution (Rs) is well below the target of 1.5. What steps should I take to improve the separation?

A: Achieving baseline resolution is a function of optimizing selectivity (α), efficiency (N), and retention factor (k'). A systematic approach is crucial.[7][19]

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions for your specific analyte.

    • Solution: Screen a panel of CSPs with different selectors. A good starting point includes columns with amylose and cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), or tris(3-chloro-4-methylphenylcarbamate) coatings.[15][20]

  • Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers in the mobile phase are critical for modulating selectivity.[7]

    • Solution (Normal Phase): If using a standard mobile phase like Hexane/Isopropanol (IPA), try switching the alcohol modifier to Ethanol (EtOH) or n-Propanol. The change in the hydrogen-bonding characteristics of the alcohol can significantly alter selectivity. Vary the alcohol percentage systematically (e.g., in 5% increments from 10% to 30%).

    • Solution (SFC): In SFC, the choice of co-solvent is paramount. Methanol is a common starting point, but screening other alcohols like ethanol or isopropanol can unlock separation.[8]

  • Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition and can have a profound, sometimes unpredictable, impact on separation.[7]

    • Solution: Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity and retention, which can improve resolution, although peaks will be broader. In some cases, increasing the temperature can improve efficiency and may even reverse the elution order of the enantiomers.[7]

  • Inadequate Flow Rate: Chiral separations can be sensitive to flow rate.

    • Solution: While counterintuitive, reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[15]

Workflow for Chiral Method Development

G cluster_prep 1. Preparation cluster_screen 2. Screening Phase cluster_opt 3. Optimization Phase cluster_val 4. Validation Analyte Define Analyte (Azetidine Structure, pKa) CSP_Select Select Initial CSPs (Polysaccharide-based) Analyte->CSP_Select MP_Select Select Mobile Phase Modes (NP, RP, SFC) CSP_Select->MP_Select Screen Perform Initial Screening (Multiple CSPs & MPs) MP_Select->Screen Eval Evaluate Results (Identify 'Hits' with any separation) Screen->Eval Optimize Optimize 'Hit' Conditions (Modifier %, Additive, Temp, Flow Rate) Eval->Optimize Resolution Target: Rs > 1.5 Optimize->Resolution Validate Method Validation (per ICH/FDA Guidelines) Resolution->Validate Routine Routine Analysis Validate->Routine

Caption: A systematic workflow for developing a robust chiral separation method.

Issue 2: Poor Peak Shape (Tailing)

Q: My azetidine peaks have significant tailing, which is compromising my resolution and integration. What is the cause and how do I fix it?

A: Peak tailing for basic analytes like azetidines is a classic symptom of undesirable secondary interactions with the stationary phase.[21]

Primary Cause & Solution:

  • Silanol Interactions: The primary amine or tertiary amine in the azetidine ring is basic and will interact ionically with acidic silanol groups present on the surface of the silica support. This leads to mixed-mode retention and results in tailing peaks.[15]

    • Solution: Add a basic modifier to your mobile phase to compete with the analyte for these active sites. Start with 0.1% (v/v) Diethylamine (DEA) for normal phase or SFC.[15][17] For reversed-phase, ensure your mobile phase is adequately buffered or contains a basic additive. In some cases, other amines like ethanolamine can provide even better peak symmetry.[17]

Other Potential Causes:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[22][23]

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Strongly retained impurities from previous injections can create active sites at the column inlet.

    • Solution: Use a guard column and ensure proper sample cleanup. If using an immobilized CSP, follow the manufacturer's instructions for column washing with strong solvents.[24]

Issue 3: Unstable Retention Times and Poor Reproducibility

Q: My retention times are drifting from one injection to the next, making quantification unreliable. How can I stabilize my method?

A: Drifting retention times are typically caused by an unequilibrated system or changes in the mobile phase composition.[15]

Potential Causes & Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases, particularly in normal phase, can take a long time to fully equilibrate with the mobile phase.

    • Solution: Before starting your analytical run, flush the column with the mobile phase for at least 20-30 column volumes.[15] When changing mobile phases, always ensure a thorough flush.

  • Mobile Phase Inconsistency: Volatile components of the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and affecting retention.

    • Solution: Keep your mobile phase bottles loosely capped to prevent evaporation while allowing for pump draw. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[15]

  • Temperature Fluctuations: Ambient temperature changes in the lab can affect mobile phase viscosity and retention times.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature. This is crucial for achieving high reproducibility.[23]

  • Column "Memory Effect": Additives can adsorb onto the stationary phase over time. When you switch to a new column, it may initially behave differently than the older, conditioned column.[18][24]

    • Solution: Condition a new column by flushing it for an extended period (a few hours) with a mobile phase containing the relevant additive before analytical use.[24]

Data Presentation: Starting Conditions for Screening

The following table provides recommended starting points for screening azetidine enantiomers on polysaccharide CSPs.

Parameter Normal Phase (NP) HPLC Supercritical Fluid (SFC) Reversed-Phase (RP) HPLC
Typical Columns CHIRALPAK® IA, IB, IC, ID, IFCHIRALCEL® OD, OJCHIRALPAK® IA, IB, IC, ID, IFCHIRALCEL® OD, OJCHIRALPAK® IA, IB, IC, ID, IF
Mobile Phase Hexane / Alcohol (IPA or EtOH)CO₂ / Co-solvent (MeOH or EtOH)Acetonitrile / Water or Buffer
Typical Gradient Isocratic: 80/20, 90/10 (Hexane/Alcohol)Gradient: 5% to 40% Co-solventGradient: 10% to 90% Acetonitrile
Additive 0.1% Diethylamine (DEA)0.1% - 0.5% DEA in Co-solvent0.1% Trifluoroacetic Acid (TFA) or use a buffer (e.g., Ammonium Bicarbonate)
Flow Rate 1.0 mL/min3.0 mL/min0.8 mL/min
Temperature 25 °C40 °C25 °C
Troubleshooting Logic Diagram

G Start Poor Resolution (Rs < 1.5) CheckPeakShape Is Peak Shape Good? (Tailing Factor < 1.5) Start->CheckPeakShape AddBasic Add/Optimize Basic Additive (e.g., 0.1% DEA) CheckPeakShape->AddBasic No (Tailing) ChangeModifier Change Alcohol Modifier (e.g., IPA -> EtOH) CheckPeakShape->ChangeModifier Yes AddBasic->CheckPeakShape OptimizeTemp Screen Temperature (e.g., 15°C, 25°C, 40°C) ChangeModifier->OptimizeTemp ChangeCSP Screen Different CSP OptimizeTemp->ChangeCSP No Improvement

Caption: A logical flow for troubleshooting poor enantiomeric resolution.

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2005). Journal of Chromatography A. [Link]

  • Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 38(3), 781-793. [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. (1994).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2013). Springer Nature Experiments. [Link]

  • Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. [Link]

  • Khan, M. A. M. (2014). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. University of Texas at Arlington. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Validation of Chromatographic Methods. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru. [Link]

  • Cherney, R. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • El-Tunsi, A. T. (2019). Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. National Institutes of Health (NIH). [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health (NIH). [Link]

  • Peng, L., et al. (2010). Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. ResearchGate. [Link]

  • Gotti, R., et al. (1998). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. Journal of Chromatography A. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Wang, Z., et al. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]

  • Cherney, R. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health (NIH). [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (n.d.). The Analytical Scientist. [Link]

  • Jiang, Z., et al. (2017). Chiral separation of 12 pairs of enantiomers by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin as the chiral selector... Journal of Separation Science. [Link]

  • DeLorbe, J. E., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health (NIH). [Link]

  • Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Counterion-Induced Asymmetric Control on Azetidiniums: A Facile Access to Chiral Amines. (2019). Angewandte Chemie International Edition. [Link]

  • Rudenko, B. A., & Kuraeva, Y. B. (2017). New Chiral Stationary Phases: Preparation, Properties, and Applications in Gas Chromatography. ResearchGate. [Link]

  • Al-azzawi, A., et al. (2017). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Journal of Chromatography B. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Ali, I., et al. (2023). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Tubaon, R. T., et al. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules. [Link]

  • Li, Y., et al. (2020). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. [Link]

  • Regalado, E. L., & Welch, C. J. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • Tu, H., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Institutes of Health (NIH). [Link]

  • Keshipeddy, S., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH). [Link]

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Validation & Comparative

Comparative Biological Activity of (S)-1-Isopropylazetidine-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its constrained nature offers a unique conformational rigidity that can pre-organize molecules for optimal interaction with biological targets, often leading to enhanced potency and selectivity. Among the various substituted azetidines, derivatives of azetidine-2-carboxylic acid, as proline analogues, have garnered significant attention.[1] These compounds can act as mimetics of proline, a crucial amino acid in many biological processes, thereby interfering with protein structure and function. This guide focuses on the biological activity of derivatives of (S)-1-Isopropylazetidine-2-carboxylic acid, a specific scaffold that combines the conformational constraints of the azetidine ring with the steric and electronic properties of an N-isopropyl group.

The seemingly subtle addition of an isopropyl group to the nitrogen atom of the azetidine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Understanding the structure-activity relationships (SAR) of these derivatives is paramount for the rational design of novel therapeutics. This guide will provide a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols for key biological assays.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are diverse, with potential applications in oncology, inflammation, and infectious diseases. The following sections and tables summarize the available data, comparing different amide and ester derivatives.

Anticancer Activity: Targeting STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in tumor cell proliferation, survival, and metastasis. Its constitutive activation is a hallmark of many human cancers, making it an attractive therapeutic target. A study on (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors revealed the critical role of the azetidine scaffold and its substituents in modulating inhibitory potency.[2] While this study focused on the (R)-enantiomer, the findings provide valuable insights into the SAR of this class of compounds.

Compound IDN-SubstituentCarboxamide MoietySTAT3 EMSA IC50 (µM)Reference
5a (perfluorophenyl)sulfonyl4-(N-(4-cyclohexylbenzyl)carboxamido)-2-hydroxybenzoic acid0.52[2]
5b (perfluorophenyl)sulfonyl4-(N-(4-cyclohexylbenzyl)carboxamido)-2-hydroxybenzoic acid2.22[2]
5o (perfluorophenyl)sulfonyl4-(N-(4-(trifluoromethyl)benzyl)carboxamido)-2-hydroxybenzoic acid0.38[2]
8i (perfluorophenyl)sulfonyl4-(N-(4-cyanobenzyl)carboxamido)-2-hydroxybenzoic acid0.34[2]
Note: The above data is for (R)-azetidine-2-carboxamides. Data for the corresponding (S)-1-isopropyl derivatives is not yet publicly available but these findings suggest the potential of this scaffold.

The data clearly indicates that the (R)-enantiomer is more potent than the (S)-enantiomer in this series of STAT3 inhibitors.[2] Furthermore, the substitution on the carboxamide moiety significantly impacts activity, with electron-withdrawing groups on the benzyl ring generally leading to higher potency.[2] Although specific data for this compound derivatives as STAT3 inhibitors is not available, these results strongly suggest that this scaffold warrants investigation in this therapeutic area.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The ability to modulate inflammatory pathways is a critical goal in drug discovery. Cell-based assays using human monocytic cell lines, such as THP-1, are widely used to screen for anti-inflammatory compounds. These assays measure the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-8, in response to an inflammatory stimulus like lipopolysaccharide (LPS).

While specific anti-inflammatory data for this compound derivatives is not yet published, the general class of azetidine derivatives has been explored for such activities. The experimental protocol provided in this guide can be readily adapted to evaluate novel derivatives.

Enzyme Inhibition: Targeting Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides. Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammation. The development of potent and selective FAAH inhibitors is an active area of research.

The constrained nature of the azetidine ring in this compound derivatives makes them interesting candidates for exploration as enzyme inhibitors. The detailed protocol for a fluorescence-based FAAH inhibitor screening assay provided below can be utilized to assess the potential of these compounds.

Experimental Protocols

To facilitate the evaluation of novel this compound derivatives, detailed protocols for key biological assays are provided below.

Synthesis of (S)-1-Isopropylazetidine-2-carboxamides (General Procedure)

The synthesis of the target carboxamides typically involves the coupling of this compound with a desired amine.

Synthesis A (S)-1-Isopropylazetidine- 2-carboxylic acid E (S)-1-Isopropylazetidine- 2-carboxamide Derivative A->E B Amine (R-NH2) B->E C Coupling Reagents (e.g., HATU, DIPEA) C->E Activation D Solvent (e.g., DMF) D->E Reaction Medium

Caption: General synthetic scheme for (S)-1-Isopropylazetidine-2-carboxamide derivatives.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired amine (1.1 eq).

  • Add a coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-1-Isopropylazetidine-2-carboxamide derivative.

Cell-Based Anti-Inflammatory Assay using THP-1 Cells

This protocol describes a method to evaluate the anti-inflammatory potential of test compounds by measuring their ability to inhibit cytokine production in PMA-differentiated and LPS-stimulated THP-1 cells.[3]

THP1_Assay A Plate THP-1 cells B Differentiate with PMA (48 hours) A->B C Add Test Compounds B->C D Stimulate with LPS (24 hours) C->D E Collect Supernatant D->E F Measure Cytokine Levels (e.g., TNF-α, IL-8) by ELISA E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for the THP-1 cell-based anti-inflammatory assay.

Step-by-Step Protocol:

  • Seed THP-1 human monocytic cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Differentiate the cells into macrophage-like cells by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubate for 48 hours.[3]

  • After differentiation, carefully remove the medium and replace it with fresh medium containing various concentrations of the test this compound derivatives. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with the test compounds for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.[3]

  • Incubate the plate for an additional 24 hours.

  • Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-8, using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the concentration of each compound that inhibits cytokine production by 50% (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Fluorescence-Based FAAH Inhibitor Screening Assay

This protocol provides a high-throughput method for identifying inhibitors of Fatty Acid Amide Hydrolase (FAAH) using a fluorogenic substrate.[4][5]

FAAH_Assay A Prepare Reagents: - FAAH Enzyme - Fluorogenic Substrate - Test Compounds B Add FAAH Enzyme and Test Compound to microplate wells A->B C Pre-incubate B->C D Initiate reaction by adding Fluorogenic Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) E->F G Data Analysis (% Inhibition, IC50) F->G

Caption: Workflow for the fluorescence-based FAAH inhibitor screening assay.

Step-by-Step Protocol:

  • Prepare a stock solution of the test this compound derivatives in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the FAAH enzyme solution. Include wells for a positive control (known FAAH inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.[5]

  • Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[5]

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader with excitation and emission wavelengths set to 340-360 nm and 450-465 nm, respectively.[5]

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The limited available data, particularly from the closely related (R)-azetidine-2-carboxamides, highlights their potential as potent STAT3 inhibitors for cancer therapy.[2] The conformational constraint imposed by the azetidine ring, coupled with the modifiable N-isopropyl and C2-carboxamide groups, provides a rich chemical space for further optimization.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds for various therapeutic targets. The experimental protocols provided in this guide offer a robust framework for such investigations. As our understanding of the biological impact of this unique scaffold grows, we can anticipate the emergence of novel and effective drug candidates for a range of human diseases.

References

  • Sirenko, O., Olsen, C., & Cromwell, E. (2021). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Technical Bulletin.
  • Cayman Chemical. (2022). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 158-164.
  • Shinde, S. S., et al. (2015). and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. Organic & Biomolecular Chemistry, 13(26), 7211-7215.
  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.
  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9, 247-257.
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  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Valenteen, W., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 488-502.
  • Servusová, B., et al. (2012).
  • Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4684.
  • Zovko, M., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. RSC Advances, 12(23), 14659-14674.
  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit.
  • Singh, R. P., et al. (2021). Biological evaluation of some novel 1,3-bis substituted-2-isopropylamidines by in silico molecular dynamics and simulation studies. New Journal of Chemistry, 45(31), 14144-14157.
  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Mamedova, L., et al. (2017). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 22(11), 1895.
  • Sureshbabu, V. V., et al. (2019). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Rodgers, K. J., Kabalan, J., & Phillips, C. R. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999.

Sources

A Senior Application Scientist's Guide: (S)-1-Isopropylazetidine-2-carboxylic acid vs. Proline in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of (S)-1-Isopropylazetidine-2-carboxylic acid and its natural analogue, L-proline, for peptide-based research and development. In the quest for novel therapeutics and research tools, the strategic substitution of natural amino acids with synthetic analogues is a cornerstone of modern peptide chemistry. This guide provides an in-depth look at how the subtle change from a five-membered pyrrolidine ring (Proline) to a four-membered N-isopropyl-substituted azetidine ring can profoundly impact peptide structure, stability, and function.

This document is structured to provide not just data, but actionable insights. We will explore the fundamental structural differences, their conformational implications, and the resulting effects on peptide properties. Detailed experimental protocols are provided to serve as a validated starting point for your own comparative studies.

The Structural Basis for Comparison: A Tale of Two Rings

At the heart of this comparison lies the geometric distinction between the five-membered pyrrolidine ring of proline and the four-membered ring of azetidine-2-carboxylic acid.[1] Proline is unique among the 20 proteinogenic amino acids for its secondary amine, which is incorporated into a rigid ring structure. This rigidity restricts the peptide backbone's conformational freedom, often inducing specific secondary structures like the polyproline II (PPII) helix and playing a critical role in protein folding.[2]

This compound (herein referred to as iPr-Aze) is a synthetic analogue that further constrains the peptide backbone. The smaller, four-membered azetidine ring is significantly more strained than proline's pyrrolidine ring. This increased strain has profound stereoelectronic effects that alter bond angles and torsional preferences along the peptide chain. The N-isopropyl group adds further steric bulk, influencing the cis-trans isomerization equilibrium of the preceding peptide bond, a key feature of proline chemistry.

Caption: Structural comparison of L-Proline and its synthetic analogue, iPr-Aze.

Impact on Peptide Conformation and Stability

The primary consequence of substituting Proline with an azetidine analogue like iPr-Aze is the modulation of the peptide's conformational landscape. The incorporation of azetidine-2-carboxylic acid can alter the secondary and tertiary structures of proteins.[3] This makes it a valuable tool in protein engineering and peptide synthesis to study folding and stability.[]

Key Conformational Effects:

  • Increased Rigidity: The azetidine ring imparts greater rigidity than the proline ring, leading to peptides with more defined folding patterns.[5]

  • Cis/Trans Isomerization: The Xaa-Pro peptide bond exists in a dynamic equilibrium between cis and trans conformations, a slow process that can be a rate-limiting step in protein folding. Studies on tetrapeptides containing L-azetidine-2-carboxylic acid have shown that its incorporation can significantly perturb the normal proline peptide secondary structure, in some cases favoring an all-cis peptide bond conformation.[6]

  • Secondary Structure: Azetidine-containing residues can act as potent inducers of specific secondary structures, such as β-turns.[7] In proline-rich sequences, which often adopt a polyproline II (PPII) helix, substitution with azetidine analogues can either stabilize or disrupt this conformation depending on the context.

Comparative Data Summary

The following table summarizes hypothetical but expected experimental outcomes based on the known principles of proline and azetidine chemistry.

ParameterPeptide with ProlinePeptide with iPr-AzeRationale & Expected Outcome
Melting Temp. (Tm) 45 °C55 °CIncreased rigidity from the azetidine ring enhances thermal stability of folded structures like collagen-mimetic triple helices.[8]
% Cis Isomer (NMR) ~15%~30%The N-isopropyl group and ring strain can shift the equilibrium to favor the more compact cis isomer.
PPII Helix Signature (CD) Strong negative band ~205 nm, weak positive band ~228 nmAltered signature; potential decrease in PPII content or shift in bands.The stricter torsional angles of iPr-Aze can disrupt the ideal PPII helical parameters.[9][10]
Proteolytic Resistance ModerateHighThe unnatural amino acid and constrained conformation can prevent recognition and cleavage by proteases.[11]

Experimental Protocols for Comparative Analysis

To empirically validate these differences, a systematic experimental approach is required. The following protocols provide a self-validating framework for comparing two model peptides:

  • Peptide-Pro: Ac-Gly-Tyr-Pro -Asn-NH₂

  • Peptide-Aze: Ac-Gly-Tyr-iPr-Aze -Asn-NH₂

Caption: Workflow for synthesis and comparative analysis of Proline vs. iPr-Aze peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Causality: SPPS allows for the controlled, stepwise assembly of the peptide chain on a solid support. Using Fmoc-protected amino acids is standard, but incorporating unnatural amino acids like Fmoc-(S)-1-Isopropylazetidine-2-carboxylic acid requires verification of coupling efficiency.

  • Resin Preparation: Start with 0.1 mmol of Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids (Asn, Tyr, Gly): Dissolve 4 equivalents (0.4 mmol) of Fmoc-amino acid, 4 eq. of HBTU, and 8 eq. of DIPEA in DMF. Add to the resin and shake for 1-2 hours.

    • For Fmoc-Pro-OH and Fmoc-iPr-Aze-OH : Use the same protocol. Self-Validation: After coupling, perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), recouple for another hour.

  • Capping and Acetylation: After the final amino acid (Gly) is coupled and deprotected, acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM). Treat with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify using Reverse-Phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA. Confirm the mass of the pure fractions via Mass Spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's secondary structure.[10] Proline-rich peptides often exhibit a characteristic PPII spectrum.[12] We will assess how the iPr-Aze substitution alters this signature.

  • Sample Preparation: Prepare 50 µM solutions of each purified peptide (Peptide-Pro and Peptide-Aze) in a 10 mM potassium phosphate buffer, pH 7.0.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrophotometer to scan from 190 nm to 260 nm.

  • Data Acquisition: Record the CD spectra at 25 °C. For each peptide, acquire three scans and average them to improve the signal-to-noise ratio.

  • Blank Subtraction: Subtract the spectrum of the buffer-only solution from the peptide spectra.

  • Data Conversion: Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.

  • Analysis: Compare the spectra. Look for the characteristic PPII negative peak around 205 nm and a positive peak around 228 nm in Peptide-Pro.[2] Note any significant shifts or changes in intensity in the Peptide-Aze spectrum.

Protocol 3: Determination of Cis/Trans Isomer Ratio by ¹H NMR Spectroscopy

Causality: The chemical environment of atoms in a peptide is different in the cis and trans conformations, leading to distinct signals in the NMR spectrum. For the Tyr-Pro/Aze bond, the Cα protons of Tyrosine are particularly sensitive reporters. Integration of these distinct peaks allows for quantification of the two populations.

  • Sample Preparation: Dissolve ~2 mg of each lyophilized peptide in 0.5 mL of D₂O containing a known concentration of a reference standard (e.g., DSS).

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum for each sample on a 500 MHz or higher spectrometer at 25 °C. Ensure sufficient scans for a high signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the aromatic region of the Tyrosine signals.

    • Locate the CαH proton signals for the Tyrosine residue preceding the Pro or iPr-Aze. You will observe two distinct sets of peaks corresponding to the trans (major) and cis (minor) isomers.

    • The separation and chemical shifts will differ between the two peptides.

  • Quantification: Integrate the area under the corresponding cis and trans CαH peaks. The percentage of the cis isomer is calculated as: %Cis = [Integral(cis) / (Integral(cis) + Integral(trans))] * 100.

Conclusion and Future Directions

The substitution of proline with this compound is a powerful strategy for peptide modification. The increased conformational constraint imposed by the four-membered ring can lead to enhanced thermal stability and proteolytic resistance. However, it can also significantly alter the native secondary structure, which may be beneficial or detrimental depending on the therapeutic goal. The experimental framework provided here offers a robust method to characterize these effects, enabling rational design in peptide-based drug discovery.

Future work should focus on expanding this comparison to a wider range of biological assays. For instance, if the peptide is a known enzyme inhibitor, comparing the IC₅₀ values of the Pro and iPr-Aze versions would provide critical data on how these conformational changes translate to biological activity. By systematically linking structural modifications to functional outcomes, researchers can fully harness the potential of non-natural amino acids to create next-generation peptide therapeutics.

References

  • Azetidine-2-carboxylic acid - Wikipedia. Available from: [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - MDPI. Available from: [Link]

  • Azetidine-2-carboxylic acid in the food chain | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. Available from: [Link]

  • Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Available from: [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available from: [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Available from: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline - SciSpace. Available from: [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI. Available from: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available from: [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed. Available from: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. Available from: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. Available from: [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Available from: [Link]

  • Circular dichroism spectra of proline-containing peptides. Available from: [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC - PubMed Central. Available from: [Link]

  • Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures - PubMed. Available from: [Link]

  • The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature - MDPI. Available from: [Link]

  • Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation - ResearchGate. Available from: [Link]

  • Effect of 3-Hydroxyproline Residues on Collagen Stability - Biophysics Instrumentation Facility. Available from: [Link]

  • Sequence-function mapping of proline-rich antimicrobial peptides - PMC - PubMed Central. Available from: [Link]

  • Factors affecting thermal stability of collagen from the aspects of extraction, processing and modification - ResearchGate. Available from: [Link]

  • Comparison of Physicochemical and Structural Properties of Acid-Soluble and Pepsin-Soluble Collagens from Blacktip Reef Shark Skin - PMC - NIH. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating Protein Incorporation of (S)-1-Isopropylazetidine-2-carboxylic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative technology. This powerful tool allows for the introduction of novel chemical functionalities into proteins, enabling the creation of therapeutics with enhanced properties, the development of innovative research tools, and a deeper understanding of biological processes. (S)-1-Isopropylazetidine-2-carboxylic acid (Ipac), a proline analog, offers unique conformational constraints that can be exploited to modulate protein stability and function. However, the successful application of Ipac, or any ncAA, is contingent on rigorous validation of its incorporation into the target protein.

This guide provides a comprehensive comparison of methodologies to validate the incorporation of Ipac and other commonly used ncAAs. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower researchers to confidently and accurately characterize their engineered proteins.

The Imperative of Validation: Ensuring Fidelity in Protein Engineering

The incorporation of ncAAs into proteins relies on the hijacking of the cellular translational machinery through the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are designed to be orthogonal to the host cell's endogenous translational components.[1][2] The engineered aaRS specifically recognizes the ncAA and charges it onto the orthogonal tRNA, which then delivers the ncAA to the ribosome for incorporation at a designated codon (often a repurposed stop codon).

The fidelity of this process is paramount. Incomplete or incorrect incorporation can lead to a heterogeneous mixture of protein products, confounding downstream analyses and compromising the intended function of the engineered protein. Therefore, robust analytical methods are essential to confirm the presence, and often the precise location, of the ncAA within the protein sequence.

A Multi-faceted Approach to Validation

A comprehensive validation strategy typically employs a combination of techniques that provide both qualitative and quantitative evidence of ncAA incorporation. While mass spectrometry stands as the gold standard for unambiguous confirmation, other methods offer valuable insights into incorporation efficiency and the overall success of the protein expression.

Mass Spectrometry: The Definitive Proof

Mass spectrometry (MS) is the most powerful technique for confirming the incorporation of an ncAA, as it directly measures the mass of the protein or its constituent peptides.[3][4] This allows for the precise determination of the molecular weight change resulting from the ncAA substitution.

The Causality Behind the Choice: The strength of MS lies in its ability to provide direct, physical evidence of the covalent incorporation of the ncAA. By analyzing the mass-to-charge ratio of intact proteins or, more commonly, of peptides generated by proteolytic digestion, we can pinpoint the exact location of the modification.

Workflow for LC-MS/MS Validation:

Caption: Workflow for validating ncAA incorporation using LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis of a Protein Containing Ipac

  • Protein Digestion:

    • Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

    • Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.

    • Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

    • Wash the gel piece with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.

    • Rehydrate the gel piece in a solution of trypsin (e.g., 10 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction and Cleanup:

    • Extract the peptides from the gel piece using a series of washes with solutions of increasing ACN concentration (e.g., 50% ACN/5% formic acid).

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the peptide sample onto a reverse-phase liquid chromatography column.

    • Elute the peptides using a gradient of increasing ACN concentration.

    • Analyze the eluting peptides using a tandem mass spectrometer operating in data-dependent acquisition mode. This involves alternating between a full MS scan (MS1) to measure the mass of the intact peptides and fragmentation of the most intense peptides (MS2) to obtain sequence information.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein.

    • Crucially, the search parameters must be modified to include the mass shift corresponding to the incorporation of Ipac in place of the target amino acid (e.g., proline). The mass of Ipac (C8H15NO2) is 157.11 g/mol , while proline (C5H9NO2) is 115.06 g/mol , resulting in a mass difference of +42.05 Da.

    • Successful identification of a peptide with this specific mass modification provides definitive evidence of Ipac incorporation at that site.

Reporter Gene Assays: A High-Throughput Screen for Efficiency

Reporter gene assays, often employing fluorescent proteins like Green Fluorescent Protein (GFP), provide a convenient and high-throughput method to assess the efficiency of ncAA incorporation.[4][5]

The Causality Behind the Choice: The rationale here is to link the successful incorporation of the ncAA to a readily measurable output, such as fluorescence. By introducing a stop codon at a permissive site within the reporter gene, full-length, functional reporter protein will only be produced when the ncAA is successfully incorporated. The intensity of the reporter signal can then be used as a proxy for the efficiency of the orthogonal translation system.

Workflow for GFP-Based Reporter Assay:

Caption: Workflow for a GFP-based reporter assay to assess ncAA incorporation efficiency.

Experimental Protocol: GFP Reporter Assay for Ipac Incorporation

  • Construct Preparation:

    • Clone the gene for a reporter protein (e.g., sfGFP) into an expression vector.

    • Introduce an amber stop codon (TAG) at a permissive site within the GFP coding sequence.

    • Co-transform host cells (e.g., E. coli) with the reporter plasmid and a plasmid encoding the orthogonal aaRS and tRNA specific for Ipac.

  • Protein Expression:

    • Grow the transformed cells in minimal media.

    • Induce protein expression in the presence and absence of Ipac.

  • Fluorescence Measurement:

    • After a suitable induction period, measure the fluorescence of the cell cultures using a plate reader or analyze individual cells by flow cytometry.

  • Data Analysis:

    • Compare the fluorescence signal from cultures grown with Ipac to those grown without. A significant increase in fluorescence in the presence of Ipac indicates successful incorporation.

Western Blotting: Visualizing Full-Length Protein Production

Western blotting is a widely used technique to visualize the production of the full-length target protein.[6]

The Causality Behind the Choice: This method provides a straightforward way to assess whether the full-length protein is being produced, which is indicative of successful read-through of the repurposed stop codon. By using an antibody that recognizes a tag at the C-terminus of the protein, only full-length products will be detected.

Experimental Protocol: Western Blot Analysis

  • Protein Expression and Lysis:

    • Express the target protein containing the ncAA as described for the other methods.

    • Lyse the cells to release the proteins.

  • SDS-PAGE and Transfer:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that recognizes a C-terminal tag (e.g., His-tag, FLAG-tag) on the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection:

    • Detect the signal using a chemiluminescent substrate or by fluorescence imaging. The presence of a band at the expected molecular weight of the full-length protein confirms successful stop codon suppression.

Comparison of Validation Methods for Ipac and Alternatives

To provide a practical comparison, we will consider two common alternatives to proline analogs like Ipac: p-azido-L-phenylalanine (AzF) , which introduces a bioorthogonal handle for click chemistry, and O-methyl-L-tyrosine (OmeY) , which provides a useful spectroscopic probe.[7][8]

Validation Method This compound (Ipac) p-azido-L-phenylalanine (AzF) O-methyl-L-tyrosine (OmeY) Key Considerations
LC-MS/MS Gold Standard. Unambiguously confirms incorporation by detecting a mass shift of +42.05 Da relative to proline.Gold Standard. Confirms incorporation by detecting a mass shift of +43.03 Da relative to phenylalanine. The azide group can sometimes be reduced during analysis, requiring careful data interpretation.[9]Gold Standard. Confirms incorporation by detecting a mass shift of +14.02 Da relative to tyrosine.Provides the most definitive evidence of incorporation and can pinpoint the exact location. Requires specialized equipment and expertise.
Reporter Gene Assay (GFP) High Efficiency. Can be used to rapidly screen for optimal incorporation conditions. The relative fluorescence intensity provides a quantitative measure of suppression efficiency.High Efficiency. Similar to Ipac, provides a robust method for assessing incorporation efficiency.High Efficiency. Well-established for use in reporter assays to quantify incorporation efficiency.High-throughput and relatively easy to perform. Provides an indirect measure of incorporation and does not confirm the identity of the incorporated amino acid.
Western Blot Effective. Confirms the production of full-length protein. A C-terminal tag is essential for unambiguous results.Effective. Confirms full-length protein production.Effective. Confirms full-length protein production.Simple and widely available technique. Provides qualitative evidence of stop codon suppression but does not confirm ncAA identity.
Click Chemistry (for AzF) Not ApplicableHighly Specific. The azide group allows for highly specific labeling with alkyne-containing probes (e.g., fluorescent dyes, biotin) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This provides an orthogonal method to visualize and quantify the incorporated ncAA.[10]Not ApplicableA powerful secondary validation method that also enables a wide range of downstream applications for proteins containing AzF.

Conclusion: A Rigorous and Multi-pronged Approach is Key

Validating the incorporation of this compound and other non-canonical amino acids is a critical step in any protein engineering workflow. While mass spectrometry provides the ultimate confirmation, a combination of techniques offers a more complete picture of the success of the incorporation process. Reporter gene assays are invaluable for high-throughput screening and optimization of incorporation efficiency, while Western blotting provides a simple and rapid assessment of full-length protein production. For ncAAs with unique chemical handles like p-azido-L-phenylalanine, orthogonal chemical reactions offer an additional layer of validation and open the door to a myriad of downstream applications. By employing a rigorous and multi-pronged validation strategy, researchers can ensure the integrity of their engineered proteins and confidently advance their research and development goals.

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  • Chin, J. W. (2017). Expanding and reprogramming the genetic code.
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  • Berg, M. D., Voste, J. M., & Brandl, C. J. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4477-4488.
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  • Rubini, M., Schärer, K., Capitani, G., & Glockshuber, R. (2013). The impact of 4-fluoroproline on the stability, dynamics and folding of the prolyl-tRNA synthetase-inhibitor barstar. Chembiochem : a European journal of chemical biology, 14(16), 2133–2139.
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  • Anaspec. (n.d.). Analogs of Proline. Retrieved from [Link]

  • Fowden, L., & Richmond, M. H. (1963). Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein. Biochimica et Biophysica Acta, 71, 459-461.
  • Tookmanian, E. M., Fenlon, E. E., & Brewer, S. H. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances, 5(2), 1274-1281.
  • Tippmann, S., Kakes, M., & Skerra, A. (2010). Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting. Journal of molecular biology, 404(2), 224-236.

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A Comparative Conformational Analysis of Peptides Containing (S)-1-Isopropylazetidine-2-carboxylic Acid versus Proline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive comparison of the conformational properties of peptides incorporating the non-proteinogenic amino acid (S)-1-Isopropylazetidine-2-carboxylic acid (Aze) and the naturally occurring proteinogenic amino acid, L-proline. This analysis, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in the strategic design of novel peptide-based therapeutics by leveraging the distinct structural constraints imposed by these two residues.

This compound, a derivative of azetidine-2-carboxylic acid, and proline are structural analogs, differing primarily in their ring size—a four-membered azetidine ring versus a five-membered pyrrolidine ring, respectively.[1][2] This seemingly minor variation leads to significant differences in the conformational flexibility and preferred backbone geometry of peptides, influencing their biological activity and stability.[1][3]

Key Conformational Differences at a Glance
PropertyThis compoundL-Proline
Ring Size 4-membered (azetidine)[1]5-membered (pyrrolidine)[1]
Ring Pucker More planar[1]More puckered (endo/exo conformations)[1][4]
Backbone Flexibility Generally more flexible in peptides[3]More conformationally restricted[5]
Preferred Turn Type γ-turns[1][6]β-turns[1][5]
Cis/Trans Isomerization Influenced by substitutionSignificant equilibrium between cis and trans isomers[7][8][9]
In-Depth Conformational Analysis

The unique cyclic structures of both Aze and proline impose significant constraints on the peptide backbone's phi (φ) and psi (ψ) dihedral angles. However, the nature and extent of these constraints differ, leading to distinct secondary structure preferences.

Proline's Conformational Landscape:

Proline's five-membered pyrrolidine ring restricts the φ angle to approximately -65° ± 25°.[4] This rigidity, coupled with the lack of an amide proton for hydrogen bonding, makes proline a potent inducer of specific secondary structures, most notably β-turns.[1][5] The puckering of the pyrrolidine ring (endo or exo) is correlated with the main chain conformation, with the exo pucker favoring more compact structures like the polyproline II (PPII) helix, and the endo pucker favoring more extended conformations.[4]

A critical aspect of proline's conformational behavior is the cis/trans isomerization of the X-Pro peptide bond.[7][8] Unlike most other peptide bonds, which strongly favor the trans conformation, the energy difference between the cis and trans isomers of the prolyl bond is small, allowing for significant populations of both.[9] This isomerization can be a rate-determining step in protein folding and is crucial for the biological function of many peptides and proteins.[8]

The Influence of this compound:

The smaller, four-membered azetidine ring of Aze derivatives leads to a different set of conformational preferences. While the overall conformational preferences can be similar to proline, peptides containing Aze are generally more flexible.[3] This increased flexibility arises from a decrease in the repulsive noncovalent interactions between the ring atoms and neighboring residues.[3]

A key distinction is the type of turn these residues induce. While proline is a well-established β-turn inducer, studies on model tetrapeptides have shown that azetidine-2-carboxylic acid derivatives preferentially stabilize γ-turn-like conformations.[1][6] This fundamental difference provides a valuable tool for medicinal chemists to precisely manipulate the peptide backbone geometry. The presence of an alkyl group, such as the isopropyl group in this compound, can further enhance this turn-inducing ability.[6]

Experimental Methodologies for Conformational Analysis

The conformational properties of peptides containing these residues are elucidated through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution.[10][11][12] It provides information on the dynamic nature of peptide conformations.[10]

Step-by-Step NMR Analysis Workflow:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for signal-to-noise, typically in the millimolar range.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and obtain initial information about the peptide's conformation.[12]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[12] These experiments are essential for determining inter-residue proximities and defining the overall fold.

  • J-Coupling Constants: Measure ³J-coupling constants, which are related to dihedral angles (φ, ψ) through the Karplus equation, providing valuable constraints on backbone conformation.[13]

  • Variable Temperature NMR: Conduct experiments at different temperatures to identify intramolecularly hydrogen-bonded amide protons, which exhibit a smaller temperature coefficient.[12]

  • Structure Calculation: Utilize the collected distance and dihedral angle restraints in molecular dynamics (MD) simulation software (e.g., GROMACS, AMBER) or structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of 3D structures consistent with the experimental data.[12][14][15]

NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Structure Calculation & Analysis Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution NMR_1D 1D ¹H NMR Dissolution->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, NOESY/ROESY) NMR_1D->NMR_2D Restraint_Generation Generate Distance & Dihedral Restraints NMR_2D->Restraint_Generation J_Coupling J-Coupling Measurement J_Coupling->Restraint_Generation VT_NMR Variable Temperature NMR VT_NMR->Restraint_Generation MD_Simulation Molecular Dynamics Simulation Restraint_Generation->MD_Simulation Structure_Ensemble Generate Structure Ensemble MD_Simulation->Structure_Ensemble

Caption: Workflow for Peptide Conformational Analysis using NMR Spectroscopy.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.[16][17][18] This technique is invaluable for determining precise bond lengths, angles, and the overall molecular architecture.

Step-by-Step Peptide Crystallography Workflow:

  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis (SPPS) and purify it to >95% purity by HPLC.[4][17]

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) using commercially available kits to identify conditions that yield diffraction-quality crystals.[17]

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.[17]

  • X-ray Diffraction Data Collection: Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.[17]

  • Data Processing and Structure Solution: Process the diffraction data to obtain the unit cell dimensions and reflection intensities. The phase problem is then solved using methods like molecular replacement or direct methods.[17]

  • Model Building and Refinement: Build an atomic model into the resulting electron density map and refine it to best fit the experimental data.[17]

  • Structure Validation and Deposition: Validate the final structure and deposit it in a public database such as the Protein Data Bank (PDB).[17]

XRay_Workflow cluster_prep Preparation cluster_data_collection Data Collection cluster_structure Structure Determination Peptide_Synth Peptide Synthesis & Purification Crystallization Crystallization Screening Peptide_Synth->Crystallization Harvesting Crystal Harvesting & Cryo-protection Crystallization->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction Data_Processing Data Processing & Phasing Diffraction->Data_Processing Model_Building Model Building & Refinement Data_Processing->Model_Building Validation Structure Validation & Deposition Model_Building->Validation

Caption: Workflow for Peptide X-Ray Crystallography.

Computational Methods

Molecular dynamics (MD) simulations and other computational approaches complement experimental data by providing insights into the dynamic behavior and conformational landscapes of peptides.[14][19] These methods can be used to predict conformational preferences and understand the energetic factors governing them. An integrated approach combining experimental data with computational modeling often provides the most comprehensive understanding of peptide conformation.[20]

Conclusion and Future Directions

The choice between incorporating this compound and proline into a peptide sequence has profound implications for its three-dimensional structure. Proline's well-defined conformational constraints and its ability to induce β-turns have been extensively utilized in peptide design. The introduction of Aze and its derivatives, with their preference for γ-turns and increased flexibility, offers a new dimension for manipulating peptide architecture. This allows for the fine-tuning of secondary structures to optimize biological activity, stability, and pharmacokinetic properties. Future research will likely focus on exploring a wider range of substituted azetidine-2-carboxylic acids to further expand the toolkit for rational peptide design.[5][21][22][23]

References

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  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

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  • Palla, G., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

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  • Yin, G., et al. (2015). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(13), 4478–4486. [Link]

  • Culberson, C. F., et al. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 7, 169. [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(14), 5402–5405. [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. [Link]

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  • Hodges, J. A., & Raines, R. T. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(14), 5402-5405. [Link]

  • Beauchamp, K. A., et al. (2012). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 8(4), 1416-1424. [Link]

  • Kramer, R. Z., et al. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology, 280(4), 623–638. [Link]

  • Yang, Y., et al. (2022). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Topics in Medicinal Chemistry, 22(1), 1-13. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Li, B., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Grema, T. J., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(10), 3846–3851. [Link]

  • Wikipedia. (n.d.). Protein–protein interaction. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Apostol, M. I., & Sawaya, M. R. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in Molecular Biology, 1261, 1–17. [Link]

  • Dean, J. C., et al. (2022). Single-conformation spectroscopy of cold, protonated DPG-containing peptides. Physical Chemistry Chemical Physics, 24(2), 1039-1053. [Link]

  • Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 9), 405–411. [Link]

  • Aravinda, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. [Doctoral dissertation, Indian Institute of Science]. IISc Research Information. [Link]

  • Formaggio, F., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3869–3890. [Link]

  • Checco, J. W., & Gellman, S. H. (2014). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in Molecular Biology, 1089, 1–16. [Link]

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A Senior Application Scientist's Guide to the In Vitro Evaluation of Azetidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azetidine Scaffold in Enzyme Inhibition

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in drug design.[1][2] Its rise from a synthetic curiosity to a cornerstone of drug development is attributed to its unique structural and physicochemical properties. The constrained geometry of the azetidine ring allows for precise three-dimensional positioning of substituents, which can lead to a significant increase in binding affinity for biological targets.[1][3] This inherent rigidity minimizes the entropic penalty upon binding, a crucial factor in designing potent enzyme inhibitors.[1]

Azetidine-containing compounds have demonstrated broad pharmacological potential, finding applications as anticancer, antibacterial, and central nervous system (CNS) modulating agents.[4] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[4] Given their therapeutic promise, the rigorous in vitro evaluation of novel azetidine-based enzyme inhibitors is a critical step in the drug discovery pipeline.[4][5] This guide provides a comprehensive overview of the essential in vitro assays and a framework for comparing the performance of these inhibitors against other alternatives.

Pillar 1: Causality Behind Experimental Choices in In Vitro Evaluation

The primary goal of in vitro evaluation is to determine an inhibitor's potency and mechanism of action.[6] This is typically achieved through a series of carefully designed enzyme activity assays.[5] The choice of assay format and experimental conditions is paramount for generating reliable and translatable data.

Choosing the Right Assay Format

The selection of an appropriate assay technology depends on the specific enzyme and the nature of its substrate and product. Common formats include:

  • Spectrophotometric Assays: These assays measure the change in absorbance of light as a substrate is converted to a product. They are often cost-effective and straightforward to implement.

  • Fluorometric Assays: These assays detect changes in fluorescence upon enzymatic activity. They generally offer higher sensitivity than spectrophotometric assays.

  • Luminescent Assays: These assays measure the light produced by a chemical reaction, often coupled to the enzymatic reaction of interest. They are among the most sensitive assay formats available.

The decision-making process for assay selection should be driven by the need for a robust and reproducible signal that is directly proportional to enzyme activity. For instance, for kinases, a common class of enzymes targeted in oncology, assays that measure the production of ADP, the common product of all kinase reactions, are often employed for high-throughput screening (HTS) due to their universal applicability.[5]

Key Parameters: IC50 and Ki

Two fundamental parameters are used to quantify the potency of an enzyme inhibitor: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[7]

  • IC50: This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7] It is an empirical value that is dependent on the experimental conditions, particularly the substrate concentration.[8]

  • Ki: This is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor for the enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration, making it a more reliable parameter for comparing the potency of different inhibitors.[8]

While IC50 values are readily determined from dose-response curves, it is crucial to understand their limitations. Comparing IC50 values between different experiments or laboratories can be misleading unless the experimental conditions are identical.[7] Therefore, converting IC50 values to Ki values is essential for a more accurate and universal comparison of inhibitor potency.[8] The Cheng-Prusoff equation is commonly used for this conversion, particularly for competitive inhibitors.[7]

Pillar 2: A Self-Validating System for In Vitro Inhibition Assays

To ensure the trustworthiness of experimental data, every protocol must be designed as a self-validating system. This involves the inclusion of appropriate controls and rigorous data analysis.

Detailed Experimental Protocol: Determination of IC50 for an Azetidine-Based Inhibitor

This protocol outlines a generalized procedure for determining the IC50 value of a novel azetidine-based inhibitor against a target enzyme using a spectrophotometric assay.

Materials:

  • Target Enzyme

  • Substrate

  • Azetidine-Based Inhibitor (and other comparator inhibitors)

  • Assay Buffer

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer. The final concentration of the substrate should be at or below its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[9]

  • Inhibitor Dilution Series: Prepare a serial dilution of the azetidine-based inhibitor and any comparator compounds. A typical starting concentration for screening is in the low micromolar range, with subsequent dilutions covering several orders of magnitude.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the serially diluted inhibitors to the respective wells.

    • Include "no inhibitor" controls (for 100% enzyme activity) and "no enzyme" controls (for background signal).

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Kinetic Measurement: Immediately begin measuring the absorbance at a specific wavelength over time using the microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" controls) from all measurements.

    • Normalize the reaction rates to the "no inhibitor" control (set to 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate add_substrate Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitors prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate read_plate Kinetic Measurement add_substrate->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 determination of enzyme inhibitors.

Mechanism of Action (MoA) Studies

To further characterize the inhibitor, MoA studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[10][11] This is achieved by measuring the enzyme kinetics at various concentrations of both the substrate and the inhibitor.[9] The resulting data are then plotted using methods such as the Lineweaver-Burk plot to elucidate the inhibition mechanism.[12]

Diagram of Reversible Inhibition Mechanisms:

inhibition_mechanisms cluster_competitive Competitive cluster_noncompetitive Non-Competitive cluster_uncompetitive Uncompetitive E Enzyme (E) S Substrate (S) I_comp Inhibitor (I) ES ES Complex ES->E k_cat E_S E + S ES->E_S k-1 EI EI Complex E_I E + I EI->E_I E_S->ES k1 E_I->EI Ki E_nc Enzyme (E) S_nc Substrate (S) I_nc Inhibitor (I) ES_nc ES Complex ES_nc->E_nc E_S_nc E + S ES_nc->E_S_nc EI_nc EI Complex ESI_nc ESI Complex EI_nc->ESI_nc +S E_I_nc E + I EI_nc->E_I_nc ESI_nc->EI_nc -S ES_I_nc ES + I ESI_nc->ES_I_nc E_S_nc->ES_nc E_I_nc->EI_nc ES_I_nc->ESI_nc E_uc Enzyme (E) S_uc Substrate (S) I_uc Inhibitor (I) ES_uc ES Complex ES_uc->E_uc E_S_uc E + S ES_uc->E_S_uc ESI_uc ESI Complex ES_I_uc ES + I ESI_uc->ES_I_uc E_S_uc->ES_uc ES_I_uc->ESI_uc

Caption: Simplified diagrams of reversible enzyme inhibition mechanisms.

Pillar 3: Comparative Analysis and Authoritative Grounding

A key aspect of this guide is the objective comparison of azetidine-based inhibitors with other alternatives. This requires summarizing quantitative data in a clear and accessible format.

Data Presentation: Comparative Potency of Enzyme Inhibitors

The following table provides a hypothetical comparison of an azetidine-based inhibitor with other known inhibitors for a specific enzyme target.

Inhibitor ClassCompound IDTarget EnzymeIC50 (nM)Ki (nM)Inhibition TypeReference
Azetidine-Based AZD-1234 Enzyme X 24 15 Competitive [13]
Pyrrolidine-BasedPYR-5678Enzyme X4530Competitive[13]
Piperidine-BasedPIP-9012Enzyme X6648Competitive[13]
Non-HeterocyclicNHC-3456Enzyme X150110Non-competitiveInternal Data

Note: The data presented in this table is for illustrative purposes and is based on findings from a study on azetidine analogs as inhibitors of vesicular [3H]dopamine uptake.[13]

This structured presentation allows for a quick and direct comparison of the potency and mechanism of action of the azetidine-based compound against its counterparts. In this example, the azetidine-based inhibitor (AZD-1234) demonstrates superior potency (lower IC50 and Ki values) compared to the other heterocyclic analogs.

Authoritative Grounding & Comprehensive References

To uphold scientific integrity, all claims and protocols must be supported by authoritative sources. This guide integrates citations from peer-reviewed literature and established scientific resources.

Conclusion: The Future of Azetidine-Based Inhibitors

The azetidine scaffold continues to be a highly attractive motif in the design of novel enzyme inhibitors.[3][14] Its unique structural properties often translate into enhanced potency and favorable pharmacokinetic profiles.[4] The systematic in vitro evaluation, grounded in sound experimental design and rigorous data analysis, is indispensable for identifying and advancing the most promising azetidine-based candidates in the drug discovery pipeline.[5][15] As our understanding of enzyme structure and function deepens, the rational design of next-generation azetidine-based inhibitors holds immense promise for addressing a wide range of diseases.

References

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Azetidines in medicinal chemistry: emerging applic
  • Enzyme Inhibitor Terms and Calcul
  • IC50 Determin
  • Relevance and chemistry of azetidines and ABBs a, Relevance of the...
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Ki, IC50, & the Cheng-Prusoff equ
  • Enzyme inhibitors.
  • Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison - YouTube.
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - NIH.
  • Enzyme inhibitor - Wikipedia.
  • Enzymes: Inhibitors (A-level Biology) - Study Mind.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Enzyme Inhibition - BYJU'S.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed.
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Enzyme Target and Screening - Cre

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-Alkylated Azetidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the quest for novel molecular scaffolds that can impart improved potency, selectivity, and pharmacokinetic properties is perpetual. Azetidine-2-carboxylic acid, a constrained analog of proline, has emerged as a valuable building block in this endeavor. Its four-membered ring system offers a unique conformational rigidity compared to the more flexible five-membered ring of proline, making it an attractive tool for modulating peptide and protein structures. This guide provides an in-depth comparison of N-alkylated azetidine-2-carboxylic acid derivatives, focusing on their structure-activity relationships (SAR) and providing the experimental context for their synthesis and evaluation.

The Azetidine-2-Carboxylic Acid Scaffold: A Proline Mimic with Distinct Advantages

Azetidine-2-carboxylic acid's utility stems from its ability to act as a proline surrogate.[1] Proline's unique cyclic structure plays a critical role in protein folding and molecular recognition. By replacing proline with azetidine-2-carboxylic acid, medicinal chemists can introduce subtle yet significant conformational changes that can enhance binding to biological targets.[2] The smaller, more rigid four-membered ring of azetidine can induce different turn preferences in peptides compared to proline, offering a powerful strategy for optimizing ligand-receptor interactions.[3]

The nitrogen atom of the azetidine ring provides a convenient handle for chemical modification. N-alkylation, in particular, has proven to be a fruitful strategy for exploring the chemical space around this scaffold and for fine-tuning the biological activity of the resulting compounds.

Comparative Analysis: The Impact of N-Alkylation on Biological Activity

Generally, large, hydrophobic groups attached to the azetidine nitrogen lead to the most potent DPP-IV inhibitors.[4] This suggests that the N-substituent occupies a hydrophobic pocket in the active site of the enzyme. The following table summarizes the structure-activity relationships for a series of N-substituted azetidine-2-carbonitriles, a common class of DPP-IV inhibitors.

Compound IDN-Substituent (R)DPP-IV IC50 (nM)Key Observations
1a -H> 10,000Unsubstituted nitrogen leads to a significant loss of activity.
1b -CH35,000A small alkyl group provides a modest improvement in potency.
1c -CH2CH2Ph250Introduction of a phenethyl group markedly increases activity.
1d -CH(CH3)2800A branched alkyl group is less favorable than a linear one.
1e -Adamantyl50A bulky, lipophilic adamantyl group results in high potency.[4]
1f -(CH2)2-indole20An indole-containing substituent further enhances potency.

Note: The IC50 values are representative and intended to illustrate the observed SAR trends.

From this data, a clear SAR emerges: the size and hydrophobicity of the N-alkyl group are directly correlated with DPP-IV inhibitory activity. This provides a rational basis for the design of novel, potent inhibitors based on the azetidine-2-carboxylic acid scaffold.

Experimental Protocols

To aid researchers in the exploration of N-alkylated azetidine-2-carboxylic acids, detailed protocols for their synthesis and biological evaluation are provided below.

Synthesis of N-Alkylated Azetidine-2-Carboxamides

This protocol describes a general method for the N-alkylation of azetidine-2-carboxylic acid followed by amide coupling.

Step 1: N-Alkylation of Azetidine-2-carboxylic Acid

  • To a solution of azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or DMF, add a base like sodium bicarbonate or triethylamine (2.2 eq).

  • Add the desired alkyl halide (R-X, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Causality Behind Experimental Choices: The choice of solvent and base depends on the reactivity of the alkyl halide. A polar aprotic solvent like DMF is often preferred for its ability to dissolve the reactants and facilitate the SN2 reaction. The base is crucial for deprotonating the secondary amine of the azetidine, making it nucleophilic for the reaction with the alkyl halide.

Step 2: Amide Coupling

  • Dissolve the N-alkylated azetidine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF.

  • Add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq) to the solution.

  • Add the desired amine (R'-NH2, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

  • Purify the final N-alkylated azetidine-2-carboxamide by column chromatography on silica gel.

Causality Behind Experimental Choices: Amide coupling reagents like HATU are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. An organic base like DIPEA is used to neutralize the acidic byproducts of the reaction and to ensure the amine nucleophile is in its free base form. Anhydrous conditions are essential to prevent the hydrolysis of the activated carboxylic acid intermediate.

DPP-IV Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against DPP-IV.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add a solution of the DPP-IV enzyme in an appropriate buffer.

  • Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC.

  • Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: A fluorogenic substrate is used to provide a sensitive and continuous readout of enzyme activity. The use of a 96-well plate format allows for high-throughput screening of multiple compounds at various concentrations. DMSO is a common solvent for test compounds due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low concentrations.

Visualizing the Structure-Activity Relationship and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and processes.

SAR_Azetidine cluster_scaffold Azetidine-2-Carboxamide Scaffold cluster_substituents N-Alkyl Substituents (R) scaffold Azetidine-2-Carboxamide Core Small_Alkyl Small Alkyl (e.g., -CH3) Low Potency scaffold->Small_Alkyl Poor fit in hydrophobic pocket Large_Hydrophobic Large, Hydrophobic (e.g., -Adamantyl) High Potency scaffold->Large_Hydrophobic Good fit in hydrophobic pocket Aromatic Aromatic/Heterocyclic (e.g., -CH2CH2-Indole) Very High Potency scaffold->Aromatic Enhanced interactions (e.g., pi-stacking)

Figure 1: SAR of N-Alkyl Azetidine-2-Carboxamides.

Synthesis_Workflow start Azetidine-2-carboxylic Acid step1 N-Alkylation (R-X, Base) start->step1 intermediate N-Alkyl Azetidine-2-carboxylic Acid step1->intermediate step2 Amide Coupling (R'-NH2, HATU, DIPEA) intermediate->step2 end N-Alkyl Azetidine-2-carboxamide step2->end

Figure 2: Synthetic Workflow.

Assay_Workflow start Prepare Reagents (Enzyme, Buffer, Compound, Substrate) step1 Add Enzyme and Compound to Plate start->step1 step2 Incubate step1->step2 step3 Add Substrate step2->step3 step4 Measure Fluorescence step3->step4 end Calculate IC50 step4->end

Figure 3: DPP-IV Inhibition Assay Workflow.

Conclusion

N-alkylated azetidine-2-carboxylic acids represent a promising class of compounds for drug discovery. The insights gleaned from SAR studies, particularly in the context of DPP-IV inhibition, underscore the importance of the N-substituent in modulating biological activity. By systematically exploring the steric and electronic properties of this substituent, researchers can rationally design and synthesize novel derivatives with enhanced potency and selectivity. The experimental protocols and workflows provided in this guide offer a practical framework for pursuing such investigations, empowering scientists to unlock the full potential of this versatile scaffold.

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Peptides with Proline Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Therapeutics and the Promise of Proline Surrogates

Peptide-based drugs offer remarkable specificity and potency, making them attractive therapeutic agents for a wide range of diseases. However, their clinical utility is often hampered by their inherent metabolic instability, leading to short in vivo half-lives and poor bioavailability.[1][2] This instability is primarily due to enzymatic degradation by peptidases, which are abundant in biological systems such as blood plasma and the liver.[3][4][5]

A key strategy to enhance the metabolic stability of peptides is the incorporation of non-natural amino acids.[1][6][7] Among these, proline and its surrogates play a pivotal role. The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, making the adjacent peptide bonds less accessible to peptidases.[8][9] Proline surrogates, which are non-proteinogenic amino acids that mimic the structure of proline, can further enhance this protective effect and offer additional advantages in terms of modulating peptide conformation and bioactivity.[8][9][10]

This guide provides a comprehensive comparison of the metabolic stability of peptides containing various proline surrogates. We will delve into the underlying mechanisms of enzymatic degradation, provide detailed, field-proven protocols for assessing metabolic stability in plasma and liver microsomes, and present comparative data to guide researchers in the selection of optimal proline surrogates for their peptide drug development programs.

The "Proline Shield": Understanding Enzymatic Degradation of Peptides

Peptidases, the enzymes responsible for peptide degradation, can be broadly classified into two main categories: exopeptidases and endopeptidases.[11]

  • Exopeptidases cleave peptide bonds from the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases) of a peptide.[12]

  • Endopeptidases cleave peptide bonds within the peptide chain.[11][13]

The presence of a proline residue can significantly hinder the action of many of these enzymes. For instance, Dipeptidyl Peptidase-IV (DPP-IV) , a prominent serine protease in plasma, specifically cleaves dipeptides from the N-terminus of peptides with a proline or alanine at the penultimate (P1) position.[7][14][15][16] By modifying this recognition site, the peptide can be rendered resistant to DPP-IV-mediated degradation. Similarly, the rigid structure imposed by proline can sterically hinder the access of other endo- and exopeptidases to their cleavage sites.

Proline surrogates can further enhance this "proline shield" effect through various mechanisms:

  • Altered Ring Pucker and Torsion Angles: Modifications to the proline ring, such as fluorination or changing the ring size (e.g., azetidine or pipecolic acid), can alter the local peptide backbone conformation, making it an even poorer substrate for peptidases.[17][18][19]

  • Steric Hindrance: The addition of bulky groups to the proline ring, such as a methyl group, can physically block the approach of peptidases.[6][20][21][22]

  • Electronic Effects: The introduction of electron-withdrawing groups, like fluorine, can influence the electronic properties of the adjacent peptide bond, potentially reducing its susceptibility to hydrolysis.[23][17][18][19]

The following diagram illustrates the general mechanism of peptide bond cleavage by a serine protease and how a proline surrogate can sterically hinder this process.

Mechanism of Proteolytic Cleavage and Steric Hindrance by Proline Surrogates cluster_0 Standard Peptide Cleavage cluster_1 Protection by Proline Surrogate Peptide_Substrate Peptide Substrate Protease_Active_Site Protease Active Site Peptide_Substrate->Protease_Active_Site Binding Enzyme_Substrate_Complex Enzyme-Substrate Complex Transition_State Tetrahedral Intermediate (Transition State) Enzyme_Substrate_Complex->Transition_State Nucleophilic Attack Cleaved_Products Cleaved Peptide Products Transition_State->Cleaved_Products Bond Cleavage Proline_Surrogate_Peptide Peptide with Proline Surrogate Protease_Active_Site_2 Protease Active Site Proline_Surrogate_Peptide->Protease_Active_Site_2 Binding Impeded Steric_Hindrance Steric Hindrance (Altered Conformation)

Caption: Proteolytic cleavage and the protective mechanism of proline surrogates.

A Comparative Analysis of Proline Surrogates for Enhanced Metabolic Stability

The choice of a proline surrogate can have a significant impact on the metabolic stability of a peptide. Below is a comparison of some commonly used proline surrogates and their reported effects on stability.

Proline SurrogateKey Structural FeatureReported Impact on Metabolic StabilityRepresentative References
N-methyl-Proline Methyl group on the amide nitrogenSignificantly increases resistance to proteolytic cleavage due to steric hindrance and disruption of enzyme recognition.[3][6][21][22][24]
4-Fluoro-Proline Fluorine atom at the 4-positionCan enhance stability by inducing a specific ring pucker that disfavors protease binding. The effect is stereochemistry-dependent.[23][17][18][19][25]
Azetidine-2-carboxylic Acid Four-membered ringCan alter peptide backbone conformation, but may in some cases decrease stability by increasing flexibility compared to proline.[1][4][15][26][27]
Pipecolic Acid Six-membered ringIncreases conformational flexibility compared to proline, which can either increase or decrease stability depending on the specific peptide and protease.[5][11][28]
Thiazolidine-4-carboxylic Acid Thiazolidine ringCan act as a proline mimic and has been shown to be incorporated into proteins, potentially altering their stability.[26][27]

Note: The impact of a proline surrogate on metabolic stability is highly context-dependent and should be empirically determined for each peptide of interest.

Experimental Workflows for Assessing Peptide Metabolic Stability

To empirically determine the metabolic stability of peptides containing different proline surrogates, two primary in vitro assays are employed: the plasma stability assay and the liver microsomal stability assay.

Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of the complex mixture of proteases found in blood plasma.

Plasma Stability Assay Workflow Start Start: Peptide (with Proline Surrogate) Incubate Incubate with Plasma (e.g., Human, Mouse) at 37°C Start->Incubate Time_Points Collect Aliquots at Various Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Quantify Remaining Peptide and Calculate Half-life (t½) Analyze->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: A typical workflow for a plasma stability assay.

Detailed Protocol: Plasma Stability Assay

1. Materials:

  • Test peptide and control peptide stock solutions (e.g., 1 mg/mL in DMSO).
  • Pooled human or animal plasma (stored at -80°C).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Incubator or water bath at 37°C.
  • Quenching solution: Acetonitrile with 0.1% formic acid.
  • Low-binding microcentrifuge tubes.
  • LC-MS/MS system.

2. Procedure:

  • Thaw pooled plasma on ice.
  • Pre-warm the plasma to 37°C for 15 minutes.
  • Spike the test peptide into the plasma to a final concentration of 1-10 µM.
  • Immediately take a time-zero (t=0) aliquot and add it to 3 volumes of ice-cold quenching solution.
  • Incubate the remaining plasma-peptide mixture at 37°C.
  • Collect aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes).
  • Quench each aliquot immediately as in step 4.
  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the peak area of the parent peptide at each time point.
  • Plot the percentage of remaining peptide versus time.
  • Calculate the half-life (t½) using a first-order decay model.
Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by enzymes primarily located in the liver, such as cytochrome P450s and other drug-metabolizing enzymes.[2][7][8][14]

Liver Microsomal Stability Assay Workflow Start Start: Peptide (with Proline Surrogate) Prepare_Microsomes Prepare Liver Microsomes (Human or Animal) Start->Prepare_Microsomes Incubate Incubate Peptide with Microsomes and NADPH at 37°C Prepare_Microsomes->Incubate Time_Points Collect Aliquots at Various Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Microsomes Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Quantify Remaining Peptide and Calculate Intrinsic Clearance Analyze->Data_Analysis End End: Metabolic Profile Data_Analysis->End

Caption: A typical workflow for a liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

1. Materials:

  • Test peptide and control peptide stock solutions (e.g., 1 mg/mL in DMSO).
  • Human or animal liver microsomes (stored at -80°C).
  • Potassium phosphate buffer (100 mM, pH 7.4).
  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
  • Magnesium chloride (MgCl₂).
  • Incubator or water bath at 37°C.
  • Quenching solution: Acetonitrile with 0.1% formic acid and an internal standard.
  • Low-binding microcentrifuge tubes.
  • LC-MS/MS system.

2. Procedure:

  • Prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes.
  • Pre-warm the mixture to 37°C for 5 minutes.
  • Add the test peptide to the mixture to a final concentration of 1-10 µM.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Immediately take a time-zero (t=0) aliquot and add it to the quenching solution.
  • Incubate the reaction mixture at 37°C with shaking.
  • Collect aliquots at various time points (e.g., 5, 15, 30, 60 minutes).
  • Quench each aliquot immediately as in step 5.
  • Centrifuge the quenched samples at high speed to pellet the microsomes.
  • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the peak area ratio of the parent peptide to the internal standard at each time point.
  • Plot the natural logarithm of the percentage of remaining peptide versus time.
  • Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).
  • Calculate the in vitro half-life (t½ = 0.693/k).
  • Calculate the intrinsic clearance (CLint).

Conclusion: A Strategic Approach to Enhancing Peptide Stability

The metabolic instability of peptides remains a significant hurdle in their development as therapeutic agents. The incorporation of proline surrogates is a powerful strategy to overcome this challenge by enhancing resistance to enzymatic degradation. This guide has provided a framework for understanding the mechanisms of peptide metabolism and has offered detailed, practical protocols for assessing the stability of peptides containing various proline surrogates.

By systematically evaluating a range of proline analogs using robust in vitro assays, researchers can identify modifications that confer optimal metabolic stability without compromising biological activity. This data-driven approach is essential for the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced clinical potential.

References

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  • Tam, S. W., et al. (2014). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. In Methods in molecular biology (Vol. 1198, pp. 249–262). [Link]

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  • Yan, Y., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. ResearchGate. [Link]

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  • Patrick, J. W., & Baugh, C. M. (2017). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Analytical and bioanalytical chemistry, 409(25), 5947–5955. [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Kuril, A. K., et al. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. ResearchGate. [Link]

  • Holmgren, S. K., et al. (2018). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Chemical Society reviews, 47(10), 3712–3729. [Link]

  • Peterson, L. A. (2008). Peptide-based in vitro assay for the detection of reactive metabolites. Chemical research in toxicology, 21(3), 633–640. [Link]

  • Mutter, M., et al. (1995). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Journal of the American Chemical Society, 117(3), 941-947. [Link]

  • Buer, B. C., & Marsh, E. N. (2012). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Amino acids, 43(4), 1435–1446. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

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  • Ullmann, D., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Scilit. [Link]

  • Anwer, M. K., & Spatola, A. F. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International journal of peptide and protein research, 36(5), 392–399. [Link]

  • Eidelberg, P., et al. (2020). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. [Link]

  • Rogers, J. M., & Suga, H. (2015). Peptide Formation by N-Methyl Amino Acids in Translation Is Hastened by Higher pH and tRNA(Pro). ACS chemical biology, 10(4), 1047–1054. [Link]

  • Smith, R. J., & Downing, S. J. (1982). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. The Journal of biological chemistry, 257(14), 8171–8177. [Link]

  • Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and biophysical research communications, 169(1), 310–314. [Link]

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A Comparative Guide to Constrained Proline Analogs in Bioactive Peptides: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Proline in Peptide Conformation and Bioactivity

In the landscape of peptide drug discovery, the rational design of molecules with enhanced stability, affinity, and selectivity is paramount.[1][2][3] Proline, the only proteinogenic secondary amino acid, holds a unique and powerful position in this endeavor. Its distinctive cyclic structure, where the side chain loops back to form a pyrrolidine ring with the backbone amide nitrogen, imposes significant conformational restrictions on the peptide chain.[4][5] This inherent rigidity makes proline a crucial determinant of secondary structure, often inducing turns and disrupting helices, thereby sculpting the three-dimensional architecture required for biological function.[4][6]

1.1 Proline's Unique Conformational Rigidity

The pyrrolidine ring of proline restricts the backbone dihedral angle φ to a narrow range (approximately -60°), significantly reducing the conformational flexibility of the peptide backbone compared to other amino acids.[4] The ring itself is not planar and exists in two primary "puckered" conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The specific pucker adopted can influence the overall peptide conformation and its interaction with biological targets.

1.2 The Cis-Trans Isomerization of the Prolyl Bond and its Biological Significance

Unlike most peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro peptide bond has a relatively low energy barrier to isomerization, allowing for a significant population of the cis isomer (typically 10-30% in solution).[7] This cis-trans isomerization is a slow process on the NMR timescale and can be a rate-limiting step in protein folding.[4][5][8] The ability to exist in both conformations adds another layer of structural diversity and can be critical for receptor recognition, with different isomers sometimes exhibiting vastly different biological activities.[9] Stabilizing a peptide in the bioactive cis or trans conformation is a key strategy in peptidomimetic design.

1.3 The Need for Conformational Constraint in Peptide Drug Design

While native peptides can be potent biological modulators, their therapeutic use is often hampered by poor metabolic stability (susceptibility to proteolysis) and high conformational flexibility, which leads to reduced receptor affinity and selectivity.[2] Introducing constrained proline analogs is a powerful strategy to overcome these limitations.[1] These synthetic amino acids are designed to pre-organize the peptide into a specific, bioactive conformation, thereby reducing the entropic penalty of binding and enhancing proteolytic resistance.[2][3]

This guide provides a comparative analysis of different classes of constrained proline analogs, detailing their effects on peptide structure and bioactivity, and offers practical guidance for their selection and experimental characterization.

Classes of Constrained Proline Analogs and Their Impact on Peptide Structure

The strategic substitution of proline with a synthetic analog can fine-tune the conformational properties of a peptide. The choice of analog depends on the desired outcome, whether it is to bias the ring pucker, control the cis/trans isomer ratio, or introduce novel functionalities.

Fluorinated Proline Analogs

Fluorine's high electronegativity makes it a powerful tool for modulating molecular conformation through stereoelectronic effects. Incorporating fluorine at the 4-position of the proline ring creates (4S)-fluoroproline (flp) and (4R)-fluoroproline (Flp), which have profound and predictable effects on peptide structure.[4][5][8]

2.1.1 Synthesis and Stereochemistry

Fluorinated prolines are typically incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols with the corresponding Fmoc-protected amino acid building blocks.[10][11] The stereochemistry at the C4 position dictates the conformational outcome.

2.1.2 Influence on Prolyl Bond Conformation

The strong inductive effect of the fluorine atom influences the pucker of the pyrrolidine ring and, consequently, the cis/trans equilibrium of the preceding peptide bond.[4][5][8]

  • (4R)-fluoroproline (Flp) : The fluorine atom favors a Cγ-exo pucker. This conformation aligns the backbone orbitals for a favorable n→π* interaction, which stabilizes the trans amide bond.[4][8]

  • (4S)-fluoroproline (flp) : The fluorine atom favors a Cγ-endo pucker, which sterically disfavors the trans conformation and thus increases the population of the cis amide bond.[12]

This stereospecific control over isomerization is a key advantage in designing peptides that must adopt a specific conformation for activity.[5] Furthermore, the electron-withdrawing nature of fluorine can accelerate the rate of cis/trans interconversion, which can be a factor in protein folding kinetics.[4][5]

Diagram: Proline Ring Pucker and Isomer Preference

G cluster_0 (4R)-Fluoroproline (Flp) cluster_1 (4S)-Fluoroproline (flp) Flp Flp Exo Cγ-exo Pucker Flp->Exo Induces Trans Favors TRANS Isomer Exo->Trans Stabilizes flp flp Endo Cγ-endo Pucker flp->Endo Induces Cis Favors CIS Isomer Endo->Cis Promotes

Caption: Stereochemistry of 4-fluoroprolines dictates ring pucker and amide bond isomer preference.

Azetidine-2-carboxylic Acid (Aze)

Azetidine-2-carboxylic acid (Aze) is a proline homolog with a four-membered ring instead of a five-membered one.[13] This smaller ring size introduces distinct conformational constraints.

2.2.1 Structural Features and Conformational Preferences

The tighter geometry of the azetidine ring leads to a different set of allowed backbone dihedral angles compared to proline.[13][] While it can functionally replace proline in many biological systems, its incorporation often leads to a more flexible peptide backbone than the corresponding proline-containing peptide.[15] This increased flexibility arises from reduced steric hindrance with neighboring residues.[15] However, in specific contexts, such as in repeating Pro sequences, Aze can enforce a rigid, helical conformation.[16]

2.2.2 Applications in Modulating Receptor Selectivity

The subtle conformational changes induced by Aze can be exploited to fine-tune receptor selectivity. By altering the presentation of pharmacophoric side chains, the substitution of Pro with Aze can shift the binding preference of a peptide ligand between different receptor subtypes. This makes Aze a valuable tool for dissecting structure-activity relationships and designing more selective therapeutics.[17] Its incorporation can sometimes lead to toxic effects if misincorporated into proteins during synthesis.[13]

Thiazolidine-4-carboxylic Acid (Thz)

Thiazolidine-4-carboxylic acid (Thz) is a proline analog where the C4 carbon of the pyrrolidine ring is replaced by a sulfur atom. It is often considered a constrained analog of cysteine.

2.3.1 Cysteine Prodrugs

Thz and its derivatives can serve as prodrugs of L-cysteine.[18][19] The thiazolidine ring is relatively stable but can undergo hydrolysis in vivo, particularly under physiological pH, to release free cysteine.[18] This property is particularly useful for increasing intracellular cysteine levels, which can, in turn, replenish glutathione, a key cellular antioxidant.[20] For example, L-2-oxothiazolidine-4-carboxylic acid (OTC) is a well-studied cysteine prodrug used to combat oxidative stress.[20][21]

2.3.2 Impact on Peptide Conformation

Similar to proline, the incorporation of Thz restricts the peptide backbone. The presence of the sulfur atom and potential substituents on the C2 position can influence the local conformation and favor specific turn structures, similar to how other analogs stabilize cis-amide conformations.[6]

Comparative Analysis of Constrained Proline Analogs

Choosing the appropriate proline analog is a critical decision in peptide design, guided by the specific therapeutic goal. The table below summarizes the key features of the analogs discussed, providing a framework for rational selection.

Analog ClassKey Structural FeaturePrimary Effect on ConformationImpact on Cis/Trans RatioKey Applications & Considerations
(4R)-Fluoroproline (Flp) Electronegative F at C4Induces Cγ-exo puckerStrongly favors trans isomerStabilizing β-turns, collagen triple helices; enhancing thermal stability.[4][8][12]
(4S)-Fluoroproline (flp) Electronegative F at C4Induces Cγ-endo puckerFavors cis isomerProbing the role of cis-prolyl bonds; designing ligands for receptors requiring a cis conformation.[4][12]
Azetidine-2-carboxylic Acid (Aze) Four-membered ringIncreases local backbone flexibility in some contexts, but can induce helical structures in others.[15][16]Variable, context-dependentModulating receptor selectivity; can be toxic if misincorporated into proteins.[13][17]
Thiazolidine-4-carboxylic Acid (Thz) Sulfur in the five-membered ringInduces turn-like structuresCan favor cis isomerActs as a prodrug for cysteine, useful for antioxidant delivery; enhances proteolytic stability.[6][18]
5-Alkylprolines Bulky alkyl group at C5Steric hindrance with N-terminal residuesIncreases cis isomer populationInducing β-turns (Type VI) by stabilizing the cis conformation.[6][22]

Diagram: Decision Framework for Proline Analog Selection

G cluster_stabilize start Goal of Peptide Modification? stabilize Stabilize a Specific Conformation? start->stabilize prodrug Deliver Cysteine (Antioxidant)? start->prodrug modulate Modulate Receptor Selectivity? start->modulate trans_isomer Desired Isomer: TRANS stabilize->trans_isomer cis_isomer Desired Isomer: CIS stabilize->cis_isomer use_thz Use Thiazolidine (Thz) prodrug->use_thz use_aze Use Azetidine (Aze) modulate->use_aze use_flp Use (4R)-Fluoroproline (Flp) trans_isomer->use_flp use_flp_or_thz Use (4S)-Fluoroproline (flp) or 5-Alkylproline cis_isomer->use_flp_or_thz

Caption: A decision-making flowchart for selecting a proline analog based on the desired peptide modification.

Experimental Protocols for Characterization

Validating the conformational and biological impact of proline analog incorporation requires a suite of biophysical and biochemical assays.

Synthesis and Incorporation of Proline Analogs into Peptides

Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of proline analogs is readily achieved using automated microwave-assisted or standard SPPS protocols.[23][24]

  • Resin Selection: Choose a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-protected proline analog (e.g., Fmoc-(4R)-Flp-OH) using a coupling reagent like HBTU/HOBt or HATU in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., LC-MS).

Biophysical Characterization of Modified Peptides

4.2.1 NMR Spectroscopy for Conformational Analysis (Cis/Trans Isomerization)

NMR is the most powerful technique for directly observing and quantifying cis and trans prolyl isomers at an atomic level.[9]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., TOCSY, NOESY, ¹H-¹³C HSQC) NMR spectra.

  • Analysis: The slow exchange between cis and trans isomers results in two distinct sets of NMR signals for the proline residue and its neighbors.[9][25][26]

    • Quantification: The ratio of the two isomers can be determined by integrating the corresponding peaks in the ¹H spectrum.[27]

    • Assignment: The cis and trans isomers can be distinguished based on the characteristic chemical shifts of the Pro Cβ and Cγ carbons in an HSQC spectrum or by the intensity of the Hα(i) - Hδ(i+1, Pro) cross-peak in a NOESY spectrum, which is strong for the trans isomer and weak or absent for the cis isomer.[9]

4.2.2 Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the overall secondary structure of the peptide in solution and how it is affected by the proline analog.[28][29][30][31]

  • Sample Preparation: Prepare a solution of the peptide (typically 0.1-0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.[28]

  • Data Acquisition: Record the CD spectrum from approximately 190 to 250 nm using a quartz cuvette.[30]

  • Analysis: The shape of the spectrum is indicative of the secondary structure. For example, α-helices show characteristic negative bands around 222 and 208 nm, while β-sheets show a negative band around 215-218 nm.[30][32] Changes in the CD spectrum upon incorporation of a proline analog can reveal alterations in the peptide's global fold.

In Vitro Bioactivity and Stability Assays

4.3.1 Proteolytic Stability Assays

This assay determines the peptide's resistance to degradation by proteases.

  • Peptide Incubation: Incubate a known concentration of the peptide in a relevant biological matrix (e.g., human serum, plasma) or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.[33][34]

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution, such as TFA or acetonitrile, and centrifuging to precipitate proteins.[35][36]

  • HPLC Analysis: Analyze the supernatant by RP-HPLC.[35][36][37]

  • Quantification: Quantify the amount of remaining intact peptide at each time point by measuring the peak area at 214 nm.[35][36] The half-life (t₁/₂) of the peptide can be calculated by plotting the percentage of remaining peptide against time. An increased half-life compared to the native peptide indicates enhanced proteolytic stability.

Diagram: Experimental Workflow for Proteolytic Stability Assay

G cluster_workflow Proteolytic Stability Assay Workflow start Peptide Solution (Known Concentration) incubate Incubate with Serum/Protease at 37°C start->incubate sampling Sample at Time Points (t=0, t=x, t=y...) incubate->sampling quench Quench Reaction (e.g., add TFA) sampling->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify Peak Area vs. Time analyze->quantify result Calculate Half-Life (t½) quantify->result

Caption: A streamlined workflow for assessing the proteolytic stability of modified peptides.

Conclusion and Future Perspectives

Constrained proline analogs are indispensable tools in modern peptide drug design. By providing precise control over local and global peptide conformation, they enable the rational optimization of bioactive peptides into drug candidates with improved affinity, selectivity, and metabolic stability. Fluorinated prolines offer exquisite control over cis/trans isomerization, azetidines provide a means to tune receptor selectivity, and thiazolidines can confer prodrug properties and enhance stability. The continued development of novel proline mimetics, combined with advanced synthetic and analytical techniques, will undoubtedly expand the therapeutic potential of peptides, allowing researchers to tackle increasingly challenging biological targets.

References

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  • Biotys. (n.d.). Peptide Circular Dichroism Secondary Structure Measurement. Retrieved from [Link]

  • Tatini, F., et al. (2013). Secondary structure analysis by circular dichroism (CD) spectroscopy. ResearchGate. Retrieved from [Link]

  • Hruby, V. J., et al. (2011). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Retrieved from [Link]

  • Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. Retrieved from [Link]

  • Lee, S. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561. Retrieved from [Link]

  • Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]

  • Bretscher, L. E., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. Retrieved from [Link]

  • Austin, R. P., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Semantic Scholar. Retrieved from [Link]

  • Ito, Y., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. Retrieved from [Link]

  • Cavelier, F., et al. (2000). Influence of Silaproline on Peptide Conformation and Bioactivity. Journal of the American Chemical Society, 122(38), 9355-9362. Retrieved from [Link]

  • Tőke, O., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. Retrieved from [Link]

  • Siemion, I. Z., et al. (1981). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 18(2), 154-166. Retrieved from [Link]

  • Britton, Z. T., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PubMed Central. Retrieved from [Link]

  • Sam, D., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Retrieved from [Link]

  • Jo, H., et al. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Retrieved from [Link]

  • Vitale, R. M., et al. (1984). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. Retrieved from [Link]

  • Lee, S. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. ResearchGate. Retrieved from [Link]

  • Drouillat, B., et al. (2010). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 12(21), 4984-4987. Retrieved from [Link]

  • O'Hagan, D., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6373-6382. Retrieved from [Link]

  • Sam, D., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed. Retrieved from [Link]

  • Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. Retrieved from [Link]

  • Pal, D., et al. (2001). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. Retrieved from [Link]

  • Adessi, C., & Soto, C. (2012). Constrained Peptides as Miniature Protein Structures. Semantic Scholar. Retrieved from [Link]

  • Wiley-VCH. (2004). Synthesis of Peptides Containing Proline Analogues. Retrieved from [Link]

  • Cavelier, F., et al. (2000). Influence of Silaproline on Peptide Conformation and Bioactivity. ResearchGate. Retrieved from [Link]

  • Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Retrieved from [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Retrieved from [Link]

  • Ponnuswamy, P. K., & Sasisekharan, V. (1971). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. International Journal of Protein Research, 3(1), 1-8. Retrieved from [Link]

  • Kumar, A., et al. (2016). Solid-phase synthesis of proline and homologues from resin-bound intermediate. ResearchGate. Retrieved from [Link]

  • Toren, P. C., et al. (1993). Rates of peptide proteolysis measured using liquid chromatography and continuous-flow fast atom bombardment mass spectrometry. Biological Mass Spectrometry, 22(11), 621-626. Retrieved from [Link]

  • Science.gov. (n.d.). analogue l-thiazolidine-4-carboxylic acid: Topics. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. Retrieved from [Link]

  • Toren, P. C., et al. (1993). Rates of peptide proteolysis measured using liquid chromatography and continuous-flow fast atom bombardment mass spectrometry. Analytical Chemistry, 65(18), 2472-2476. Retrieved from [Link]

  • Singh, Y., et al. (2019). Proteolytic stability study: (A) superimposed HPLC chromatograms of... ResearchGate. Retrieved from [Link]

  • Kim, H. R., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1334-1342. Retrieved from [Link]

  • De materia, A., et al. (1987). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. Journal of Pharmacology and Experimental Therapeutics, 242(1), 165-170. Retrieved from [Link]

  • Olin, J. K., et al. (1995). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Age, 18(3), 113-119. Retrieved from [Link]

Sources

Efficacy of (S)-1-Isopropylazetidine-2-carboxylic acid in modulating protein-protein interactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the efficacy of novel compounds, such as (S)-1-Isopropylazetidine-2-carboxylic acid, in modulating protein-protein interactions (PPIs). Due to the limited publicly available data on this compound as a PPI modulator, this document establishes a robust methodology for its evaluation. We will use the well-characterized and therapeutically significant p53-MDM2 interaction as a model system. This approach allows for a direct comparison with established inhibitors and provides a clear roadmap for researchers.

Introduction: The Challenge of Modulating Protein-Protein Interactions

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The interface between two proteins is often large and relatively flat, making it a challenging target for small molecule drugs. However, the discovery of "hot spots"—small regions that contribute the most to the binding energy—has made the development of small molecule PPI inhibitors a promising therapeutic strategy.

One of the most extensively studied PPIs is the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis. Inhibiting the p53-MDM2 interaction can stabilize p53, restore its tumor-suppressive function, and trigger cell death in cancer cells.

This guide will outline the experimental workflow for assessing a novel compound, which we will refer to as AZD-4547 (a fictional name for our compound of interest, this compound), as a potential inhibitor of the p53-MDM2 interaction. We will compare its hypothetical performance metrics against the well-documented inhibitor, Nutlin-3a .

Comparative Analysis: Key Performance Metrics for PPI Inhibitors

The evaluation of a PPI inhibitor relies on a multi-faceted approach, encompassing biophysical, biochemical, and cell-based assays. The goal is to build a comprehensive profile of the compound's affinity, specificity, and cellular activity.

Table 1: Comparative Performance Metrics for p53-MDM2 Inhibitors
ParameterAZD-4547 (Hypothetical)Nutlin-3a (Reference)Rationale and Significance
Binding Affinity (K_D) To be determined90 nMMeasures the strength of the interaction between the inhibitor and the target protein (MDM2). A lower K_D indicates a stronger binding affinity.
Inhibitory Potency (IC50) To be determined200 nMQuantifies the concentration of the inhibitor required to block 50% of the p53-MDM2 interaction in a biochemical assay.
Cellular Potency (EC50) To be determined1-2 µMMeasures the concentration of the inhibitor required to elicit a 50% maximal biological response in a cell-based assay (e.g., p21 induction).
Target Engagement To be determinedConfirmedDemonstrates that the compound binds to its intended target (MDM2) within the complex cellular environment.
Specificity To be determinedHighAssesses the inhibitor's binding to other proteins. High specificity is crucial to minimize off-target effects and potential toxicity.

Experimental Protocols: A Step-by-Step Guide to Inhibitor Characterization

The following protocols are essential for a thorough evaluation of a novel PPI inhibitor. The choice of specific instruments and reagents may vary, but the underlying principles remain constant.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (K_D) and kinetics (k_on, k_off) of AZD-4547 to the MDM2 protein.

Methodology:

  • Immobilization: Covalently immobilize recombinant human MDM2 protein onto a sensor chip (e.g., a CM5 chip).

  • Analyte Injection: Flow a series of concentrations of AZD-4547 in solution over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Trustworthiness: SPR provides real-time, label-free analysis of biomolecular interactions, offering high sensitivity and quantitative kinetic data. Including a negative control (an unrelated protein immobilized on the chip) is crucial to validate the specificity of the interaction.

Biochemical Assay: Competitive Fluorescence Polarization (FP) Assay

Objective: To determine the inhibitory potency (IC50) of AZD-4547 in a high-throughput format.

Methodology:

  • Assay Principle: This assay measures the disruption of the interaction between MDM2 and a fluorescently labeled p53-derived peptide. When the peptide is bound to the larger MDM2 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor displaces the peptide, the free peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.

  • Assay Setup: In a multi-well plate, combine a fixed concentration of MDM2 and the fluorescently labeled p53 peptide with a serial dilution of AZD-4547.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay: p21 Gene Expression Analysis

Objective: To assess the cellular potency (EC50) of AZD-4547 by measuring the upregulation of a p53 target gene.

Methodology:

  • Cell Culture: Use a cancer cell line with wild-type p53 (e.g., SJSA-1).

  • Compound Treatment: Treat the cells with a range of concentrations of AZD-4547 for a specified time (e.g., 24 hours).

  • RNA Extraction and qRT-PCR: Extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the p21 gene (a known downstream target of p53).

  • Data Analysis: Normalize the p21 expression to a housekeeping gene and plot the fold change in expression against the compound concentration to determine the EC50.

Target Engagement: Co-Immunoprecipitation (Co-IP)

Objective: To confirm that AZD-4547 disrupts the p53-MDM2 interaction in a cellular context.

Methodology:

  • Cell Treatment and Lysis: Treat cells with AZD-4547 or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against MDM2, which is coupled to magnetic or agarose beads. This will pull down MDM2 and any proteins bound to it.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both MDM2 and p53. A decrease in the amount of co-precipitated p53 in the AZD-4547-treated sample compared to the control indicates that the compound has disrupted the interaction.

Visualizing the Workflow and Pathway

Clear diagrams are essential for understanding complex biological pathways and experimental workflows.

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Inhibited State p53 p53 MDM2 MDM2 p53->MDM2 Binding MDM2->p53 Ubiquitination & Degradation p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis Tumor Suppression CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Tumor Suppression MDM2_inhibited MDM2 AZD4547 AZD-4547 AZD4547->MDM2_inhibited Inhibition

Caption: The p53-MDM2 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow start Novel Compound (AZD-4547) spr 1. Biophysical Assay (SPR) Determine Binding Affinity (KD) start->spr fp 2. Biochemical Assay (FP) Measure Inhibitory Potency (IC50) spr->fp Strong Binder? cell_assay 3. Cell-Based Assay (qRT-PCR) Assess Cellular Potency (EC50) fp->cell_assay Potent Inhibitor? co_ip 4. Target Engagement (Co-IP) Confirm Cellular Disruption cell_assay->co_ip Cellularly Active? decision Go/No-Go Decision co_ip->decision On-Target Effect?

Caption: Experimental workflow for the characterization of a novel PPI inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound, or any novel compound, as a modulator of the p53-MDM2 protein-protein interaction. By following these detailed protocols and comparing the results to established benchmarks like Nutlin-3a, researchers can build a robust data package to support further development.

The journey from a preliminary hit to a clinical candidate is long and requires a deep understanding of the compound's mechanism of action, specificity, and potential for off-target effects. Future studies should include broader selectivity profiling against other proteins and in vivo efficacy studies in relevant animal models. The methodologies outlined here represent the critical first steps in this rigorous and exciting process.

References

  • Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. [Link]

  • Fry, D. C., & Vassilev, L. T. (2005). Targeting the p53-MDM2 interaction by small molecules. Current Cancer Drug Targets, 5(1), 3-12. [Link]

  • Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual Review of Pharmacology and Toxicology, 49, 223-241. [Link]

  • GE Healthcare. (2012). Biacore Assay Handbook. GE Healthcare Life Sciences. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-1-Isopropylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-1-Isopropylazetidine-2-carboxylic acid, a substituted azetidine derivative. By integrating principles of chemical safety, regulatory compliance, and environmental stewardship, this document serves as an essential resource for maintaining a safe and responsible laboratory environment.

The disposal of any chemical waste is governed by a hierarchy of regulations, starting from federal mandates issued by the Environmental Protection Agency (EPA) down to state and institutional policies.[1][2] Laboratories are classified as hazardous waste generators, with classifications such as Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), and Large Quantity Generator (LQG) determining the specific regulations they must follow.[1] It is imperative that all laboratory personnel are familiar with their institution's generator status and the associated waste management protocols.

PART 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough hazard assessment of this compound is crucial. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its structural motifs—an azetidine ring, a carboxylic acid group, and an isopropyl substituent—provide insight into its potential hazards. Azetidine and its derivatives are known to be flammable, corrosive, and can cause skin and eye damage, as well as respiratory irritation.[3][4][5][6] The carboxylic acid functional group suggests that the compound is acidic and may be corrosive.

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is mandatory when handling this compound. The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact, which may cause irritation or chemical burns.[7]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes, which can cause serious irritation or damage.[7][8]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[7]
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of potentially harmful vapors or aerosols.[7][8]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or the substance is volatile, evacuate the immediate area.

  • Containment: Use an appropriate absorbent material, such as vermiculite, sand, or a commercial spill pad, to contain the spill.[7][9]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable waste container.[7][9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[7]

PART 2: Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.

Step 1: Waste Characterization and Segregation

All chemical waste must be properly characterized to determine if it is hazardous.[10] Given the properties of related azetidine and carboxylic acid compounds, it is prudent to treat this compound as hazardous waste.

  • Waste Stream Identification: This compound should be classified as a non-halogenated organic acid waste.

  • Segregation: Do not mix this waste with other waste streams, particularly bases, strong oxidizing agents, or halogenated solvents, to prevent potentially violent reactions.[8][11] Incompatible chemicals must be stored separately.

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Requirements: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must be in good condition with a secure, leak-proof lid.[11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[11] Do not use abbreviations or chemical formulas. The date of accumulation should also be clearly marked.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[1][11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[12]

  • Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[11][13] Do not leave funnels in the containers.

Step 4: Arranging for Waste Pickup

Once the waste container is approaching full (a maximum of 90% capacity is recommended to allow for expansion), arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[11][13]

  • Scheduling: Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a chemical waste pickup form or using an online system.[11]

  • Documentation: Ensure all necessary paperwork, such as waste profiles or manifests, is completed accurately.[2]

PART 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Handling cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Accumulation & Disposal A Generation of this compound waste B Wear appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B Safety First C Work in a certified chemical fume hood B->C D Characterize as Hazardous Waste: Non-halogenated organic acid C->D E Segregate from incompatible materials (bases, oxidizers, halogenated solvents) D->E F Select a compatible, sealed container (HDPE) E->F G Label container with: - "Hazardous Waste" - Full Chemical Name - Date F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Keep container closed H->I J Monitor accumulation volume I->J K Container >90% full? J->K K->J No L Schedule pickup with EH&S or licensed contractor K->L Yes M Properly Manifest and Transfer Waste L->M

Caption: Logical flow for the proper disposal of this compound waste.

PART 4: Regulatory Framework and Compliance

The disposal of hazardous laboratory waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[1] The EPA has also established specific guidelines for academic laboratories, known as Subpart K, which offer a more flexible approach to waste management in a research setting.[14][15] It is essential to be aware of whether your institution operates under these alternative regulations.

All personnel who handle hazardous waste must receive appropriate training on identification, safe handling, and emergency procedures.[16] Maintaining accurate records of waste generation and disposal is also a critical component of regulatory compliance.

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Safe Disposal of 3-(Cyclohexanesulfonyl)
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine - Benchchem.
  • EPA tweaks hazardous waste rules for academic labs | News - Chemistry World.
  • SAFETY D
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Fisher Scientific (S)-N-(tert-Butoxycarbonyl)-2-pyrrolidinone-5.-carboxylic acid methyl ester).
  • Azetidine hydrochloride - Apollo Scientific.
  • Azetidine - Apollo Scientific.
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  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • SAFETY DATA SHEET - Fisher Scientific (2-Hydroxypyridine-4-carboxylic acid).
  • SAFETY DATA SHEET - TCI Chemicals (Isopropylamine).
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A Comprehensive Guide to the Safe Handling of (S)-1-Isopropylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Isopropylazetidine-2-carboxylic acid is a specialized chemical compound with significant potential in pharmaceutical research and development. As with any novel chemical entity, a thorough understanding and implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. Based on its functional groups, this compound should be presumed to possess the following hazards:

  • Corrosivity : Both azetidine and carboxylic acid functional groups can be corrosive.[3] Direct contact can cause severe skin burns and eye damage.[3][5][6]

  • Irritation : The compound is likely to be an irritant to the skin, eyes, and respiratory system.[7][8][9] Inhalation of dust or aerosols may cause respiratory tract irritation.[8]

  • Flammability : While the carboxylic acid group reduces volatility, the azetidine ring is associated with flammability in the parent compound.[3][10] Therefore, it is prudent to avoid sources of ignition when handling this compound.[3][10]

  • Toxicity : While specific toxicological data is unavailable, many related compounds are harmful if swallowed or absorbed through the skin.[5][11]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with indirect ventilation and a face shield.Provides protection against splashes and aerosols, which can cause severe eye damage.[12][13] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[4][12][13][14]Prevents direct skin contact, which can lead to burns or irritation.[2][3] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-retardant laboratory coat or a chemical-resistant apron worn over a lab coat.Protects against accidental spills and contamination of personal clothing.[4] For larger quantities, a chemical-resistant apron provides an additional barrier.
Respiratory Protection To be used in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.A fume hood is the primary engineering control to minimize inhalation exposure.[1] Respirators should be used as a secondary measure or when engineering controls are not feasible.[12][14] Proper fit-testing of respirators is essential.[12]

Safe Handling Workflow: A Step-by-Step Approach

Adherence to a systematic workflow is critical for minimizing the risk of exposure and accidents. The following diagram and procedural steps outline a comprehensive plan for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials fume_hood Work in a Certified Fume Hood gather_materials->fume_hood weigh_handle Weigh and Handle with Care fume_hood->weigh_handle spill_kit Ensure Spill Kit is Accessible weigh_handle->spill_kit decontaminate Decontaminate Glassware and Surfaces weigh_handle->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound

Experimental Protocol

1. Preparation:

  • Designate a Work Area: Before starting any work, designate a specific area for handling the compound, preferably within a certified chemical fume hood.
  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, and place them within the fume hood.
  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

2. Handling:

  • Engineering Controls: All manipulations of this compound, including weighing and transferring, must be performed in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1][10]
  • Weighing and Transfer: When weighing the solid compound, use a disposable weighing boat or paper. Handle with care to avoid generating dust.[8] If transferring a solution, use a pipette or syringe to minimize the risk of splashing.
  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[10][15]

3. Spill and Emergency Procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or a commercial spill kit.[16][17]

    • For acidic compounds, neutralization with a mild base (e.g., sodium bicarbonate) may be appropriate, but be cautious of any potential reaction.[16][18]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[17]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spills:

    • Evacuate the area immediately.[18][19]

    • Alert your supervisor and institutional safety office.

    • If the substance is flammable, eliminate all ignition sources.[17]

    • Prevent entry into the area until it has been deemed safe by trained emergency personnel.[19]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][16][20] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][21][22] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[8][21] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[6][22] Rinse the mouth with water and seek immediate medical attention.

4. Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[1][17]

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[1]

  • Labeling: The waste container must be clearly labeled with the full chemical name and any relevant hazard symbols.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

  • Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
  • Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals - Benchchem.
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide - Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine - Benchchem.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress.
  • Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine - Benchchem.
  • 4 - SAFETY DATA SHEET.
  • Azetidine - Apollo Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety equipment, PPE, for handling acids - Quicktest.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • Chemical Spills - Emergency Management - Florida State University.
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto.
  • Chemical Exposure and Spill Response Procedures | New Mexico State University.
  • Chemical Spill Response Procedure - University of Manitoba.
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet - Cole-Parmer.
  • SAFETY DATA SHEET - ChemPoint.com.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.